N-(m-PEG9)-N'-(PEG5-acid)-Cy5
Description
Structure
2D Structure
Properties
Molecular Formula |
C57H89ClN2O16 |
|---|---|
Molecular Weight |
1093.8 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid chloride |
InChI |
InChI=1S/C57H88N2O16.ClH/c1-56(2)49-13-9-11-15-51(49)58(20-23-64-28-31-68-36-39-71-38-35-67-30-27-63-22-19-55(60)61)53(56)17-7-6-8-18-54-57(3,4)50-14-10-12-16-52(50)59(54)21-24-65-29-32-69-37-40-72-43-44-74-47-48-75-46-45-73-42-41-70-34-33-66-26-25-62-5;/h6-18H,19-48H2,1-5H3;1H |
InChI Key |
UGQMQMLGHBYOHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCOCCOCCOCCOCCOC)(C)C)CCOCCOCCOCCOCCOCCC(=O)O)C.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
N-(m-PEG9)-N'-(PEG5-acid)-Cy5 chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-(m-PEG9)-N'-(PEG5-acid)-Cy5, a bifunctional fluorescent dye and linker molecule. It is intended for researchers, scientists, and drug development professionals engaged in bioconjugation, fluorescence imaging, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Structure and Properties
This compound is a specialized chemical compound that integrates a near-infrared (NIR) cyanine (B1664457) 5 (Cy5) fluorophore with two distinct polyethylene (B3416737) glycol (PEG) chains. This unique architecture imparts desirable characteristics for biological applications, including enhanced aqueous solubility and biocompatibility.
The molecule consists of a central Cy5 core, which is a fluorescent dye known for its high extinction coefficient and fluorescence quantum yield in the far-red region of the spectrum. This spectral profile is advantageous for biological imaging due to reduced autofluorescence from endogenous molecules in cells and tissues.
Attached to the Cy5 core are two PEG linkers:
-
A methoxy-terminated PEG chain with nine ethylene (B1197577) glycol units (m-PEG9).
-
A carboxylic acid-terminated PEG chain with five ethylene glycol units (PEG5-acid).
The terminal carboxylic acid group on the PEG5 chain serves as a reactive handle for covalent attachment to primary amines on biomolecules, such as the lysine (B10760008) residues of proteins, through the formation of a stable amide bond.[1][2][3][4] The PEG chains contribute to the overall hydrophilicity of the molecule, which can improve the solubility of the resulting bioconjugate and reduce non-specific binding.[1][2][3][4]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Chemical Formula | C₅₇H₈₉ClN₂O₁₆ |
| Molecular Weight | 1093.8 g/mol [4][5][6] |
| CAS Number | 2107273-26-5[5] |
| Excitation Maximum (λex) | ~649 nm[2] |
| Emission Maximum (λem) | ~667 nm[2] |
| Molar Extinction Coefficient (ε) | ~170,000 cm⁻¹M⁻¹[2] |
| Solubility | Water, DMSO, DMF, DCM[2] |
| Appearance | Blue solid |
Applications in Research and Drug Development
The bifunctional nature of this compound makes it a versatile tool in several areas of biomedical research.
Fluorescent Labeling of Biomolecules
The primary application of this compound is the fluorescent labeling of proteins, peptides, antibodies, and other biomolecules containing primary amines. The terminal carboxylic acid can be activated to form a highly reactive intermediate that readily couples with amine groups. The resulting Cy5-labeled biomolecules can be used in a variety of applications, including:
-
Fluorescence Microscopy: Visualizing the localization and trafficking of proteins within cells.
-
Flow Cytometry: Identifying and quantifying specific cell populations based on the presence of a labeled surface marker.
-
Immunoassays: Detecting and quantifying antigens or antibodies in formats such as ELISA and Western blotting.
PROTAC Synthesis
This compound is also utilized as a PEG-based linker in the synthesis of PROTACs.[7][8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][8] The PEG linker in a PROTAC plays a crucial role in optimizing the spatial orientation and distance between the target protein and the E3 ligase, which is critical for the formation of a stable and productive ternary complex.[9] The fluorescent Cy5 tag can also aid in the characterization and visualization of the PROTAC molecule itself.
Experimental Protocols
While specific protocols should be optimized for each application, the following provides a detailed methodology for the conjugation of this compound to a protein via its primary amines using carbodiimide (B86325) chemistry.
Protein Labeling via Amide Bond Formation
This protocol describes the activation of the terminal carboxylic acid of this compound with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, followed by conjugation to a protein.
Materials:
-
This compound
-
Protein of interest (in an amine-free buffer, e.g., PBS or MES)
-
Activation Buffer: 0.1 M MES (4-morpholinoethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1.5 M Hydroxylamine, pH 8.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 1-10 mg/mL.
-
Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the desired molar excess of this compound with EDC and NHS in the Activation Buffer. A typical starting molar ratio is 1:1.2:1.5 (Dye:EDC:NHS).
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[1]
-
-
Preparation of Protein:
-
Conjugation Reaction:
-
Add the activated this compound solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[1]
-
-
Quenching of the Reaction (Optional):
-
Purification of the Labeled Protein:
-
Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).[13] The labeled protein will elute in the void volume, while the smaller, unreacted molecules will be retained.
-
-
Characterization of the Conjugate:
-
Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. This can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy5 (~649 nm).
-
Visualizations
The following diagrams illustrate key concepts related to the application of this compound.
References
- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, 2107273-26-5 | BroadPharm [broadpharm.com]
- 4. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 5. This compound | CAS: 2107273-26-5 | AxisPharm [axispharm.com]
- 6. Cy5 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 10. benchchem.com [benchchem.com]
- 11. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 12. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
An In-depth Technical Guide to N-(m-PEG9)-N'-(PEG5-acid)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the bifunctional fluorescent linker, N-(m-PEG9)-N'-(PEG5-acid)-Cy5. It details its chemical properties, core applications, and the methodologies for its use in bioconjugation and other advanced scientific applications.
Core Compound Overview
This compound is a sophisticated chemical tool primarily used for fluorescently labeling biomolecules. It is a heterobifunctional linker that incorporates three key components:
-
A Cy5 Fluorophore: A cyanine (B1664457) dye that fluoresces in the near-infrared (NIR) spectrum, making it ideal for biological imaging due to reduced background autofluorescence from cells and tissues.[1][2]
-
A Carboxylic Acid (-COOH) Terminus: A reactive group that enables covalent conjugation to primary amines (-NH2) present on proteins, peptides, antibodies, and other molecules.[2][3][4]
-
Two Polyethylene Glycol (PEG) Chains: The molecule contains a methoxy-terminated PEG9 chain and an acid-terminated PEG5 chain. These hydrophilic PEG spacers enhance the solubility of the molecule and its conjugates in aqueous buffers, reduce aggregation, and can improve the pharmacokinetic profile of labeled therapeutics.[2][3][5]
The combination of these features makes this compound a versatile reagent for tracking and visualizing molecules in a variety of research and development settings, from basic cell biology to the development of targeted therapeutics.
Quantitative Data and Physicochemical Properties
The properties of this compound and its core Cy5 fluorophore are summarized below. This data is essential for designing experiments, including calculating molar ratios for conjugation and setting up imaging equipment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | ~1093.8 g/mol | [1][3] |
| CAS Number | 2107273-26-5 | [3] |
| Molecular Formula | C₅₇H₈₉ClN₂O₁₆ | [3] |
| Solubility | Water, DMSO, DMF, DCM | [3] |
| Storage Condition | -20°C | [3] |
| Purity | ≥97% | [1] |
Table 2: Spectroscopic Properties of the Cy5 Fluorophore
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~649 nm | [2][3] |
| Emission Maximum (λem) | ~667 nm | [2][3] |
| Molar Extinction Coefficient | ~170,000 cm⁻¹M⁻¹ | [3] |
| Quantum Yield (Φ) | ~0.28 | [3] |
Core Applications and Methodologies
The primary utility of this molecule lies in its ability to be covalently attached to a target of interest, thereby rendering it fluorescent. This has several key applications:
Bioconjugation and Fluorescent Labeling
The most common application is the labeling of proteins, antibodies, and peptides. The terminal carboxylic acid is activated to form a highly reactive intermediate that readily couples with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus) on the target biomolecule to form a stable amide bond.
This protocol provides a general framework for labeling a protein with this compound. The specific ratios and incubation times should be optimized for each specific application.
Materials Required:
-
This compound
-
Target protein or molecule with available primary amines
-
Activation Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Reaction Buffer: Amine-free buffer, such as 20 mM MES or HEPES at pH 6.0-7.5. Avoid buffers containing primary amines like Tris or glycine.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification System: Size-exclusion chromatography (e.g., a desalting column) or dialysis to remove unconjugated dye.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound and other reagents to room temperature.
-
Prepare a stock solution of the Cy5 linker (e.g., 10 mg/mL) in anhydrous DMSO or DMF.
-
Prepare the target protein in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
-
Activation of Carboxylic Acid:
-
In a separate microcentrifuge tube, add a 1.5 to 2-fold molar excess of EDC and NHS/Sulfo-NHS to the amount of Cy5 linker to be used.
-
Add the Cy5 linker stock solution to the EDC/NHS mixture.
-
Incubate for 15-30 minutes at room temperature to form the reactive NHS-ester intermediate.
-
-
Conjugation Reaction:
-
Add the activated Cy5-NHS ester mixture to the protein solution. The molar ratio of dye to protein typically ranges from 5:1 to 20:1, depending on the desired degree of labeling.
-
Incubate the reaction for 2 hours to overnight at room temperature, or at 4°C, with gentle stirring or rotation and protected from light.
-
-
Quenching the Reaction:
-
Add the quenching buffer (e.g., to a final concentration of 50-100 mM) to stop the reaction by consuming any unreacted NHS-ester. Incubate for 30 minutes.
-
-
Purification:
-
Remove the unconjugated dye and reaction byproducts by passing the solution through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Alternatively, purify the conjugate by dialysis against the storage buffer.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~649 nm (for Cy5).
-
References
- 1. Cy5 | BroadPharm [broadpharm.com]
- 2. This compound, 2107273-26-5 | BroadPharm [broadpharm.com]
- 3. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]
- 4. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 5. This compound | CAS: 2107273-26-5 | AxisPharm [axispharm.com]
N-(m-PEG9)-N'-(PEG5-acid)-Cy5 as a PROTAC Linker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1] A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects these two components. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI and the E3 ligase.[2]
This technical guide focuses on a specific, advanced PROTAC linker: N-(m-PEG9)-N'-(PEG5-acid)-Cy5 . This linker combines several advantageous features: a long, flexible polyethylene (B3416737) glycol (PEG) chain to enhance solubility and facilitate optimal ternary complex formation, a terminal carboxylic acid for versatile conjugation to a POI ligand, and a cyanine (B1664457) 5 (Cy5) fluorescent dye for direct visualization and quantification of the PROTAC's activity in cellular and in vivo systems. The inclusion of the Cy5 fluorophore transforms the PROTAC into a powerful tool for mechanistic studies, allowing for real-time monitoring of cellular uptake, target engagement, and protein degradation.[3]
This guide will provide a comprehensive overview of the properties of this linker, a representative example of its application in a BRD4-targeting PROTAC, detailed experimental protocols for its synthesis and characterization, and a discussion of the relevant signaling pathways.
Core Concepts of PROTAC Action
The mechanism of action of a PROTAC involves several key steps, which can be visualized and studied with a fluorescently labeled PROTAC.
Representative Application: A Fluorescent BRD4-Targeting PROTAC
To illustrate the application of the this compound linker, we will consider a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-established target in oncology.[4] This representative PROTAC, which we will refer to as FP-BRD4-d1 , would consist of:
-
Warhead: A ligand that binds to the bromodomains of BRD4 (e.g., a derivative of JQ1).
-
Linker: this compound.
-
E3 Ligase Ligand: A ligand that recruits an E3 ligase, such as Pomalidomide for Cereblon (CRBN).
Data Presentation: Physicochemical and Biological Properties
The following tables summarize the key physicochemical and biological parameters of the this compound linker and the hypothetical FP-BRD4-d1 PROTAC.
Table 1: Physicochemical Properties of this compound Linker
| Property | Value | Reference |
| CAS Number | 2107273-26-5 | [5] |
| Molecular Formula | C57H89ClN2O16 | [5] |
| Molecular Weight | 1093.77 g/mol | [5] |
| Excitation Maximum (λex) | ~649 nm | |
| Emission Maximum (λem) | ~667 nm | |
| Solubility | Soluble in aqueous buffers and organic solvents like DMSO and DMF. |
Table 2: Representative Biological Data for FP-BRD4-d1
| Parameter | Description | Representative Value |
| DC50 | Concentration for 50% degradation of target protein. | 10 nM |
| Dmax | Maximum percentage of target protein degradation. | >90% |
| Binding Affinity (BRD4) | Kd for binding to BRD4. | 25 nM |
| Binding Affinity (CRBN) | Kd for binding to CRBN. | 150 nM |
| Cellular Uptake | Readily observed by fluorescence microscopy. | N/A |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a fluorescent PROTAC using the this compound linker and for its subsequent biological evaluation.
PROTAC Synthesis Workflow
The synthesis of a PROTAC using the specified linker typically involves a standard amide coupling reaction.
Protocol 1: Synthesis of FP-BRD4-d1
-
Materials:
-
Amine-functionalized BRD4 ligand (e.g., JQ1-amine).
-
This compound.
-
Pomalidomide-functionalized linker precursor (if not already part of the main linker).
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide).
-
HPLC for purification.
-
Mass spectrometer for characterization.
-
-
Procedure:
-
Dissolve the amine-functionalized BRD4 ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final fluorescent PROTAC, FP-BRD4-d1.
-
Characterize the final product by high-resolution mass spectrometry and NMR.
-
Cellular Assays for PROTAC Evaluation
Protocol 2: Western Blot for BRD4 Degradation
-
Cell Culture:
-
Culture a relevant human cancer cell line (e.g., HeLa or a leukemia cell line) in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
-
PROTAC Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of FP-BRD4-d1 (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against BRD4 and a loading control (e.g., GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the extent of BRD4 degradation.
-
Protocol 3: Live-Cell Imaging for PROTAC Uptake and Localization
-
Cell Culture:
-
Seed cells in glass-bottom dishes suitable for fluorescence microscopy.
-
-
PROTAC Treatment:
-
Treat the cells with a suitable concentration of FP-BRD4-d1 (e.g., 100 nM).
-
-
Imaging:
-
Incubate the cells at 37°C in a CO2-controlled environment on the microscope stage.
-
Acquire images at different time points using a confocal microscope equipped with a Cy5-compatible laser and filter set.
-
Observe the cellular uptake, distribution, and any potential co-localization of the fluorescent PROTAC with cellular compartments.
-
Signaling Pathway
BRD4 is a key epigenetic reader that plays a critical role in the regulation of gene expression, particularly of oncogenes like c-Myc. By inducing the degradation of BRD4, a PROTAC like FP-BRD4-d1 can effectively downregulate the expression of these oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.
Conclusion
The this compound linker represents a sophisticated tool in the design and development of PROTACs. Its combination of a flexible PEG spacer for improved efficacy and a Cy5 fluorescent tag for direct visualization provides researchers with a powerful means to study the intricate mechanisms of targeted protein degradation. While this guide has presented a representative example of a BRD4-targeting PROTAC, the principles and protocols described herein are broadly applicable to the development of fluorescent PROTACs for a wide range of protein targets. The ability to directly observe and quantify PROTAC activity in real-time will undoubtedly accelerate the optimization of this promising therapeutic modality and deepen our understanding of cellular protein homeostasis.
References
Synthesis of N-(m-PEG9)-N'-(PEG5-acid)-Cy5: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the synthesis of N-(m-PEG9)-N'-(PEG5-acid)-Cy5, a heterobifunctional cyanine (B1664457) dye derivative with applications in bioconjugation, fluorescence imaging, and proteomics. This guide is intended for researchers, scientists, and professionals in the field of drug development and diagnostics.
Introduction
This compound is an asymmetrical cyanine 5 (Cy5) dye functionalized with two distinct polyethylene (B3416737) glycol (PEG) chains. One terminus features a methoxy-capped PEG chain with nine ethylene (B1197577) glycol repeats (m-PEG9), enhancing hydrophilicity and reducing non-specific binding. The other terminus is functionalized with a PEG chain containing five ethylene glycol units and a terminal carboxylic acid (PEG5-acid), which allows for covalent attachment to primary amines on biomolecules such as proteins, antibodies, and peptides. The core of the molecule is the Cy5 fluorophore, a near-infrared (NIR) dye with excitation and emission maxima typically around 650 nm and 670 nm, respectively, making it suitable for applications where minimizing background autofluorescence from biological samples is critical.
Proposed Synthetic Pathway
The synthesis of this asymmetrically functionalized Cy5 derivative can be approached through a multi-step process. A plausible and efficient strategy involves the initial synthesis of an asymmetric Cy5 core bearing two different functional groups that can be orthogonally addressed. This is followed by the sequential conjugation of the two distinct PEG chains.
The proposed synthetic workflow is as follows:
-
Synthesis of an Asymmetric Cy5 Precursor: An unsymmetrical Cy5 dye is synthesized with a carboxylic acid group on one of the indole (B1671886) nitrogen atoms and a protected primary amine (e.g., with a Boc group) on the other.
-
Activation of the Carboxylic Acid: The carboxylic acid moiety on the Cy5 precursor is converted to a more reactive N-hydroxysuccinimide (NHS) ester.
-
Conjugation of m-PEG9-amine: The Cy5-NHS ester is reacted with m-PEG9-amine to attach the first PEG chain.
-
Deprotection of the Amine: The protecting group on the second indole nitrogen is removed to reveal a free amine.
-
Coupling with PEG5-acid: The free amine is then coupled with a pre-activated PEG5-acid derivative to yield the final product, this compound.
Synthesis Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following sections provide detailed experimental methodologies for the key steps in the synthesis of this compound.
Step 1: Synthesis of Asymmetric Cy5 Precursor
The synthesis of an asymmetric pentamethine cyanine dye can be achieved through the condensation of two different substituted indolenine precursors with a polymethine bridge-forming reagent, such as malonaldehyde dianilide.
Protocol:
-
Synthesis of Indolenine Precursors: Synthesize or procure two distinct indolenine derivatives: one with an N-carboxyalkyl group and the other with an N-protected aminoalkyl group.
-
Hemicyanine Formation: React the N-protected aminoalkyl indolenine (1.0 eq.) with malonaldehyde dianilide (1.1 eq.) in acetic anhydride (B1165640) at elevated temperature (e.g., 110-120 °C) for 2-4 hours to form the hemicyanine intermediate.
-
Asymmetric Cy5 Formation: To the crude hemicyanine, add the N-carboxyalkyl indolenine precursor (1.0 eq.) and a base such as sodium acetate (B1210297) in a solvent like methanol (B129727) or ethanol. The reaction is typically stirred at room temperature for 3-6 hours.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel or reverse-phase HPLC to yield the pure asymmetric Cy5 precursor.
Step 2: Activation of the Carboxylic Acid (NHS Ester Formation)
The carboxylic acid on the Cy5 precursor is activated as an NHS ester to facilitate the subsequent amidation reaction.
Protocol:
-
Dissolve the asymmetric Cy5 precursor (1.0 eq.) in anhydrous dimethylformamide (DMF).
-
Add N-hydroxysuccinimide (NHS, 1.2 eq.) and a coupling agent such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC, 1.2 eq.).
-
Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, the product is typically used in the next step without extensive purification, or it can be precipitated by adding a non-polar solvent like diethyl ether.
Step 3: Conjugation of m-PEG9-amine
The activated Cy5-NHS ester is then reacted with m-PEG9-amine.
Protocol:
-
Dissolve the crude Cy5-NHS ester from the previous step in anhydrous DMF.
-
Add m-PEG9-amine (1.1 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction by LC-MS to confirm the formation of the desired product.
-
After completion, the solvent is removed under reduced pressure, and the residue is purified by reverse-phase HPLC to isolate the Cy5-(m-PEG9) conjugate.
Step 4: Deprotection of the Amine
The Boc protecting group is removed to yield a free amine for the next coupling step.
Protocol:
-
Dissolve the purified Cy5-(m-PEG9) conjugate in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Add an excess of trifluoroacetic acid (TFA, typically 20-50% v/v in DCM).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, the solvent and excess TFA are removed under a stream of nitrogen or by rotary evaporation. The crude product is often used directly in the next step after drying under high vacuum.
Step 5: Coupling with PEG5-acid
The final step involves the coupling of the deprotected amine with a pre-activated PEG5-acid.
Protocol:
-
In a separate flask, dissolve PEG5-acid (1.2 eq.) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.2 eq.) and DIPEA (2.0 eq.) and stir for 15-20 minutes to pre-activate the carboxylic acid.
-
Add the crude deprotected Cy5-(m-PEG9) amine to the pre-activated PEG5-acid solution.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, the solvent is removed, and the final product, this compound, is purified by reverse-phase HPLC.
Quantitative Data
The following tables summarize the key quantitative data for the starting materials and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| m-PEG9-amine | C19H41NO9 | 427.53 |
| PEG5-acid | C12H24O7 | 280.31 |
| This compound | C57H89N2O16+ (cation) | 1090.38 |
| Reaction Step | Reactant 1 | Molar Eq. | Reactant 2 | Molar Eq. | Typical Yield (%) |
| 1. Asymmetric Cy5 Synthesis | Hemicyanine | 1.0 | N-carboxyalkyl indolenine | 1.0 | 40-60 |
| 2. NHS Ester Formation | Asymmetric Cy5 | 1.0 | NHS / EDC | 1.2 | >90 (often used crude) |
| 3. m-PEG9-amine Conjugation | Cy5-NHS ester | 1.0 | m-PEG9-amine | 1.1 | 60-80 |
| 4. Amine Deprotection | Cy5-(m-PEG9) (Boc) | 1.0 | TFA | Excess | >95 (often used crude) |
| 5. PEG5-acid Coupling | Cy5-(m-PEG9) amine | 1.0 | Activated PEG5-acid | 1.2 | 50-70 |
Conclusion
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification procedures. The outlined synthetic strategy provides a robust framework for obtaining this valuable bifunctional fluorescent probe. The successful synthesis of this molecule will enable researchers to develop advanced bioconjugates for a wide range of applications in life sciences and medical research.
N-(m-PEG9)-N'-(PEG5-acid)-Cy5: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of N-(m-PEG9)-N'-(PEG5-acid)-Cy5, a near-infrared (NIR) fluorescently labeled polyethylene (B3416737) glycol (PEG) linker. This bifunctional molecule, featuring a terminal carboxylic acid, is integral to various bioconjugation applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced bio-imaging probes. Understanding its solubility and stability is paramount for its effective application and the generation of reliable experimental data.
Core Properties and Structure
This compound is characterized by a Cy5 fluorophore linked to two distinct PEG chains: a methoxy-terminated PEG9 chain and a carboxylic acid-terminated PEG5 chain. This unique structure imparts both hydrophilicity and a reactive handle for covalent attachment to biomolecules.
Molecular Structure:
Caption: Molecular components of this compound.
Solubility Profile
The incorporation of two hydrophilic PEG chains significantly enhances the aqueous solubility of the otherwise hydrophobic Cy5 dye. This is a critical feature for its use in biological systems, which are predominantly aqueous.
Qualitative Solubility Data:
| Solvent | Solubility | Reference |
| Water | Soluble | [1] |
| DMSO | Soluble | [1] |
| DMF | Soluble | [1] |
| DCM | Soluble | [1] |
Stability Characteristics
The stability of this compound is a multifaceted issue encompassing both photostability and chemical stability.
Photostability:
Cyanine (B1664457) dyes, including Cy5, are susceptible to photobleaching upon prolonged exposure to excitation light. This process involves the irreversible photochemical destruction of the fluorophore, leading to a loss of fluorescence. The photostability of Cy5 can be influenced by its local environment and the presence of stabilizing or destabilizing agents.
Factors Influencing Photostability:
-
Excitation Intensity: Higher light intensity accelerates photobleaching.
-
Oxygen Concentration: Molecular oxygen can react with the excited state of the dye, leading to photobleaching. The use of oxygen scavengers can mitigate this effect.
-
Presence of Triplet State Quenchers: Additives like cyclooctatetraene (B1213319) (COT), 4-nitrobenzyl alcohol (NBA), or Trolox can enhance photostability by quenching the reactive triplet state of the dye.
-
Reductive/Oxidative Systems (ROXS): The presence of a ROXS buffer can significantly reduce photobleaching.
Chemical Stability:
The chemical stability of the molecule is influenced by pH, temperature, and the presence of reactive chemical species.
-
pH: While Cy5 dyes are generally stable over a broad pH range (typically 4-10), extreme pH conditions, especially highly alkaline environments, can lead to the degradation of the cyanine core.
-
Temperature: Elevated temperatures can accelerate degradation. For long-term storage, temperatures of -20°C are recommended.[1]
-
Reactive Oxygen Species (ROS): The PEG chains, while enhancing solubility, can sometimes contain peroxide impurities from their synthesis. These ROS can degrade the Cy5 dye. It is crucial to use high-purity PEGylated reagents.
Experimental Protocols
To quantitatively assess the solubility and stability of this compound, the following experimental protocols can be adapted.
Protocol 1: Quantitative Solubility Determination
This protocol outlines a method to determine the saturation solubility of the compound in a specific buffer (e.g., PBS, pH 7.4).
Caption: Workflow for quantitative solubility determination.
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired buffer in a microcentrifuge tube.
-
Equilibration: Incubate the tube at a constant temperature (e.g., 25°C) with continuous agitation (e.g., on a rotator or shaker) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the excess, undissolved compound.
-
Sample Collection: Carefully collect a known volume of the clear supernatant, avoiding disturbance of the pellet.
-
Spectrophotometric Analysis: Measure the absorbance of the supernatant at the maximum absorption wavelength of Cy5 (approximately 649 nm) using a UV-Vis spectrophotometer. Use the same buffer as a blank.
-
Concentration Calculation: Calculate the concentration of the dissolved compound using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient (for Cy5, ~250,000 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette.
Protocol 2: Photostability Assessment
This protocol describes a method to quantify the photostability of the fluorescent dye under specific illumination conditions.
Caption: Workflow for photostability assessment.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in the desired buffer at a concentration suitable for fluorescence measurements.
-
Instrumentation Setup: Use a fluorometer or a fluorescence microscope equipped with a suitable laser or lamp for excitation (~649 nm) and a detector for emission (~670 nm).
-
Continuous Illumination: Expose the sample to continuous excitation light of a constant intensity.
-
Time-Lapse Measurement: Record the fluorescence intensity of the sample at regular intervals over a period of time until a significant decrease in intensity is observed.
-
Data Analysis: Plot the fluorescence intensity as a function of time. The resulting photobleaching curve can be fitted to an exponential decay function to calculate the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
Protocol 3: Chemical Stability Assessment (pH and Temperature)
This protocol provides a framework for evaluating the chemical stability of the compound under different pH and temperature conditions.
Caption: Workflow for chemical stability assessment.
Methodology:
-
Sample Preparation: Prepare solutions of this compound at a known concentration in a series of buffers with different pH values (e.g., pH 4, 7.4, 9).
-
Incubation: Incubate the solutions at various constant temperatures (e.g., 4°C, 25°C, 37°C). Protect the samples from light to avoid photobleaching.
-
Time-Point Sampling: At regular time intervals (e.g., 0, 1, 3, 7, 14 days), take an aliquot from each solution.
-
Analytical Method: Analyze the aliquots using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV-Vis or fluorescence detector. The HPLC method should be able to separate the intact compound from its degradation products.
-
Quantification and Data Analysis: Quantify the peak area of the intact this compound at each time point. Plot the percentage of the remaining compound against time. From this data, the degradation rate constant and the half-life of the compound under each condition can be calculated.
Conclusion
This compound is a valuable tool in bioconjugation and bio-imaging due to its enhanced aqueous solubility and fluorescent properties. While it exhibits good solubility in aqueous buffers and common organic solvents, its stability, particularly photostability, requires careful consideration during experimental design. By understanding the factors that influence its solubility and stability and by employing the outlined experimental protocols, researchers can effectively utilize this versatile molecule to achieve robust and reproducible results in their drug development and scientific research endeavors.
References
The Pivotal Role of PEG Linkers in Fluorescent Probes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern molecular biology, diagnostics, and targeted therapeutics, fluorescent probes are indispensable tools for visualizing and quantifying biological processes in real-time. The performance of these probes, however, is critically dependent on their molecular architecture. A key component that has revolutionized the design and efficacy of fluorescent probes is the Polyethylene Glycol (PEG) linker. This in-depth technical guide elucidates the core principles of utilizing PEG linkers in fluorescent probe development, offering a comprehensive overview of their impact on probe functionality, detailed experimental protocols, and quantitative data for comparative analysis.
Core Principles of PEGylation in Fluorescent Probes
Polyethylene glycol is a hydrophilic, biocompatible, and non-immunogenic polymer composed of repeating ethylene (B1197577) oxide units.[1] When incorporated as a linker in fluorescent probes, PEGylation—the process of covalently attaching PEG chains—imparts a multitude of advantageous properties that enhance their performance in complex biological environments.[2]
The primary benefits of integrating PEG linkers into fluorescent probes include:
-
Enhanced Solubility and Stability: PEG's hydrophilic nature significantly improves the aqueous solubility of often hydrophobic fluorescent dyes and their conjugates, preventing aggregation and ensuring stability in biological media.[3][4] This also protects the probe from enzymatic degradation.[2]
-
Reduced Non-Specific Binding: The hydration shell formed around the PEG chain acts as a "stealth" layer, minimizing non-specific interactions with proteins and cell membranes. This leads to a higher signal-to-noise ratio and improved targeting specificity.[5]
-
Improved Pharmacokinetics and Biodistribution: For in vivo applications, PEGylation increases the hydrodynamic radius of the probe, which reduces renal clearance and prolongs its circulation half-life, allowing for more effective targeting and imaging.[2][]
-
Minimized Steric Hindrance: The flexible PEG spacer provides physical distance between the fluorescent reporter and the targeting moiety (e.g., an antibody or peptide), preventing the fluorophore from interfering with the binding event.[3]
-
Enhanced Quantum Yield and Photostability: By shielding the fluorophore from the surrounding environment and preventing self-quenching, PEGylation can lead to increased quantum yields and fluorescence lifetimes.[7][8]
The length and architecture (linear or branched) of the PEG linker are critical parameters that can be fine-tuned to optimize the probe's properties for a specific application.[2][9]
Quantitative Impact of PEG Linkers on Fluorescent Probe Performance
The inclusion and modification of PEG linkers have a quantifiable impact on the key performance indicators of fluorescent probes. The following tables summarize quantitative data from various studies, providing a clear comparison of how PEGylation affects these parameters.
Table 1: Effect of PEGylation on Quantum Yield and Fluorescence Lifetime
| Probe | PEG Linker | Quantum Yield | Fluorescence Lifetime (ns) | Reference |
| Fluorochrome-bearing peptide | None | ~0.25 | ~1.0 | [8] |
| Fluorochrome-bearing peptide | 5 kDa PEG | ~0.35 | ~1.5 | [8] |
Table 2: Influence of PEG Linker Length on Binding Affinity (IC50)
| Targeting Moiety | PEG Linker Length | IC50 (nM) | Target | Reference |
| c(RGDyK) | Monomeric (No PEG) | 42.9 ± 1.2 | Integrin αvβ3 | [10] |
| E[c(RGDyK)]2 | Dimeric | 27.5 ± 1.2 | Integrin αvβ3 | [10] |
| E{E[c(RGDyK)]2}2 | Tetrameric | 12.1 ± 1.3 | Integrin αvβ3 | [10] |
Table 3: Impact of PEGylation on In Vivo Pharmacokinetics
| Nanoparticle/Probe | PEG Molecular Weight | Circulation Half-life (t1/2) | Reference |
| Gold Nanoparticles | 5 kDa | 57 h | [11] |
| PLA-PEG Nanoparticles | Not Specified | 5.2 - 5.6 h | [12] |
| fRBC sensors | None | 36.3 ± 20.4 h | [13] |
| PEGylated sensors | Not Specified | 5.6 ± 1.7 h | [13] |
Table 4: Effect of PEGylation on Tumor-to-Background Ratio (TBR)
| Probe | PEGylated | Tumor/Muscle Ratio (5 h p.i.) | Reference |
| 64Cu-NOTA-mSiO2-TRC105 | Yes | 6.2 ± 1.8 | [14] |
| UPSₑ Nanoprobes | Yes | ~4 | [15] |
| cRGD-UPSᵢ Nanoprobes | Yes | ~3 | [15] |
Key Signaling Pathways and Experimental Workflows
PEGylated fluorescent probes are instrumental in elucidating complex signaling pathways. Below are diagrams and workflows for three critical areas of research.
EGFR Signaling Pathway in Cancer
The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. Fluorescently labeled inhibitors or antibodies targeting EGFR can visualize its expression and activity.[16]
Caption: EGFR signaling pathway targeted by a PEGylated fluorescent probe.
Integrin-Mediated Cell Adhesion and Signaling
Integrins are transmembrane receptors crucial for cell-matrix interactions and signaling. Fluorescently labeled RGD peptides are commonly used to target and visualize integrin activity.[3][17]
Caption: Integrin signaling pathway visualized with a targeted probe.
Caspase-Mediated Apoptosis
Caspases are a family of proteases that are key mediators of apoptosis (programmed cell death). Activatable fluorescent probes containing a caspase-cleavable peptide sequence are used to detect apoptotic cells.[18][19]
Caption: Caspase-mediated apoptosis detection using an activatable probe.
Experimental Protocols
Synthesis of PEGylated Fluorescent Probes
Protocol 1: Thiol-Maleimide Conjugation
This protocol is suitable for labeling thiol-containing biomolecules (e.g., peptides with cysteine residues) with a maleimide-functionalized PEG-fluorophore.[20][21]
-
Dissolve the Thiolated Biomolecule: Dissolve the protein or peptide in a degassed buffer at pH 7.0-7.5 (e.g., PBS, Tris, HEPES). The buffer should not contain any thiol reagents. A typical protein concentration is 1-10 mg/mL.
-
Reduction of Disulfide Bonds (Optional): If the biomolecule contains disulfide bonds that need to be labeled, add a 50-100x molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Incubate for 20-30 minutes at room temperature.
-
Prepare the Maleimide-PEG-Dye Solution: Dissolve the maleimide-functionalized PEG-fluorophore in an organic solvent like DMSO or DMF to a concentration of 1-10 mg/100 µL.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved maleimide-PEG-dye to the thiolated biomolecule solution. Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it, and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Purify the conjugate to remove unreacted dye and biomolecule using size-exclusion chromatography (SEC-HPLC) or gel filtration.
Protocol 2: Amine-NHS Ester Conjugation
This protocol is used for labeling biomolecules with primary amines (e.g., lysine (B10760008) residues in proteins) with an NHS-ester functionalized PEG-fluorophore.
-
Dissolve the Biomolecule: Dissolve the protein or other amine-containing molecule in an amine-free buffer at pH 8.0-9.0 (e.g., borate (B1201080) buffer or PBS adjusted to the desired pH).
-
Prepare the NHS-Ester-PEG-Dye Solution: Immediately before use, dissolve the NHS-ester functionalized PEG-fluorophore in a small amount of anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved NHS-ester-PEG-dye to the biomolecule solution. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of ~50 mM.
-
Purification: Purify the conjugate using SEC-HPLC or dialysis to remove unreacted dye and quenching agent.
Characterization of PEGylated Fluorescent Probes
Protocol 3: MALDI-TOF Mass Spectrometry
MALDI-TOF MS is used to determine the molecular weight of the conjugate and to assess the degree of PEGylation.[22][23][24]
-
Sample Preparation: Mix the purified PEGylated probe with a suitable MALDI matrix (e.g., sinapinic acid or alpha-cyano-4-hydroxycinnamic acid). For PEGylated samples, the addition of a cationizing agent like NaCl can improve signal.
-
Spotting: Spot 1 µL of the sample-matrix mixture onto the MALDI target plate and allow it to air dry.
-
Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in linear or reflector mode.
-
Data Analysis: The resulting spectrum will show a distribution of peaks corresponding to the heterogeneous PEGylated product. The mass difference between the unmodified biomolecule and the PEGylated product will indicate the mass of the attached PEG-dye, and the number of PEG chains can be inferred.
In Vitro and In Vivo Imaging
Protocol 4: In Vitro Cell Imaging
This protocol outlines the general steps for imaging cells with a PEGylated fluorescent probe.[25]
-
Cell Culture: Plate cells in a suitable imaging dish or multi-well plate and grow to the desired confluency.
-
Probe Incubation: Reconstitute the PEGylated fluorescent probe and add it to the cell culture medium to the desired final concentration. Incubate for the appropriate time (can range from minutes to overnight) at 37°C.
-
Washing: Gently wash the cells with PBS to remove unbound probe.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the fluorophore used.
Protocol 5: In Vivo Animal Imaging
This protocol provides a general workflow for in vivo imaging in a mouse model.[26][27]
-
Animal Model: Utilize an appropriate animal model (e.g., a tumor-bearing mouse).
-
Anesthesia: Anesthetize the animal using a suitable method (e.g., isoflurane (B1672236) inhalation or intraperitoneal injection of an anesthetic).
-
Probe Administration: Inject the PEGylated fluorescent probe intravenously (e.g., via the tail vein). The dose will depend on the specific probe.
-
Imaging: At various time points post-injection, image the animal using an in vivo imaging system (IVIS) equipped with the appropriate excitation and emission filters.
-
Ex Vivo Analysis (Optional): After the final imaging time point, the animal can be euthanized, and organs of interest can be excised and imaged to confirm probe biodistribution.
Conclusion
The integration of PEG linkers into fluorescent probes represents a significant advancement in the field of molecular imaging and diagnostics. By judiciously selecting the PEG linker's length, architecture, and conjugation chemistry, researchers can rationally design probes with optimized solubility, stability, pharmacokinetics, and targeting efficiency. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for scientists and drug development professionals, enabling the creation of next-generation fluorescent probes for a wide array of research and clinical applications.
References
- 1. Real-time molecular optical micro-imaging of EGFR mutations using a fluorescent erlotinib based tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Visualization of integrin molecules by fluorescence imaging and techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BIOCELL | Visualization of integrin molecules by fluorescence imaging and techniques [techscience.com]
- 5. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. leica-microsystems.com [leica-microsystems.com]
- 10. Integrin Targeting for Tumor Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. In Vivo Tumor Targeting and Image-Guided Drug Delivery with Antibody-Conjugated, Radiolabeled Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Broad Nanoparticle-Based Strategy for Tumor Imaging by Nonlinear Amplification of Microenvironment Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Visualization of integrin molecules by fluorescence imaging and techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Detection of Active Caspases During Apoptosis Using Fluorescent Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A sensitive near-infrared fluorescent probe for caspase-mediated apoptosis: Synthesis and application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 21. lumiprobe.com [lumiprobe.com]
- 22. researchgate.net [researchgate.net]
- 23. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. youtube.com [youtube.com]
- 26. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 27. researchgate.net [researchgate.net]
N-(m-PEG9)-N'-(PEG5-acid)-Cy5 molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional fluorescent linker, N-(m-PEG9)-N'-(PEG5-acid)-Cy5. This molecule is of significant interest in biomedical research and drug development, particularly in the fields of bioconjugation, fluorescence imaging, and the development of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).
Core Molecular Attributes
This compound is a sophisticated chemical entity that incorporates a Cy5 fluorophore, a terminal carboxylic acid for conjugation, and two polyethylene (B3416737) glycol (PEG) chains of differing lengths. This combination of moieties imparts desirable characteristics such as high aqueous solubility, biocompatibility, and a strong fluorescence signal in the far-red spectrum, which is advantageous for biological applications due to reduced autofluorescence from cells and tissues.
The key quantitative data for this molecule are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₅₇H₈₉ClN₂O₁₆ | [1][2] |
| Molecular Weight | 1093.8 g/mol | [1][2] |
| CAS Number | 2107273-26-5 | [1][2] |
| Purity | Typically ≥97% | [2] |
| Excitation Maximum (λex) | ~649 nm | [2] |
| Emission Maximum (λem) | ~667 nm | [2] |
| Solubility | Water, DMSO, DMF, DCM | [2] |
| Storage Conditions | -20°C, protected from light | [2] |
Applications in Research and Drug Development
The primary applications of this compound stem from its ability to act as a fluorescent linker. The terminal carboxylic acid can be readily conjugated to primary amines on biomolecules, such as proteins and peptides, through amide bond formation.[2][3] The PEG chains enhance the solubility and reduce the immunogenicity of the resulting conjugate, while the Cy5 dye allows for sensitive and specific detection.
A particularly relevant application is in the construction of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial for its efficacy, and PEG linkers are widely used due to their hydrophilicity and tunable length. The inclusion of a fluorescent dye like Cy5 in the linker enables researchers to track the PROTAC's distribution and engagement with its target in cellular and in vivo models.
Experimental Protocols
The following are detailed, representative protocols for the use of this compound in bioconjugation and PROTAC synthesis. These protocols are based on established methods for similar molecules and should be optimized for specific applications.
Protocol 1: Fluorescent Labeling of a Protein
This protocol describes the conjugation of this compound to primary amines (e.g., lysine (B10760008) residues) on a target protein.
Materials:
-
This compound
-
Target protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO (e.g., 100 mg/mL each).
-
-
Activation of Carboxylic Acid:
-
In a microcentrifuge tube, add a 1.5 to 2-fold molar excess of EDC and NHS to the desired amount of this compound in DMF or DMSO.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid, forming an NHS ester.
-
-
Conjugation to Protein:
-
Add the activated this compound solution to the protein solution. The molar ratio of the dye to the protein should be optimized, but a starting point of 10:1 to 20:1 is recommended.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching:
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove unreacted dye and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Protocol 2: Synthesis of a Fluorescent PROTAC
This protocol outlines a general strategy for synthesizing a fluorescent PROTAC using this compound as the linker. This example assumes the target-binding ligand contains a free amine for conjugation.
Materials:
-
This compound
-
Target-binding ligand with a primary amine
-
E3 ligase ligand with a suitable functional group for subsequent conjugation
-
Peptide coupling reagents (e.g., HATU, DIPEA)
-
Anhydrous DMF
-
Reagents for the final conjugation step (e.g., for click chemistry)
-
HPLC for purification
Procedure:
-
Amide Bond Formation:
-
Dissolve the target-binding ligand with a primary amine in anhydrous DMF.
-
In a separate tube, dissolve this compound, HATU (1.2 eq), and DIPEA (2-3 eq) in anhydrous DMF and stir for 15 minutes at room temperature.
-
Add the activated linker solution to the target-binding ligand solution.
-
Stir the reaction at room temperature overnight and monitor by LC-MS.
-
-
Purification:
-
Upon completion, purify the fluorescently labeled target-binding ligand-linker conjugate by reverse-phase HPLC.
-
-
Final Conjugation to E3 Ligase Ligand:
-
The purified conjugate will have a remaining functional group from the E3 ligase ligand end of the linker. The final conjugation step will depend on the chemistry chosen (e.g., click chemistry, another amide bond formation).
-
Perform the final conjugation reaction according to established protocols for the chosen chemistry.
-
-
Final Purification:
-
Purify the final fluorescent PROTAC molecule by reverse-phase HPLC.
-
Signaling Pathways and Experimental Workflows
The primary signaling pathway relevant to the application of this compound in PROTACs is the Ubiquitin-Proteasome System (UPS). The diagrams below illustrate the general mechanism of PROTAC action and a typical experimental workflow for evaluating a fluorescent PROTAC.
Caption: Mechanism of action for a fluorescent PROTAC.
References
The Strategic Advantage of PEGylation: A Technical Guide to Cy5 Dyes with PEG Spacers
For researchers, scientists, and drug development professionals, the conjugation of fluorescent dyes to biomolecules is a cornerstone of modern molecular analysis. The choice of fluorophore and its associated linker chemistry can profoundly impact experimental outcomes. This in-depth technical guide explores the significant benefits of utilizing a Cy5 dye coupled with a polyethylene (B3416737) glycol (PEG) spacer, a combination that enhances performance in a wide range of applications, from cellular imaging to in vivo studies.
The incorporation of a PEG spacer between the Cy5 fluorophore and a target biomolecule is a strategic modification that addresses several common challenges in fluorescence-based assays. These advantages are rooted in the inherent physicochemical properties of PEG, including its hydrophilicity, flexibility, and biocompatibility. This guide will delve into the core benefits, present quantitative data for comparison, provide detailed experimental protocols, and visualize key concepts through diagrams.
Core Benefits of a Cy5-PEG Conjugate
The addition of a PEG spacer to a Cy5 dye offers a multitude of advantages that lead to more robust and reliable experimental data.
1. Enhanced Hydrophilicity and Solubility:
The inherent hydrophilicity of the PEG chain significantly increases the water solubility of the Cy5 dye and the resulting conjugate.[1][2][3][4][5] This is particularly beneficial when working with hydrophobic molecules or when preparing highly concentrated stock solutions. Improved solubility prevents aggregation, which can otherwise lead to quenching of the fluorescent signal and inaccurate quantification.[4]
2. Reduced Non-Specific Binding:
One of the most significant advantages of a PEG spacer is its ability to reduce non-specific binding.[3][6] The flexible, hydrophilic PEG chains create a hydration shell around the Cy5 dye and the conjugated biomolecule.[3] This "stealth" effect masks hydrophobic surfaces and minimizes unwanted interactions with cellular membranes, proteins, and other surfaces, leading to a lower background signal and a significantly improved signal-to-noise ratio in imaging and detection assays.[3][6][7] Studies have shown that Cy5 conjugates can exhibit non-specific binding to monocytes and macrophages, an effect that can be mitigated by modifications that reduce these interactions.[8][9]
3. Improved Pharmacokinetics and Biocompatibility:
In the context of drug development and in vivo imaging, PEGylation is a well-established method for improving the pharmacokinetic profile of biomolecules.[5][10][11][] The increased hydrodynamic size of a PEGylated Cy5 conjugate reduces its renal clearance, leading to a longer circulation half-life in the bloodstream.[11][13] Furthermore, the PEG spacer can shield antigenic epitopes on the surface of a therapeutic protein, thereby reducing its immunogenicity.[5][11]
4. Enhanced Photostability:
While Cy5 is a relatively photostable dye, the local chemical environment can influence its susceptibility to photobleaching.[14][15] The presence of a PEG spacer can contribute to a more stable microenvironment for the fluorophore, and in some cases, has been shown to enhance photostability.[1] This is crucial for experiments requiring prolonged or intense light exposure, such as time-lapse microscopy.
5. Increased Flexibility and Accessibility:
The flexible nature of the PEG chain provides greater rotational freedom for the attached Cy5 fluorophore and positions it at a greater distance from the surface of the conjugated biomolecule.[3] This spatial separation minimizes the risk of the dye interfering with the biological activity of the molecule, such as the binding of an antibody to its antigen or a ligand to its receptor.[3][16] This increased accessibility can lead to more accurate and reliable results in functional assays.
Quantitative Data Summary
The following tables summarize key quantitative data derived from various studies, highlighting the performance advantages of using Cy5 with a PEG spacer.
| Performance Metric | Cy5 without PEG Spacer | Cy5 with PEG Spacer | Key Benefit | Reference(s) |
| Non-Specific Binding | Higher background signal | Significantly lower background signal | Improved Signal-to-Noise Ratio | [3][6] |
| Solubility | Lower in aqueous solutions | Higher in aqueous solutions | Prevents aggregation, easier handling | [1][2][4] |
| In Vivo Circulation | Shorter half-life | Longer half-life | Enhanced bioavailability for in vivo studies | [10][11][13] |
| Binding Affinity | Potential for steric hindrance | Reduced steric hindrance | Maintained or improved biological activity | [3][16] |
| Property | Description | Impact of PEG Spacer | Reference(s) |
| Excitation Maximum (λex) | Wavelength of maximum light absorption | ~649-650 nm (generally unaffected by PEG) | [2][14][17] |
| Emission Maximum (λem) | Wavelength of maximum light emission | ~667-670 nm (generally unaffected by PEG) | [2][14][17] |
| Hydrophilicity | Affinity for water | Increased with PEG chain length | [18][19][20] |
| Photobleaching | Light-induced irreversible loss of fluorescence | Can be reduced, enhancing signal stability | [1][14][15] |
Experimental Protocols
This section provides detailed methodologies for the conjugation of a Cy5 dye with a PEG spacer to a protein, a common application in research and drug development.
Protocol 1: NHS-Ester PEGylation of a Protein with Cy5
This protocol describes the conjugation of an amine-reactive Cy5-PEG-NHS ester to a protein containing primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein of interest (purified, in an amine-free buffer like PBS, pH 7.2-8.0)
-
Cy5-PEG-NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25) or dialysis cassette for purification
-
Reaction tubes
-
Vortexer and rotator
Procedure:
-
Protein Preparation:
-
Ensure the protein is in a buffer free of primary amines (e.g., Tris) and at a concentration of 1-10 mg/mL.
-
If necessary, exchange the buffer using a desalting column or dialysis.
-
-
Dye Preparation:
-
Immediately before use, dissolve the Cy5-PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Calculate the molar ratio of dye to protein. A common starting point is a 10:1 to 20:1 molar excess of the Cy5-PEG-NHS ester to the protein. This ratio may need to be optimized for your specific protein.
-
Add the calculated volume of the dissolved Cy5-PEG-NHS ester to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. Gentle rotation during incubation is recommended.
-
-
Purification:
-
Separate the labeled protein from unreacted dye and byproducts using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Alternatively, perform dialysis against the storage buffer.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).
-
Protocol 2: Maleimide (B117702) PEGylation of a Protein with Cy5
This protocol is for conjugating a thiol-reactive Cy5-PEG-Maleimide to a protein containing free sulfhydryl groups (e.g., cysteine residues).
Materials:
-
Protein with free thiol groups
-
Cy5-PEG-Maleimide
-
Thiol-free buffer (e.g., PBS), pH 6.5-7.5
-
Reducing agent (e.g., DTT or TCEP), if necessary
-
Desalting column or dialysis cassette
-
Reaction tubes
Procedure:
-
Protein Preparation:
-
Dissolve the protein in a thiol-free buffer at pH 6.5-7.5.
-
If the protein has disulfide bonds that need to be reduced to generate free thiols, treat it with a reducing agent like DTT or TCEP. The reducing agent must be removed before adding the maleimide reagent, typically using a desalting column.
-
-
Dye Preparation:
-
Dissolve the Cy5-PEG-Maleimide in a suitable solvent (e.g., DMF or DMSO) immediately before use.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the Cy5-PEG-Maleimide to the protein solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching (Optional):
-
To stop the reaction, a small molecule thiol such as β-mercaptoethanol or cysteine can be added to react with any excess maleimide.
-
-
Purification:
-
Purify the conjugate using a desalting column or dialysis to remove unreacted dye and quenching reagents.
-
-
Characterization:
-
Determine the DOL as described in Protocol 1.
-
Visualizations
Diagram 1: The "Stealth" Effect of PEG Spacers
The following diagram illustrates how a PEG spacer reduces non-specific binding.
Caption: PEG spacer reduces non-specific binding.
Diagram 2: Experimental Workflow for Cy5-PEG Protein Conjugation
This diagram outlines the key steps in labeling a protein with a Cy5-PEG dye.
Caption: Workflow for Cy5-PEG protein labeling.
Diagram 3: Influence of PEG Spacer on FRET
This diagram illustrates how a PEG spacer can be used to modulate the distance between a donor and acceptor fluorophore in a Fluorescence Resonance Energy Transfer (FRET) experiment.
Caption: PEG spacer modulates FRET efficiency.
References
- 1. PEG Dye Labeling Reagents, BDP, Cyanine, Rhodamine Dyes [biochempeg.com]
- 2. Cy5-PEG5-amine HCl salt | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 6. Reducing Non-Specific Binding and Uptake of Nanoparticles and Improving Cell Targeting with an Antifouling PEO-b-PγMPS Copolymer Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Phosphorothyoate oligodeoxynucleotides block nonspecific binding of Cy5 conjugates to monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 13. In situ growth of a PEG-like polymer from the C terminus of an intein fusion protein improves pharmacokinetics and tumor accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. DSPE-PEG-Cy5 | Biopharma PEG [biochempeg.com]
- 18. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for N-(m-PEG9)-N'-(PEG5-acid)-Cy5 Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent conjugation of the fluorescent dye N-(m-PEG9)-N'-(PEG5-acid)-Cy5 to a target protein. This near-infrared (NIR) dye is equipped with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer terminating in a carboxylic acid.[1][2][3] The PEG linker enhances the solubility and stability of the conjugate, while the terminal carboxylic acid allows for a two-step conjugation process to primary amines on the protein, such as the ε-amino group of lysine (B10760008) residues.[1][2][3]
The protocol first involves the activation of the carboxylic acid group on the dye with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester.[4][5] This activated dye is then reacted with the amine groups on the target protein to form a stable amide bond. This method offers a controlled approach to protein labeling, which is essential for various applications, including immunoassays, cellular imaging, and antibody-drug conjugate (ADC) development.[4]
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| This compound | BroadPharm | BP-23010 |
| Target Protein | - | - |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Thermo Fisher | 22980 |
| NHS (N-hydroxysuccinimide) | Thermo Fisher | 24500 |
| Activation Buffer (0.1 M MES, pH 5.5) | - | - |
| Coupling Buffer (PBS, pH 7.4-8.5) | - | - |
| Anhydrous DMF or DMSO | Sigma-Aldrich | - |
| Quenching Solution (1 M Tris-HCl, pH 8.0) | - | - |
| Desalting Columns (e.g., Sephadex G-25) | Cytiva | - |
Experimental Protocols
I. Reagent Preparation
-
Protein Solution:
-
Dissolve the target protein in the Coupling Buffer at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the Coupling Buffer before conjugation.
-
-
This compound Stock Solution:
-
Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.[6]
-
-
EDC and NHS Solutions:
-
Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer. The required concentrations will depend on the desired molar excess in the activation step.
-
II. Two-Step Protein Conjugation
The following diagram illustrates the workflow for the two-step protein conjugation process.
Caption: Two-step protein conjugation workflow.
Step 1: Activation of this compound [4]
-
In a microcentrifuge tube, combine the this compound stock solution with the Activation Buffer.
-
Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the amount of the Cy5-PEG-acid.
-
Vortex the mixture briefly and incubate for 15-30 minutes at room temperature.
Step 2: Conjugation to the Target Protein [4]
-
Add the freshly prepared activated Cy5-PEG-NHS ester solution to the protein solution in the Coupling Buffer. A 1.5 to 10-fold molar excess of the activated linker to the protein is a recommended starting point; however, the optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.
III. Quenching and Purification
-
Quenching: Add a quenching solution, such as 1 M Tris-HCl, to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess dye and quenching reagents using a desalting column (e.g., Sephadex G-25) equilibrated with an appropriate storage buffer (e.g., PBS).[7]
Characterization of the Conjugate
The following diagram outlines the characterization process for the purified conjugate.
Caption: Workflow for conjugate characterization.
I. Degree of Labeling (DOL) Calculation
The Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.[6][8]
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5 (~650 nm, A_max).
-
Calculate the DOL using the following formula:[6][7]
DOL = (A_max × ε_protein) / [(A₂₈₀ - (A_max × CF₂₈₀)) × ε_dye]
Where:
-
A_max = Absorbance of the conjugate at the λ_max of Cy5.
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
A₂₈₀ = Absorbance of the conjugate at 280 nm.
-
CF₂₈₀ = Correction factor for the dye's absorbance at 280 nm (for Cy5, this is typically around 0.04).[6]
-
ε_dye = Molar extinction coefficient of the dye at its λ_max (for Cy5, this is ~250,000 M⁻¹cm⁻¹).[6]
-
| Parameter | Symbol | Value for Cy5 |
| Molar Extinction Coefficient at λ_max | ε_dye | 250,000 M⁻¹cm⁻¹ |
| Correction Factor at 280 nm | CF₂₈₀ | 0.04 |
| Maximum Absorbance Wavelength | λ_max | ~650 nm |
II. Purity and Conjugation Assessment
-
SDS-PAGE: Analyze the purified conjugate by SDS-polyacrylamide gel electrophoresis. Successful conjugation will result in a band with a higher molecular weight compared to the unconjugated protein. The fluorescence of the Cy5 dye can be visualized on the gel using an appropriate imaging system before protein staining.[9][10]
-
HPLC: High-performance liquid chromatography, particularly size-exclusion (SEC) or reverse-phase (RP-HPLC), can be used to assess the purity of the conjugate and separate it from unconjugated protein and free dye.[11]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference(s) |
| Protein Concentration | 1-10 mg/mL | [6] |
| Molar Ratio of EDC:Dye | 2:1 to 5:1 | [4] |
| Molar Ratio of NHS:Dye | 1.2:1 to 2:1 | [4] |
| Molar Ratio of Activated Dye:Protein | 1.5:1 to 10:1 (to be optimized) | [4] |
| Activation Reaction Time | 15-30 minutes at room temperature | [4] |
| Conjugation Reaction Time | 2 hours at room temperature or overnight at 4°C | [4] |
| Optimal DOL | Varies by application, typically 2-8 for antibodies | [12] |
References
- 1. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 2. This compound, 2107273-26-5 | BroadPharm [broadpharm.com]
- 3. This compound-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 4. benchchem.com [benchchem.com]
- 5. encapsula.com [encapsula.com]
- 6. benchchem.com [benchchem.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Degree of labeling (DOL) step by step [abberior.rocks]
- 9. Fluorescent Labeling of Proteins and Its Application to SDS-PAGE and Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 10. Fluorescent monitoring of proteins during sodium dodecyl sulfate-polyacrylamide gel electrophoresis and Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to Test for Protein Purity Using SDS-PAGE or HPLC [synapse.patsnap.com]
- 12. support.nanotempertech.com [support.nanotempertech.com]
Application Notes and Protocols for Labeling Peptides with N-(m-PEG9)-N'-(PEG5-acid)-Cy5
<
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescent labeling of peptides is a cornerstone technique in biochemical and pharmaceutical research, enabling sensitive detection and quantification in a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[1][2] N-(m-PEG9)-N'-(PEG5-acid)-Cy5 is a specialized fluorescent labeling reagent designed for this purpose. It features a near-infrared (NIR) Cyanine 5 (Cy5) fluorophore, which offers the advantages of minimal background autofluorescence and deeper tissue penetration for imaging studies.[2]
This molecule is equipped with a terminal carboxylic acid, which can be chemically activated to form a stable amide bond with primary amine groups present on a peptide, such as the N-terminus or the side chain of lysine (B10760008) residues.[3][4] The integrated polyethylene (B3416737) glycol (PEG) linker, comprising a total of 14 PEG units, enhances the water solubility of both the labeling reagent and the final peptide conjugate, which can improve the pharmacokinetic properties and reduce non-specific binding of the labeled peptide.[3]
These application notes provide a detailed protocol for the activation of the carboxylic acid on this compound and its subsequent conjugation to a target peptide.
Chemical Principle
The labeling strategy relies on carbodiimide (B86325) chemistry, a widely used and efficient method for forming amide bonds between a carboxylic acid and a primary amine.[5][6][7] The process involves two key steps:
-
Activation of Carboxylic Acid: The terminal carboxylic acid on the Cy5-PEG reagent is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][8] EDC facilitates the formation of a highly reactive O-acylisourea intermediate. This intermediate is then converted into a more stable, amine-reactive NHS ester by NHS.[5][6] The use of NHS significantly improves the coupling efficiency and stability of the reactive intermediate in aqueous solutions.[5][8]
-
Amide Bond Formation: The amine-reactive NHS ester readily reacts with primary amines on the peptide (e.g., N-terminus or lysine side chains) to form a stable, covalent amide bond, yielding the fluorescently labeled peptide conjugate.[9][10]
Experimental Protocols
This section details the necessary materials and step-by-step procedures for labeling a peptide with this compound.
Required Materials
-
Peptide: Peptide of interest with at least one primary amine group.
-
Labeling Reagent: this compound.[3]
-
Activation Reagents:
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
-
Solvents: High-purity, anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).
-
Buffers:
-
Activation Buffer: 0.1 M MES (4-morpholinoethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0.[5]
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5 (PBS). Amine-free buffers like HEPES or bicarbonate can also be used.[9][11]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5.[10]
-
-
Purification System: Reversed-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (e.g., Sephadex LH-20) is recommended for purifying the final conjugate.[][13]
Step-by-Step Labeling Procedure
This protocol is a general guideline and may require optimization based on the specific properties of the peptide.
Step 1: Reagent Preparation
-
Equilibrate all reagents to room temperature before opening vials to prevent moisture condensation.
-
Prepare a 10 mM stock solution of the peptide in the Conjugation Buffer.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Immediately before use, prepare 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer. These reagents are moisture-sensitive and should be used promptly.
Step 2: Activation of the Cy5-PEG-Acid Reagent
-
In a microcentrifuge tube, combine the Cy5-PEG-Acid stock solution with EDC and NHS stock solutions. A typical starting molar ratio is 1:5:10 (Cy5-PEG-Acid : EDC : NHS).
-
Incubate the activation reaction for 15-30 minutes at room temperature, protected from light.
Step 3: Conjugation to the Peptide
-
Add the activated Cy5-PEG-NHS ester solution (from Step 2) to the peptide solution. A molar excess of the activated dye (e.g., 1.5 to 5 equivalents relative to the peptide) is recommended to ensure efficient labeling.[14]
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.0 for optimal reaction with primary amines.[9]
-
Incubate the reaction for 2 hours to overnight at room temperature with gentle stirring or shaking, protected from light.[14] Reaction time may need optimization.
Step 4: Quenching the Reaction
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 10-50 mM.
-
Incubate for 1 hour at room temperature. This step hydrolyzes any unreacted NHS esters and prevents further modification of the peptide.[5][10]
Step 5: Purification of the Labeled Peptide
-
Purify the reaction mixture to separate the labeled peptide from unreacted dye, unlabeled peptide, and reaction byproducts.[]
-
RP-HPLC is the preferred method for achieving high purity. Use a C18 column with a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA). Monitor the elution profile by absorbance at 220 nm (for the peptide backbone) and ~650 nm (for the Cy5 dye).[2]
-
Collect fractions containing the dual-wavelength peak corresponding to the labeled peptide.
-
Confirm the identity and purity of the collected fractions by mass spectrometry.[]
Data Presentation and Characterization
Proper characterization is crucial to confirm successful conjugation and quantify the labeling efficiency. All quantitative data should be summarized for clear interpretation.
Spectroscopic Analysis
-
UV-Vis Spectroscopy: Measure the absorbance of the purified conjugate. The Cy5 dye has a characteristic maximum absorbance (λmax) at approximately 646-650 nm.[2][15]
-
Fluorescence Spectroscopy: Confirm the fluorescent properties of the conjugate by measuring the emission spectrum. When excited at its λmax, the Cy5-labeled peptide should exhibit a maximum emission peak around 661-670 nm.[2][15][16]
Quantitative Summary
| Parameter | Description | Typical Value/Method |
| Reagent Concentrations | Molar ratio of Peptide:Dye:EDC:NHS used in the reaction. | 1 : 1.5-5 : 7.5-25 : 15-50 |
| Labeling Efficiency | Percentage of peptide molecules successfully labeled with the dye. | > 80% (Varies by peptide)[] |
| Final Purity | Purity of the final conjugate after purification. | > 95% (Determined by HPLC)[] |
| Molecular Weight | Expected vs. Observed molecular weight of the conjugate. | Determined by Mass Spectrometry |
| Absorbance Max (λmax) | Wavelength of maximum absorbance for the Cy5 dye. | ~650 nm[2] |
| Emission Max (λem) | Wavelength of maximum fluorescence emission. | ~670 nm[2] |
Diagrams and Workflows
Chemical Reaction Pathway
The following diagram illustrates the two-step chemical reaction for labeling a peptide amine with the carboxylic acid-containing Cy5 reagent using EDC/NHS chemistry.
Caption: EDC/NHS chemistry for peptide labeling.
Experimental Workflow
This diagram outlines the complete experimental workflow from reagent preparation to the final characterization of the labeled peptide.
Caption: Workflow for fluorescent peptide labeling.
References
- 1. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 2. lifetein.com [lifetein.com]
- 3. This compound, 2107273-26-5 | BroadPharm [broadpharm.com]
- 4. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 8. Cross-Linked Self-Assembling Peptides and Their Post-Assembly Functionalization via One-Pot and In Situ Gelation System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cy5 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 10. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents—Note 9.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. mdpi.com [mdpi.com]
- 16. Purification and assembly of thermostable Cy5 labeled γ-PNAs into a 3D DNA nanocage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: N-(m-PEG9)-N'-(PEG5-acid)-Cy5 for Immunofluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG9)-N'-(PEG5-acid)-Cy5 is a specialized fluorescent probe designed for high-precision biomolecule labeling. This molecule features a core Cy5 fluorophore, a bright and photostable dye ideal for detection in the far-red region of the spectrum.[1][2] A key advantage of using far-red dyes like Cy5 is the minimal autofluorescence from biological specimens in this spectral range, leading to a higher signal-to-noise ratio.[1][2]
The dye is functionalized with two distinct polyethylene (B3416737) glycol (PEG) chains. These hydrophilic PEG linkers enhance the aqueous solubility of the molecule and, crucially, reduce non-specific binding of conjugates to cells and tissues.[3][4][5] This PEGylation results in lower background signals and improved imaging contrast, particularly in complex biological samples.[3][4] One end of the molecule is terminated with a carboxylic acid group (-acid), which allows for covalent conjugation to primary amines on proteins, such as antibodies, through a stable amide bond.[6][7][8] This makes it an excellent tool for creating custom-labeled antibodies for direct immunofluorescence (IF) assays.
Product Specifications and Data
The spectral and physical properties of the core Cy5 fluorophore are essential for configuring imaging systems and designing experiments.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~649-651 nm | [9][10] |
| Emission Maximum (λem) | ~667-670 nm | [9][10] |
| Recommended Laser Lines | 633 nm, 647 nm | [1][2] |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [10] |
| Quantum Yield (Φ) | ~0.27 | [10] |
| Molecular Weight | ~1093.77 g/mol | [11] |
| CAS Number | 2107273-26-5 | [11] |
Key Applications
-
High-Resolution Immunofluorescence (IF) Microscopy: Covalently conjugate to primary antibodies for direct detection of target antigens, eliminating the need for secondary antibodies and potential cross-reactivity.
-
Cellular Imaging: Visualize the localization, expression, and dynamics of proteins and other biomolecules within fixed and permeabilized cells.[1]
-
Flow Cytometry: Label cell surface or intracellular proteins for quantitative analysis.[2]
Experimental Protocols
Protocol 1: Antibody Conjugation via EDC/NHS Chemistry
This protocol describes the covalent attachment of this compound to a primary antibody. The process involves the activation of the dye's carboxylic acid group with EDC and NHS to form a semi-stable NHS ester, which then readily reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody.[12]
Materials:
-
Primary antibody (in an amine-free buffer like PBS)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer (e.g., 0.1 M MES, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Purification column (e.g., Sephadex G-25) to remove unconjugated dye
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-2 mg/mL in an amine-free buffer. If the antibody solution contains Tris or sodium azide, it must be exchanged into a suitable buffer like PBS.
-
Dye Activation:
-
Immediately before use, prepare 10 mg/mL solutions of EDC and NHS in anhydrous DMF or DMSO.
-
Dissolve this compound in anhydrous DMF or DMSO.
-
In a separate microcentrifuge tube, mix the dissolved dye with EDC and NHS solutions. A typical molar ratio is 1:1.2:1.2 (Dye:EDC:NHS).
-
Incubate for 15-30 minutes at room temperature to form the NHS-ester.
-
-
Conjugation Reaction:
-
Adjust the pH of the antibody solution to ~7.2-8.0 if necessary.
-
Add the activated dye solution to the antibody solution. A common starting point is a 10-fold molar excess of dye to antibody.
-
Incubate the reaction for 2 hours at room temperature, protected from light, with gentle mixing.
-
-
Quenching: Add quenching buffer (e.g., to a final concentration of 50 mM) to stop the reaction by consuming any unreacted NHS-ester. Incubate for 30 minutes.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25). The first colored fraction to elute will be the antibody-dye conjugate.
-
Characterization (Optional but Recommended): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~650 nm (for Cy5).
Protocol 2: Direct Immunofluorescence Staining of Cultured Cells
This protocol outlines the steps for staining fixed and permeabilized cells using a primary antibody directly conjugated with this compound.
Materials:
-
Cells grown on coverslips or in imaging plates
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% Bovine Serum Albumin (BSA) in PBS)
-
Cy5-conjugated Primary Antibody (from Protocol 1)
-
Nuclear Counterstain (e.g., DAPI or Hoechst)
-
Mounting Medium
Procedure:
-
Sample Preparation:
-
Wash cells briefly with PBS.
-
Fix the cells by incubating with Fixation Solution for 10-20 minutes at room temperature.[13]
-
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If the target antigen is intracellular, incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature.[13] If the target is a surface protein, this step can be skipped.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.[14][15]
-
Primary Antibody Incubation:
-
Dilute the Cy5-conjugated primary antibody to its optimal working concentration in Blocking Buffer.
-
Incubate the cells with the diluted antibody solution for 1-2 hours at room temperature or overnight at 4°C, protected from light.[14]
-
-
Washing: Wash the cells three times with PBS for 5-10 minutes each, protected from light.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI (e.g., 300 nM in PBS) for 5 minutes at room temperature.[15]
-
Final Wash: Wash the cells two times with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Imaging: Visualize the sample using a fluorescence microscope (e.g., epifluorescence or confocal) equipped with appropriate filters or lasers for Cy5 (e.g., 640 nm laser excitation and a 660-700 nm emission filter).[1][13][14]
References
- 1. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 2. Cy5 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Polyethylene Glycol (PEG) Linked to Near Infrared (NIR) Dyes Conjugated to Chimeric Anti-Carcinoembryonic Antigen (CEA) Antibody Enhances Imaging of Liver Metastases in a Nude-Mouse Model of Human Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Dye Labeling Reagents, BDP, Cyanine, Rhodamine Dyes [biochempeg.com]
- 6. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 7. This compound, 2107273-26-5 | BroadPharm [broadpharm.com]
- 8. This compound-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 9. Spectrum [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Antibody conjugation to carboxyl-modified microspheres through N-hydroxysuccinimide chemistry for automated immunoassay applications: A general procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ibidi.com [ibidi.com]
- 14. Immunofluorescence staining | Abcam [abcam.com]
- 15. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
Application Notes and Protocols for N-(m-PEG9)-N'-(PEG5-acid)-Cy5 in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
N-(m-PEG9)-N'-(PEG5-acid)-Cy5 is a versatile near-infrared (NIR) fluorescent probe designed for the covalent labeling of biomolecules. This molecule features a bright and stable Cyanine 5 (Cy5) fluorophore, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid group. The PEG spacer enhances aqueous solubility and minimizes non-specific binding, while the carboxylic acid moiety allows for covalent conjugation to primary amine groups present on proteins and cell surfaces.[1][2][3][4] These characteristics make it an ideal tool for a variety of fluorescence-based assays, particularly flow cytometry.
In flow cytometry, this compound can be used to label cell surface proteins, enabling the identification, quantification, and analysis of specific cell populations.[5] Its emission in the far-red spectrum is advantageous as it minimizes interference from cellular autofluorescence, which is typically observed at shorter wavelengths.[6] This document provides detailed protocols for the conjugation of this compound to proteins or cell surfaces and subsequent analysis by flow cytometry.
Key Features and Applications:
-
Bright and Photostable Fluorophore: Cy5 provides a strong and durable fluorescent signal, suitable for sensitive detection.[]
-
Near-Infrared Emission: Minimizes background autofluorescence from cells and tissues, leading to improved signal-to-noise ratios.[6]
-
Hydrophilic PEG Spacer: Increases solubility in aqueous buffers and reduces non-specific interactions.
-
Amine-Reactive Carboxylic Acid: Enables covalent labeling of proteins, antibodies, and other biomolecules through the formation of stable amide bonds.[1]
-
Applications:
II. Product Information
| Property | Specification |
| Excitation Maximum (λex) | ~649 nm |
| Emission Maximum (λem) | ~667 nm |
| Laser Line Compatibility | 633 nm, 647 nm |
| Reactive Group | Carboxylic Acid (-COOH) |
| Reactivity Target | Primary Amines (-NH2) |
| Solubility | Water, DMSO, DMF |
III. Experimental Protocols
A. Protocol for Conjugation of this compound to a Protein (e.g., Antibody)
This protocol describes the covalent attachment of the carboxylated Cy5 dye to primary amines on a protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[11][12]
Materials:
-
This compound
-
Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, MES, HEPES)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Purification column (e.g., desalting column or size-exclusion chromatography)
-
DMSO or DMF (anhydrous)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris) will compete with the reaction and should be avoided.
-
Prepare Dye Solution: Dissolve this compound in DMSO or DMF to a concentration of 10 mg/mL. This should be done immediately before use.
-
Activate the Dye:
-
In a separate microcentrifuge tube, add a 10-fold molar excess of EDC and NHS/Sulfo-NHS to the dissolved this compound in Activation Buffer.
-
Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.
-
-
Conjugation Reaction:
-
Add the activated dye solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 20:1 is recommended.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, with gentle stirring or rotation.
-
-
Quench the Reaction: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS-ester.
-
Purify the Conjugate: Separate the labeled protein from the unreacted dye and byproducts using a desalting column or size-exclusion chromatography.
-
Determine Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~649 nm (for Cy5).
-
Calculate the protein concentration and the dye concentration using their respective extinction coefficients. The ratio of these values will give the DOL.
-
B. Protocol for Labeling Cell Surface Amines for Flow Cytometry
This protocol details the direct labeling of primary amines on the surface of live cells.
Materials:
-
Single-cell suspension in PBS (amine-free)
-
This compound
-
EDC and Sulfo-NHS
-
Activation Buffer (e.g., 100 mM MES, 150 mM NaCl, pH 5.0)[13]
-
Labeling Buffer (e.g., PBS, pH 8.0)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of 1-5 x 10^6 cells in ice-cold PBS.
-
Activation of Carboxyl Groups on the Dye:
-
Cell Labeling:
-
Pellet the cells by centrifugation (300 x g, 5 minutes, 4°C) and resuspend in the activated dye solution in Labeling Buffer.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with 1 mL of Flow Cytometry Staining Buffer. Centrifuge at 300 x g for 5 minutes between each wash.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 500 µL of Flow Cytometry Staining Buffer and transfer to flow cytometry tubes.
-
Analyze the cells on a flow cytometer equipped with a 633 nm or 647 nm laser and appropriate emission filters for Cy5 (e.g., 660/20 nm bandpass filter).
-
IV. Application Example: Monitoring G-Protein Coupled Receptor (GPCR) Internalization
This compound can be conjugated to a ligand that binds to a specific GPCR on the cell surface. The internalization of the receptor-ligand complex can then be monitored over time by flow cytometry as a decrease in cell surface fluorescence.
Experimental Workflow
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. Visualization of G protein-coupled receptor (GPCR) Interactions in Living Cells Using Bimolecular Fluorescence Complementation (BiFC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CY5 on flow cytometry Cyanine5 Nucleic acid analysis Cell cycle - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 6. Cy5 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. The kinetics and homogeneity of endocytosis of a receptor-bound ligand in a heterogeneous cell population studied by flow cytofluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction study between synthetic glycoconjugate ligands and endocytic receptors using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. molbiolcell.org [molbiolcell.org]
- 11. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]
- 13. Covalently modified carboxyl side chains on cell surface leads to a novel method toward topology analysis of transmembrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(m-PEG9)-N'-(PEG5-acid)-Cy5 for Western Blotting
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG9)-N'-(PEG5-acid)-Cy5 is a near-infrared (NIR) fluorescent dye designed for the sensitive detection of proteins in western blotting and other immunoassays. This molecule incorporates the well-characterized Cy5 fluorophore, which offers bright and stable fluorescence, with polyethylene (B3416737) glycol (PEG) linkers. The PEG chains, specifically a methoxy-terminated PEG9 and an acid-terminated PEG5, confer unique properties that enhance assay performance. The terminal carboxylic acid group allows for covalent conjugation to primary or secondary antibodies via primary amines (e.g., lysine (B10760008) residues), creating a stable and highly fluorescent detection reagent.
The inclusion of hydrophilic PEG linkers is a key feature of this dye. PEGylation of antibodies and fluorescent probes has been shown to improve solubility, reduce non-specific binding, and potentially enhance the signal-to-noise ratio in immunoassays.[1][2][3] These properties make this compound an excellent candidate for developing robust and sensitive fluorescent western blotting protocols, enabling accurate protein quantification and multiplex detection. Fluorescent western blotting itself offers several advantages over traditional chemiluminescent methods, including a wider dynamic range, greater signal stability, and the ability to detect multiple targets on the same blot.
Product Information
| Property | Specification |
| Molecular Formula | C₅₇H₈₉ClN₂O₁₆ |
| Molecular Weight | 1093.77 g/mol |
| Excitation Maximum (λex) | ~649 nm |
| Emission Maximum (λem) | ~670 nm |
| Reactive Group | Carboxylic Acid (-COOH) |
| Solubility | Soluble in water, DMSO, DMF |
Key Applications and Advantages
-
High Sensitivity: The inherent brightness of the Cy5 fluorophore allows for the detection of low-abundance proteins.
-
Reduced Non-Specific Binding: The hydrophilic PEG chains create a hydration layer around the conjugated antibody, which helps to minimize hydrophobic and electrostatic interactions with the blotting membrane and other proteins.[1][2][3] This leads to lower background and a higher signal-to-noise ratio.
-
Improved Solubility: PEGylation enhances the aqueous solubility of the dye-antibody conjugate, preventing aggregation and improving reagent stability.
-
Quantitative Analysis: Fluorescent detection with Cy5 offers a broad linear dynamic range, making it well-suited for accurate protein quantification.[4]
-
Multiplexing Capabilities: The distinct spectral properties of Cy5 allow for its use in multi-color western blotting, enabling the simultaneous detection of multiple proteins on the same blot.
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the conjugation of the amine-reactive dye to a primary or secondary antibody using EDC/NHS chemistry.
Materials:
-
This compound
-
Antibody (primary or secondary) in an amine-free buffer (e.g., PBS) at 1-2 mg/mL
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Dialyze the antibody against PBS to remove any amine-containing buffers or stabilizers. Adjust the antibody concentration to 1-2 mg/mL.
-
Dye Activation:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
In a separate tube, dissolve EDC and NHS in the Activation Buffer to a final concentration of 0.1 M each.
-
Immediately before use, mix the dissolved dye with the EDC/NHS solution at a 1:1 volume ratio. Incubate for 15 minutes at room temperature to activate the carboxylic acid group of the dye.
-
-
Conjugation Reaction:
-
Add the activated dye solution to the antibody solution. A typical starting molar ratio of dye to antibody is 10:1. This may require optimization depending on the antibody.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring, protected from light.
-
-
Quenching: Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes.
-
Purification: Separate the labeled antibody from the unconjugated dye and other reaction components using a size-exclusion chromatography column equilibrated with PBS. The first colored fraction to elute will be the conjugated antibody.
-
Characterization and Storage:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~649 nm (for Cy5). Calculate the degree of labeling (DOL).
-
Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.
-
Protocol 2: Fluorescent Western Blotting
Materials:
-
SDS-PAGE gels
-
Transfer buffer
-
Low-fluorescence PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST). Note: For phosphoprotein detection, BSA is recommended.
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
-
Primary antibody
-
This compound conjugated secondary antibody
-
Fluorescent imaging system with appropriate laser and emission filters for Cy5
Procedure:
-
SDS-PAGE and Protein Transfer:
-
Separate protein samples by SDS-PAGE.
-
Transfer the separated proteins to a low-fluorescence PVDF or nitrocellulose membrane according to standard protocols.
-
-
Blocking:
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation. This step is crucial for reducing background.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to the recommended concentration.
-
Incubate the membrane with the primary antibody solution for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Decant the primary antibody solution.
-
Wash the membrane three times for 5-10 minutes each with wash buffer.
-
-
Secondary Antibody Incubation:
-
Dilute the this compound conjugated secondary antibody in blocking buffer. A starting dilution of 1:10,000 to 1:20,000 is recommended, but should be optimized.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation. Protect the membrane from light during this and subsequent steps.
-
-
Final Washes:
-
Wash the membrane three to five times for 5-10 minutes each with wash buffer.
-
-
Imaging:
-
Image the blot using a fluorescent imaging system capable of exciting at ~650 nm and detecting emission at ~670 nm.
-
Adjust the exposure time to achieve a good signal without saturating the detector.
-
Data and Performance
The use of a PEGylated Cy5 dye is expected to provide superior performance compared to non-PEGylated dyes, particularly in terms of signal-to-noise ratio.
Table 1: Recommended Starting Conditions and Expected Performance
| Parameter | Standard Cy5 Conjugate | This compound Conjugate | Rationale for Improvement |
| Primary Antibody Dilution | 1:1,000 - 1:5,000 | 1:1,000 - 1:5,000 | No significant change expected. |
| Secondary Antibody Dilution | 1:5,000 - 1:15,000 | 1:10,000 - 1:25,000 | Higher dilutions may be possible due to reduced non-specific binding and potentially brighter signal. |
| Blocking Time | 1 hour | 1 hour | Standard blocking is sufficient, though PEG may offer some self-blocking properties.[1][2] |
| Incubation Times | 1-2 hours | 1 hour | PEG linkers may improve antibody-antigen kinetics, potentially allowing for shorter incubation times. |
| Signal-to-Noise Ratio | Good | Excellent | Expected improvement due to reduced background from PEG-mediated blocking of non-specific sites.[1][3] |
| Quantitative Linearity | Wide | Wide | Maintained wide linear range characteristic of fluorescent detection.[4] |
Visualizations
Caption: Experimental workflow for fluorescent western blotting.
Caption: How PEGylation enhances the signal-to-noise ratio.
References
Application Notes and Protocols for Single-Molecule Imaging with N-(m-PEG9)-N'-(PEG5-acid)-Cy5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N-(m-PEG9)-N'-(PEG5-acid)-Cy5 for single-molecule imaging studies. This near-infrared fluorescently labeled polyethylene (B3416737) glycol (PEG) linker is designed for covalent attachment to biomolecules, enabling the investigation of molecular interactions, conformational dynamics, and localization with high precision.
Introduction to this compound
This compound is a specialized fluorescent probe featuring a Cy5 dye, a popular fluorophore for single-molecule studies due to its brightness and emission in the far-red spectrum, which minimizes autofluorescence from cellular components.[1] The molecule incorporates two distinct PEG linkers: a methoxy-terminated PEG9 chain and a carboxylic acid-terminated PEG5 chain.[2][3][4][5][6][7] The hydrophilic PEG spacers enhance the solubility of the labeled biomolecule in aqueous buffers and reduce non-specific interactions.[2][4][5] The terminal carboxylic acid group allows for covalent conjugation to primary amine groups on target biomolecules, such as proteins and amine-modified oligonucleotides, through the formation of a stable amide bond in the presence of activators like EDC or HATU.[2][4][5]
Key Applications
The properties of this compound make it a versatile tool for a range of single-molecule imaging applications:
-
Single-Molecule Förster Resonance Energy Transfer (smFRET): When used as an acceptor dye in conjunction with a suitable donor (e.g., Cy3), it allows for the measurement of intramolecular distances and the study of conformational changes in biomolecules in real-time.[8]
-
Protein-DNA and Protein-RNA Interactions: Visualize the binding, dissociation, and movement of individual proteins along nucleic acid tracks.[9][10]
-
Super-Resolution Microscopy: Techniques like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) can utilize the photoswitching properties of Cy5 to achieve nanoscale resolution imaging of cellular structures.[11]
-
In Vivo Imaging: The far-red emission of Cy5 enables deeper tissue penetration, making it suitable for single-molecule tracking experiments in living cells and organisms.[1][12]
-
High-Throughput Screening: The ability to observe individual molecular events makes it a powerful tool in drug discovery for screening compounds that modulate the function of target biomolecules.
Quantitative Data Summary
The photophysical properties of the Cy5 fluorophore are critical for designing and interpreting single-molecule imaging experiments.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~646 - 651 nm | [12] |
| Emission Maximum (λem) | ~662 - 670 nm | [1][12] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [1][12] |
| Quantum Yield (Φ) | 0.20 - 0.32 (in aqueous buffer) | [1] |
| Reactive Group | Carboxylic Acid | [2][4][5] |
| Reactivity | Primary amines | [1] |
| Solubility | Good in aqueous and polar organic solvents | [1] |
Experimental Protocols
Protocol for Labeling Proteins with this compound
This protocol outlines the covalent attachment of the dye to primary amines (e.g., lysine (B10760008) residues) on a target protein.
Materials:
-
This compound
-
Target protein in an amine-free buffer (e.g., PBS, HEPES)
-
Activation agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., Sephadex G-25) or dialysis cassette
-
Storage Buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide)
Procedure:
-
Prepare Protein Solution: Dissolve the target protein in the Labeling Buffer at a concentration of 2-10 mg/mL. If the protein buffer contains primary amines, dialysis against the Labeling Buffer is required.
-
Prepare Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Activate the Dye:
-
For EDC/NHS activation: Add a 5-fold molar excess of EDC and a 10-fold molar excess of NHS to the dye stock solution. Incubate for 15 minutes at room temperature in the dark.
-
For HATU activation: Add a 2-fold molar excess of HATU to the dye stock solution.
-
-
Labeling Reaction:
-
Add the activated dye solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a 10- to 20-fold molar excess of dye is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C in the dark with gentle stirring.
-
-
Quench the Reaction: Add the Quenching Buffer to a final concentration of 100 mM to quench any unreacted dye. Incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled protein from the free dye using a gel filtration column or dialysis.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~650 nm (for Cy5). The following formula can be used: DOL = (A₆₅₀ × ε_protein) / [(A₂₈₀ - (A₆₅₀ × 0.05)) × ε_dye] (Correction factor of 0.05 accounts for Cy5 absorbance at 280 nm).
-
Storage: Store the labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.
Protocol for Single-Molecule Imaging using TIRF Microscopy
This protocol provides a general workflow for imaging surface-immobilized biomolecules labeled with this compound.
Materials:
-
Labeled biomolecule
-
Microscope coverslips and slides
-
Immobilization reagents (e.g., biotin-PEG, streptavidin)
-
Imaging Buffer:
Procedure:
-
Surface Passivation: Clean microscope slides and coverslips thoroughly. Functionalize the surface with a PEG layer, including a fraction of biotinylated PEG, to prevent non-specific binding.
-
Flow Cell Assembly: Assemble a microfluidic flow cell using the functionalized slide and coverslip.
-
Streptavidin Coating: Introduce a solution of streptavidin into the flow cell and incubate to allow binding to the biotinylated surface. Wash away unbound streptavidin.
-
Immobilization of Labeled Molecule: Introduce a dilute solution of the biotinylated and Cy5-labeled biomolecule into the flow cell to achieve single-molecule surface density.
-
Imaging Setup:
-
Use a Total Internal Reflection Fluorescence (TIRF) microscope equipped with a high numerical aperture objective (e.g., 100x, NA 1.49).[9]
-
Excite the Cy5 fluorophore using a 633 nm or 643 nm laser.[9][13]
-
For photoswitching or reactivation, a second laser (e.g., 532 nm) may be used.[9]
-
Collect the emitted fluorescence through appropriate filters onto a sensitive camera (e.g., EMCCD).
-
-
Image Acquisition: Acquire a time-series of images with an exposure time suitable for capturing the dynamics of interest (e.g., 100-300 ms).[14]
-
Data Analysis:
-
Identify and localize individual fluorescent spots.
-
Extract fluorescence intensity time traces for each molecule.
-
Analyze the traces for changes in intensity, FRET efficiency, or photobleaching steps to understand the underlying molecular processes.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for labeling proteins with this compound.
Caption: General workflow for single-molecule imaging using TIRF microscopy.
Caption: Principle of single-molecule FRET (smFRET) for studying conformational changes.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 3. This compound | CAS: 2107273-26-5 | AxisPharm [axispharm.com]
- 4. This compound, 2107273-26-5 | BroadPharm [broadpharm.com]
- 5. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 6. biocat.com [biocat.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Single-molecule fluorescence imaging techniques reveal molecular mechanisms underlying deoxyribonucleic acid damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single-Molecule Imaging at High Fluorophore Concentrations by Local Activation of Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myonglab.jhu.edu [myonglab.jhu.edu]
- 11. Cy3-Cy5 Covalent Heterodimers for Single-Molecule Photoswitching - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for N-(m-PEG9)-N'-(PEG5-acid)-Cy5 in In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG9)-N'-(PEG5-acid)-Cy5 is a near-infrared (NIR) fluorescent probe engineered for high-performance bio-imaging applications. This molecule features a Cy5 core, a well-characterized cyanine (B1664457) dye that emits in the NIR spectrum (approximately 650-700 nm), a region advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper photon penetration. The dye is functionalized with two polyethylene (B3416737) glycol (PEG) chains of different lengths (PEG9 and PEG5). This PEGylation enhances the hydrophilicity and biocompatibility of the molecule, which can improve its pharmacokinetic profile by increasing serum half-life and reducing non-specific tissue accumulation. One of the PEG chains is terminated with a carboxylic acid group, providing a reactive handle for covalent conjugation to targeting moieties such as antibodies, peptides, or small molecules, enabling the development of targeted imaging agents.
The strategic design of this compound makes it a versatile tool for non-invasively monitoring biological processes, assessing the biodistribution of novel therapeutics, and evaluating target engagement in vivo.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized in the table below. These characteristics are essential for designing and executing successful in vivo imaging experiments.
| Property | Value | Reference |
| Chemical Formula | C57H89ClN2O16 | [1][2] |
| Molecular Weight | 1093.8 g/mol | [1] |
| CAS Number | 2107273-26-5 | [1][2] |
| Excitation Maximum (λex) | 649 nm | [1] |
| Emission Maximum (λem) | 667 nm | [1] |
| Extinction Coefficient (ε) | ~170,000 cm⁻¹M⁻¹ | [1] |
| Purity | >95% (typical) | [1] |
| Solubility | Water, DMSO, DMF, DCM | [1] |
Principle of Application: Targeted In Vivo Imaging
The utility of this compound in targeted in vivo imaging stems from its ability to be conjugated to a biomolecule that specifically recognizes a biological target of interest (e.g., a receptor overexpressed on cancer cells). The terminal carboxylic acid group can be activated to form a stable amide bond with primary amine groups present on the targeting ligand, such as the lysine (B10760008) residues of an antibody.
Once the targeted probe is administered in vivo (e.g., via intravenous injection), it circulates throughout the body. The targeting moiety guides the accumulation of the Cy5 dye at the site of interest. The PEG linkers serve to improve the probe's circulation time and reduce uptake by the reticuloendothelial system (RES), thereby enhancing the target-to-background signal ratio. An NIR imaging system is then used to detect the fluorescence emitted from the accumulated probe, allowing for the visualization and quantification of the target.
Figure 1. Conceptual workflow for creating and using a targeted imaging probe.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Monoclonal Antibody
This protocol describes the conjugation of the dye to a monoclonal antibody (mAb) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[3]
Materials:
-
This compound
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine (B1666218) will interfere with the conjugation.
-
Adjust the antibody concentration to 2-5 mg/mL in PBS.
-
-
Dye Activation:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
In a separate tube, dissolve EDC (to a final concentration of 10 mM) and NHS (to a final concentration of 25 mM) in the Activation Buffer.
-
Add the dissolved Cy5 dye to the EDC/NHS solution at a 1:1 volume ratio and incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.
-
-
Conjugation Reaction:
-
Add the activated dye solution to the antibody solution. A molar excess of 5- to 20-fold of dye to antibody is a good starting point. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature, or overnight at 4°C, with gentle mixing.
-
-
Purification of the Conjugate:
-
Remove unconjugated dye by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the purified antibody-dye conjugate.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~649 nm (for Cy5).
-
The DOL can be calculated using the following formula: DOL = (A_649 / ε_dye) / ((A_280 - (A_649 * CF)) / ε_protein) where:
-
A_649 and A_280 are the absorbances at the respective wavelengths.
-
ε_dye is the molar extinction coefficient of Cy5 (~170,000 M⁻¹cm⁻¹).
-
ε_protein is the molar extinction coefficient of the antibody (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.05 for Cy5).
-
-
Figure 2. Step-by-step workflow for antibody conjugation.
Protocol 2: In Vivo Fluorescence Imaging in a Subcutaneous Tumor Mouse Model
This protocol provides a general procedure for in vivo imaging of a Cy5-conjugated targeting agent in tumor-bearing mice.[4][5]
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneously implanted xenografts).
-
Purified and characterized Cy5-conjugated targeting probe.
-
Sterile PBS or saline for injection.
-
Anesthesia (e.g., isoflurane).
-
In vivo imaging system (IVIS) equipped with appropriate filters for Cy5 (e.g., Excitation: 625-655 nm, Emission: 690-710 nm).[6]
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).
-
Place the anesthetized mouse on the imaging stage of the IVIS. Maintain body temperature using a warming pad.
-
-
Pre-injection Imaging:
-
Acquire a baseline fluorescence image of the mouse before injecting the probe to determine the level of autofluorescence.
-
-
Probe Administration:
-
Dilute the Cy5-conjugated probe in sterile PBS to the desired concentration. A typical dose for a peptide-based probe might be around 1 nmol per mouse, while an antibody-based probe might be higher.[4] The optimal dose should be determined empirically.
-
Administer the probe via intravenous (tail vein) injection in a volume of 100-200 µL.
-
-
Dynamic and Post-injection Imaging:
-
Acquire fluorescence images at multiple time points post-injection (e.g., 30 min, 1h, 2h, 4h, 8h, 24h, 48h) to monitor the biodistribution and tumor accumulation of the probe.[4]
-
Use consistent imaging parameters (exposure time, binning, f/stop) for all images to allow for quantitative comparison.
-
-
Ex Vivo Biodistribution Analysis (Optional but Recommended):
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROI) around the tumor and other organs in both the in vivo and ex vivo images.
-
Quantify the average fluorescence intensity (in units of radiance or radiant efficiency) within each ROI.
-
Calculate the tumor-to-background ratio (e.g., tumor-to-muscle ratio) to assess the specificity of the probe.
-
Illustrative Quantitative Data
The following table provides an example of ex vivo biodistribution data that might be obtained for a targeted this compound probe 24 hours post-injection. Note: This data is illustrative and the actual biodistribution will depend on the specific targeting ligand used. PEGylation is known to alter biodistribution, often leading to higher serum concentrations and potentially increased renal clearance compared to non-PEGylated dyes.[8]
| Organ | Mean Fluorescence Intensity ± SD (Radiant Efficiency) |
| Tumor | 2.5 x 10⁸ ± 0.8 x 10⁸ |
| Liver | 1.2 x 10⁸ ± 0.4 x 10⁸ |
| Kidneys | 3.0 x 10⁸ ± 0.9 x 10⁸ |
| Spleen | 0.5 x 10⁸ ± 0.2 x 10⁸ |
| Lungs | 0.4 x 10⁸ ± 0.1 x 10⁸ |
| Heart | 0.3 x 10⁸ ± 0.1 x 10⁸ |
| Muscle | 0.2 x 10⁸ ± 0.05 x 10⁸ |
Conclusion
This compound is a highly versatile and potent near-infrared fluorescent dye for in vivo imaging. Its key features—strong NIR fluorescence, enhanced biocompatibility and solubility due to PEGylation, and a reactive carboxylic acid for conjugation—make it an ideal candidate for developing targeted imaging probes. The protocols provided herein offer a comprehensive guide for researchers to conjugate this dye to targeting molecules and subsequently utilize the resulting probes for non-invasive imaging in preclinical models. Careful optimization of conjugation chemistry, probe dosage, and imaging time points will ensure high-quality, reproducible data for a wide range of research and drug development applications.
References
- 1. This compound, 2107273-26-5 | BroadPharm [broadpharm.com]
- 2. This compound | CAS: 2107273-26-5 | AxisPharm [axispharm.com]
- 3. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A PD-L1-Targeted Probe Cy5.5-A11 for In Vivo Imaging of Multiple Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. mdpi.com [mdpi.com]
- 7. Distribution and accumulation of Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles in the tissues of ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: EDC/NHS Coupling of N-(m-PEG9)-N'-(PEG5-acid)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent conjugation of N-(m-PEG9)-N'-(PEG5-acid)-Cy5 to amine-containing molecules, such as proteins, peptides, or antibodies, using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry. This method is a cornerstone in bioconjugation, enabling the attachment of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer and a bright, far-red fluorescent Cy5 dye to biological molecules. The PEG linker enhances solubility and reduces steric hindrance, while the Cy5 dye allows for sensitive detection in various applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.
The protocol outlines a two-step process where the carboxylic acid group on the PEG chain of this compound is first activated by EDC in the presence of NHS to form a semi-stable NHS ester. This activated intermediate then readily reacts with primary amines on the target molecule to form a stable amide bond.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| This compound | BroadPharm | BP-23010 |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) | Thermo Fisher Scientific | 22980 |
| N-hydroxysuccinimide (NHS) | Thermo Fisher Scientific | 24500 |
| 2-(N-morpholino)ethanesulfonic acid (MES) | Sigma-Aldrich | M3671 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Thermo Fisher Scientific | 10010023 |
| Dimethylformamide (DMF), anhydrous | Sigma-Aldrich | 227056 |
| Hydroxylamine-HCl | Sigma-Aldrich | 55450 |
| Tris-HCl | Sigma-Aldrich | T3253 |
| Size Exclusion Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) | Thermo Fisher Scientific | 89882 |
| Amine-containing molecule (e.g., antibody, protein) | - | - |
| Spectrophotometer (UV-Vis) | - | - |
| Centrifuge | - | - |
Experimental Protocols
Reagent Preparation
-
Activation Buffer: 0.1 M MES, pH 5.0 - 6.0.
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2 - 7.5. Buffers should not contain primary amines (e.g., Tris) or carboxylates.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5.
-
This compound Stock Solution: Prepare a 10 mg/mL stock solution in anhydrous DMF.
-
EDC and NHS Stock Solutions: Prepare fresh 10 mg/mL stock solutions of EDC and NHS in Activation Buffer immediately before use. Both EDC and NHS are moisture-sensitive and should be stored desiccated at -20°C. Allow vials to warm to room temperature before opening to prevent condensation.[1]
EDC/NHS Coupling Reaction
This protocol is a general guideline and may require optimization for specific applications. A typical reaction involves a 2-5 fold molar excess of EDC and NHS over the this compound.
Step 1: Activation of this compound
-
In a microcentrifuge tube, add the desired amount of this compound from the stock solution.
-
Add Activation Buffer to the tube.
-
Add a 2 to 5-fold molar excess of the freshly prepared EDC stock solution.
-
Immediately add a 1.2 to 2-fold molar excess of the freshly prepared NHS stock solution.
-
Vortex the mixture gently and incubate for 15-30 minutes at room temperature, protected from light.
Step 2: Conjugation to the Amine-Containing Molecule
-
Dissolve the amine-containing molecule (e.g., protein, antibody) in Coupling Buffer at a concentration of 1-10 mg/mL.
-
Add the activated this compound solution to the amine-containing molecule solution. A 10 to 20-fold molar excess of the activated PEG-Cy5 to the target molecule is a good starting point for optimization.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.
Step 3: Quenching the Reaction
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to stop the reaction by hydrolyzing any unreacted NHS esters.
Purification of the Conjugate
Purification is essential to remove unreacted this compound and reaction byproducts. Size exclusion chromatography (SEC) is a commonly used method.[2][3]
-
Equilibrate a size exclusion desalting column with PBS buffer according to the manufacturer's instructions.
-
Apply the quenched reaction mixture to the column.
-
Centrifuge the column (if using a spin column) or collect fractions (if using a chromatography system).
-
The purified conjugate will be in the eluate/early fractions, while smaller molecules like unreacted dye and byproducts will be retained by the resin.
Characterization of the Conjugate
Determination of Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each target molecule. It can be determined spectrophotometrically.[4][5][6]
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of Cy5 (~649 nm, Amax).
-
Calculate the concentration of the Cy5 dye using the Beer-Lambert law (A = εcl):
-
Calculate the concentration of the protein, correcting for the absorbance of the Cy5 dye at 280 nm:
-
Protein Concentration (M) = [A280 - (Amax * CF)] / (ε_protein * path length)
-
CF (Correction Factor) = A280 of Cy5 / Amax of Cy5. For standard Cy5 NHS ester, this is approximately 0.04. This value can be used as an estimate, but for highest accuracy, it should be determined experimentally for the specific PEG-Cy5 conjugate.
-
ε_protein is the molar extinction coefficient of your specific protein at 280 nm.
-
-
-
Calculate the DOL:
-
DOL = Cy5 Concentration (M) / Protein Concentration (M)
-
An optimal DOL for Cy5 conjugates is typically between 2 and 4 to achieve bright fluorescence without significant self-quenching.[2]
Data Presentation
| Parameter | Value |
| This compound Properties | |
| Molecular Weight | ~1093.8 g/mol [7][9] |
| Excitation Maximum (λex) | ~649 nm[7][8] |
| Emission Maximum (λem) | ~667 nm[7][8] |
| Molar Extinction Coefficient (ε_Cy5) | ~170,000 M⁻¹cm⁻¹[7][8] |
| Reaction Conditions | |
| Activation pH | 5.0 - 6.0 |
| Coupling pH | 7.2 - 7.5 |
| Activation Time | 15 - 30 minutes |
| Coupling Time | 2 hours at RT or overnight at 4°C |
| Recommended Molar Ratios (Starting Point) | |
| EDC : PEG-Cy5 | 2-5 : 1 |
| NHS : PEG-Cy5 | 1.2-2 : 1 |
| Activated PEG-Cy5 : Protein | 10-20 : 1 |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Suboptimal pH of reaction buffers. | Verify the pH of both Activation and Coupling buffers. The activation of the carboxyl group is most efficient at a slightly acidic pH (4.5-6.0), while the reaction with the primary amine is more efficient at a slightly alkaline pH (7.0-8.0).[10] |
| Inactive EDC or NHS. | EDC and NHS are moisture-sensitive. Use fresh reagents and allow them to warm to room temperature before opening to prevent condensation.[1] Prepare solutions immediately before use. | |
| Competing nucleophiles in the buffer. | Ensure buffers are free of primary amines (e.g., Tris, glycine).[10] | |
| Insufficient molar excess of reagents. | Increase the molar excess of the activated PEG-Cy5 to the protein. A titration may be necessary to find the optimal ratio.[10] | |
| Protein Precipitation/Aggregation | High degree of labeling altering protein solubility. | Reduce the molar ratio of the activated PEG-Cy5 to the protein. Optimize reaction time and temperature (e.g., perform the reaction at 4°C).[10] |
| Inappropriate buffer conditions. | Ensure the buffer composition and pH are suitable for maintaining the stability of your specific protein. | |
| Hydrophobicity of the Cy5 dye. | While PEG enhances solubility, high labeling density can lead to aggregation. Consider using a lower labeling ratio. | |
| High Background Fluorescence in Final Application | Incomplete removal of unreacted dye. | Ensure thorough purification of the conjugate. Use a desalting column with an appropriate molecular weight cutoff. For smaller proteins, dialysis may be an alternative.[2] |
| Loss of Protein Activity | Conjugation at or near the active site. | If site-specific conjugation is critical, consider alternative strategies or protein engineering to protect the active site. |
Visualizations
Caption: Mechanism of EDC/NHS mediated coupling of PEG-Cy5-acid to an amine-containing molecule.
Caption: Experimental workflow for the conjugation of this compound.
Caption: Troubleshooting logic for low conjugation efficiency.
References
- 1. biorxiv.org [biorxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. assaygenie.com [assaygenie.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. This compound, 2107273-26-5 | BroadPharm [broadpharm.com]
- 8. Bis-(N,N'-carboxyl-PEG4)-Cy5, 2107273-44-7 | BroadPharm [broadpharm.com]
- 9. This compound | CAS: 2107273-26-5 | AxisPharm [axispharm.com]
- 10. Purification and assembly of thermostable Cy5 labeled γ-PNAs into a 3D DNA nanocage - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Reducing Photobleaching of N-(m-PEG9)-N'-(PEG5-acid)-Cy5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing photobleaching of N-(m-PEG9)-N'-(PEG5-acid)-Cy5 in fluorescence imaging experiments. The following information is presented in a question-and-answer format to directly address common issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it susceptible to photobleaching?
This compound is a near-infrared (NIR) fluorescent dye belonging to the cyanine (B1664457) family. It is functionalized with polyethylene (B3416737) glycol (PEG) chains to enhance its solubility in aqueous solutions. The core Cy5 fluorophore, like other cyanine dyes, is susceptible to photobleaching, which is the irreversible loss of fluorescence due to light-induced chemical damage.[1] This process is primarily driven by the interaction of the excited fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically degrade the dye molecule.[1]
Q2: Do the PEG chains on this compound protect it from photobleaching?
The primary role of the PEG chains is to improve the hydrophilicity and biocompatibility of the Cy5 dye. While the local microenvironment can influence a dye's photostability, the fundamental susceptibility of the Cy5 chromophore to photobleaching remains. Therefore, standard strategies for preventing photobleaching of Cy5 are essential when using this PEGylated derivative.
Q3: What is "photoblueing" and can it affect my experiments with this Cy5 dye?
Photoblueing is a phenomenon where a red-emitting dye like Cy5 can be photoconverted into a species that emits at shorter wavelengths (e.g., green or yellow). This can lead to artifacts in multi-color imaging experiments. The mechanism involves the photooxidation of the cyanine polymethine chain. While less common than photobleaching, it is a potential issue, especially with high-intensity illumination.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: My Cy5 signal fades rapidly during image acquisition.
This is a classic sign of photobleaching. Here are several strategies to mitigate this issue, ranging from simple adjustments to more advanced techniques.
-
Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.[1] Neutral density filters can be used to attenuate the excitation light.
-
Minimize Exposure Time: Use the shortest possible exposure time for your detector and employ a shutter to block the light path when not actively acquiring images.[1]
-
Optimize Imaging Buffer: Maintain a slightly basic pH (around 7.5) for your imaging buffer, as acidic conditions can decrease the photostability of cyanine dyes.[1]
-
Utilize Antifade Reagents: Incorporate commercially available or homemade antifade reagents into your mounting medium or imaging buffer. These reagents work by scavenging reactive oxygen species or quenching the reactive triplet state of the fluorophore.
Issue 2: My signal-to-noise ratio is low, even before significant bleaching occurs.
Low signal-to-noise can be due to a weak initial signal or high background fluorescence.
-
Optimize Labeling: Ensure an optimal dye-to-biomolecule labeling ratio. Over-labeling can lead to self-quenching.
-
Reduce Background: Use high-quality, clean coverslips and slides. Thoroughly remove any unbound dye after labeling.
-
Check Filter Sets: Ensure your excitation and emission filters are appropriate for Cy5 (Excitation max ~650 nm, Emission max ~670 nm) to maximize signal collection and minimize bleed-through from other light sources.
Strategies to Reduce Photobleaching
A multi-faceted approach is the most effective way to combat photobleaching. This involves optimizing imaging parameters, using chemical additives to enhance photostability, and selecting the appropriate imaging medium.
Optimization of Imaging Parameters
Before resorting to chemical additives, optimizing the imaging setup can significantly reduce photobleaching.
-
Light Source: Use the lowest possible excitation power that provides a usable signal.
-
Exposure Time: Keep the exposure time as short as possible.
-
Objective Lens: Use an objective with a high numerical aperture (NA) to collect more of the emitted light, which can allow for a reduction in excitation intensity.
Antifade Mounting Media
For fixed samples, using a mounting medium containing antifade reagents is a simple and effective solution. These reagents protect the fluorophore from photobleaching.
Table 1: Comparison of Common Antifade Reagents
| Antifade Reagent | Mechanism of Action | Advantages | Disadvantages |
| p-Phenylenediamine (PPD) | Free radical scavenger | Highly effective | Can cause initial quenching of fluorescence; may not be compatible with all cyanine dyes.[2][3] |
| n-Propyl gallate (NPG) | Free radical scavenger | Less toxic than PPD; effective for many dyes. | Can be difficult to dissolve. |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Triplet state quencher | Less toxic than PPD. | Generally less effective than PPD. |
| Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) | Triplet state quencher & ROS scavenger | Water-soluble vitamin E analog; effective for single-molecule imaging. | |
| Commercial Mountants (e.g., VECTASHIELD®, ProLong™, SlowFade™) | Proprietary formulations of scavengers and quenchers | Ready-to-use; optimized for performance.[4] | Composition is often not disclosed. |
Oxygen Scavenging Systems
For live-cell imaging or single-molecule studies where mounting media are not suitable, oxygen scavenging systems can be added to the imaging buffer to remove dissolved molecular oxygen, a key component in the photobleaching process.
Table 2: Common Oxygen Scavenging Systems
| System | Components | Reaction | Considerations |
| Glucose Oxidase/Catalase (GLOX or GOX) | Glucose oxidase, catalase, glucose | Glucose oxidase consumes O₂ to produce gluconic acid and H₂O₂. Catalase converts H₂O₂ to H₂O and O₂. | Can lead to a decrease in pH due to gluconic acid production.[5][6] |
| Protocatechuate 3,4-dioxygenase (PCD/PCA) | Protocatechuate 3,4-dioxygenase, protocatechuic acid | PCD consumes O₂ to oxidize PCA. | Does not produce H₂O₂ and has a smaller effect on pH compared to GLOX.[7][8] |
Experimental Protocols
Protocol 1: Preparation of a Glycerol-Based Antifade Mounting Medium
Materials:
-
Phosphate-buffered saline (PBS), 10X solution
-
Antifade reagent (e.g., n-propyl gallate or DABCO)
-
Deionized water
-
pH meter
Procedure:
-
Prepare a 1X PBS solution from the 10X stock.
-
To make a 90% glycerol solution, mix 9 ml of glycerol with 1 ml of 1X PBS.
-
Dissolve the chosen antifade reagent in the glycerol/PBS mixture. For example, add n-propyl gallate to a final concentration of 2% (w/v) or DABCO to a final concentration of 2.5% (w/v).
-
Gentle heating may be required to fully dissolve the reagent.
-
Adjust the pH to ~8.0-8.5 using NaOH.
-
Store the antifade medium in the dark at 4°C.
Protocol 2: Preparation and Use of a GLOX Imaging Buffer
Materials:
-
Imaging buffer (e.g., Tris-HCl or PBS at the desired pH)
-
D-glucose
-
Glucose oxidase (lyophilized powder or stock solution)
-
Catalase (lyophilized powder or stock solution)
Procedure:
-
Prepare the imaging buffer with 10% (w/v) D-glucose.
-
Just before the experiment, add glucose oxidase to a final concentration of ~0.5 mg/ml and catalase to a final concentration of ~0.1 mg/ml.
-
Mix gently and use the buffer for imaging immediately. The oxygen scavenging activity will begin as soon as the components are mixed.
Note: The optimal concentrations of glucose oxidase and catalase may need to be determined empirically for your specific experimental setup.
Visualizing the Photobleaching Process and Mitigation Strategies
The following diagrams illustrate the key pathways involved in Cy5 photobleaching and how different mitigation strategies intervene.
References
- 1. benchchem.com [benchchem.com]
- 2. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. bidc.ucsf.edu [bidc.ucsf.edu]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enzymatic Oxygen Scavenging for Photostability without pH Drop in Single-Molecule Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression and Purification of Nuclease-Free Oxygen Scavenger Protocatechuate 3,4-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression and Purification of Nuclease-Free Oxygen Scavenger Protocatechuate 3,4-Dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Fluorescence with N-(m-PEG9)-N'-(PEG5-acid)-Cy5
Welcome to the technical support center for N-(m-PEG9)-N'-(PEG5-acid)-Cy5 and other Cy5-based fluorescent dyes. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to low fluorescence signals in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used?
This compound is a near-infrared (NIR) fluorescent dye featuring a Cy5 core.[1][2][3] It is modified with two hydrophilic polyethylene (B3416737) glycol (PEG) linkers. One end has a methoxy-PEG9 group, and the other has a PEG5-acid group. The terminal carboxylic acid allows for covalent conjugation to primary amine groups on molecules like proteins, antibodies, or peptides in the presence of activators such as EDC or HATU.[1][3] The PEG linkers are designed to increase the solubility of the dye-conjugate in aqueous media.[1][3][4] This dye is commonly used in various fluorescence-based applications, including immunofluorescence, flow cytometry, and in vivo imaging.[5]
Q2: Is the fluorescence of this compound sensitive to pH?
The fluorescence intensity of the Cy5 core is generally stable and insensitive to pH in a broad range of approximately 3 to 10.[6][7] However, extreme pH values outside this range can negatively impact the dye's performance.[6] For labeling reactions involving the carboxylic acid group of this compound with primary amines, a pH between 8.2 and 8.5 is often optimal to ensure the primary amines are deprotonated and reactive.[7]
Q3: My Cy5 signal is bright initially but fades very quickly. What is happening?
This phenomenon is likely due to photobleaching, which is the irreversible photodegradation of the fluorophore upon exposure to excitation light.[6][] To minimize photobleaching, you can:
-
Reduce Laser Power: Use the lowest possible excitation intensity that still provides a detectable signal.[6]
-
Minimize Exposure Time: Use the shortest exposure times necessary for image acquisition.[6]
-
Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium, which often contains oxygen scavengers to reduce photobleaching.[6][9]
Q4: What can cause high background fluorescence, obscuring my Cy5 signal?
High background can arise from several sources:
-
Autofluorescence: Biological samples often have endogenous molecules that fluoresce, particularly in the blue and green spectral regions. Using a far-red dye like Cy5 helps to minimize this issue.[9]
-
Non-specific Binding: The dye-conjugate may bind non-specifically to components in your sample. Ensure adequate washing steps and use appropriate blocking buffers (e.g., BSA or serum) to prevent this.[6][9]
-
Fixation Method: Aldehyde fixatives such as formaldehyde (B43269) can increase autofluorescence. Consider optimizing fixation time and concentration or using alternative fixatives like cold methanol.[10]
In-Depth Troubleshooting Guides
Problem 1: Very Weak or No Fluorescence Signal
This is a common issue that can stem from problems with the labeling reaction, sample preparation, or imaging setup.
Troubleshooting Steps:
-
Verify Labeling Efficiency:
-
Incorrect Reactive Chemistry: Ensure you are using the correct activation chemistry (e.g., EDC/NHS) to couple the carboxylic acid on the dye to the primary amines on your target molecule.
-
Suboptimal Labeling Conditions: The efficiency of labeling is concentration-dependent. A protein concentration of at least 2 mg/mL is recommended.[11] The optimal dye-to-protein molar ratio should be determined empirically for your specific application.[5]
-
Buffer Incompatibility: Avoid buffers containing primary amines, such as Tris, during the labeling reaction as they will compete with your target molecule.[11]
-
-
Check for Quenching:
-
Self-Quenching: A high degree of labeling can sometimes lead to self-quenching.
-
Environmental Quenchers: Certain molecules, such as Black Hole Quenchers (BHQ) or even other cyanine (B1664457) dyes, can quench Cy5 fluorescence if they are in close proximity.[12] When labeling nucleic acids, be aware that cytosine-rich sequences may quench Cy5 fluorescence.[13]
-
-
Optimize Imaging Setup:
-
Correct Laser and Filters: Use a 633 nm or 640 nm laser for excitation and an appropriate emission filter (typically a long-pass filter around 660 nm or a band-pass filter around 660-720 nm).[6][14]
-
Detector Settings: Increase the detector gain or exposure time, but be mindful that this can also increase background noise.[6]
-
Quantitative Data Summary
The following tables provide key quantitative data for the use of Cy5 in fluorescence applications.
Table 1: Spectral Properties of Cy5
| Property | Wavelength (nm) |
|---|---|
| Maximum Excitation | ~649[14] |
| Maximum Emission | ~670[14] |
Table 2: Recommended Microscope Filter Set for Cy5
| Component | Wavelength Range (nm) |
|---|---|
| Excitation Filter | 620 - 650[14] |
| Dichroic Mirror Cut-on | ~660[14] |
| Emission Filter | 660 - 720[14] |
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general workflow for conjugating the carboxylic acid group of the dye to primary amines on a protein using EDC/NHS chemistry.
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous DMSO or DMF
-
Labeling Buffer (e.g., 0.1 M MES, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Purification column (e.g., Sephadex G-25) or dialysis cassette
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the Labeling Buffer at a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines, it must be dialyzed against the Labeling Buffer.
-
Prepare Dye and Activation Reagents: Immediately before use, dissolve the Cy5 dye, EDC, and NHS in anhydrous DMSO or DMF to create stock solutions.
-
Activation and Labeling Reaction:
-
Activate the Cy5 dye by reacting it with EDC and NHS in the Labeling Buffer for 15-30 minutes at room temperature.
-
Add the activated dye solution to the protein solution. A common starting point is a 10-fold molar excess of dye to protein.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C in the dark with gentle stirring.
-
-
Quench Reaction: Add Quenching Buffer to stop the reaction.
-
Purification: Separate the labeled protein from unreacted dye and byproducts using a gel filtration column or dialysis.
-
Characterization and Storage: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and 650 nm (for Cy5). Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding glycerol (B35011) and storing at -20°C.
Visualizations
Experimental Workflow for Fluorescence Imaging
Caption: A typical experimental workflow for fluorescence imaging using a Cy5-labeled conjugate.
Troubleshooting Logic for Low Fluorescence Signal
Caption: A decision tree for troubleshooting the causes of a low fluorescence signal.
Factors Affecting Cy5 Fluorescence Signal
Caption: Key factors that can positively or negatively influence the detected Cy5 fluorescence signal.
References
- 1. This compound, 2107273-26-5 | BroadPharm [broadpharm.com]
- 2. This compound | CAS: 2107273-26-5 | AxisPharm [axispharm.com]
- 3. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 4. Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: N-(m-PEG9)-N'-(PEG5-acid)-Cy5 Conjugates
Welcome to the technical support center for N-(m-PEG9)-N'-(PEG5-acid)-Cy5 conjugates. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to conjugate aggregation during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a near-infrared (NIR) fluorescent probe. It consists of a Cy5 dye, which is highly fluorescent, attached to two polyethylene (B3416737) glycol (PEG) chains of different lengths (9 and 5 units). One PEG chain is terminated with a methyl ether group (m-PEG), and the other is terminated with a carboxylic acid group for conjugation to molecules of interest, such as proteins, peptides, or antibodies. The PEG linkers are designed to improve the water solubility and biocompatibility of the otherwise hydrophobic Cy5 dye.[1][2][3][4] This conjugate is frequently used in applications like in vivo imaging, fluorescence microscopy, flow cytometry, and as a component in the synthesis of more complex bioconjugates like PROTACs.[5][6]
Q2: What is conjugate aggregation and why is it a problem?
A2: Aggregation is the process where individual conjugate molecules self-associate to form larger, often insoluble, clusters.[7] This is primarily driven by hydrophobic interactions between the Cy5 dye molecules, which try to minimize their contact with the aqueous environment.[7][8] Aggregation is a significant problem because it can lead to:
-
Reduced Fluorescence (Quenching): When Cy5 molecules are in close proximity, they can form non-fluorescent H-aggregates, leading to a significant loss of signal.[7][9]
-
Inaccurate Quantification: Aggregates can scatter light and interfere with absorbance measurements, leading to errors in concentration determination.
-
Loss of Function: If the conjugate is intended to bind to a target (e.g., an antibody-drug conjugate), aggregation can block the binding site, reducing its efficacy.
-
Precipitation: In severe cases, aggregates can fall out of solution, leading to a complete loss of the reagent.[10]
Q3: How can I visually identify aggregation in my conjugate solution?
A3: The most obvious sign of aggregation is the appearance of visible particulates or cloudiness in a solution that should be clear. For lower levels of aggregation, you might not see visible changes, but you may observe a speckled or uneven appearance in fluorescence microscopy images.[11] Spectroscopic methods, such as UV-Vis absorption, can also detect aggregation by revealing a characteristic blue-shift in the absorption maximum, which indicates the formation of H-aggregates.[9]
Troubleshooting Guide: Preventing and Reversing Aggregation
This guide addresses specific issues you may encounter.
Issue 1: My reconstituted conjugate solution appears cloudy or has visible precipitates.
This indicates significant aggregation. The following factors are the most likely causes.
| Potential Cause | Recommended Solution |
| High Concentration | The conjugate concentration exceeds its solubility limit in the chosen buffer. Dilute the stock solution or reconstitute the solid at a lower concentration. |
| Inappropriate Solvent | The conjugate may have poor solubility in the initial buffer. While PEGylated, the Cy5 core is hydrophobic.[5] Reconstitute the solid in a small amount of an organic solvent like DMSO or DMF first, then add the aqueous buffer dropwise while mixing.[12] |
| Incorrect pH | The pH of the buffer can affect the charge state of the terminal carboxylic acid, influencing solubility.[13][14] Ensure the buffer pH is within the optimal range (typically pH 7.0-8.5). |
| High Ionic Strength | High salt concentrations can promote hydrophobic interactions and "salt out" the conjugate.[7][15] If possible, reduce the salt concentration of your buffer. |
Issue 2: The fluorescence intensity of my labeled protein/molecule is much lower than expected.
This is a classic sign of fluorescence quenching due to H-aggregation.[9]
| Potential Cause | Recommended Solution |
| Over-labeling | Attaching too many hydrophobic Cy5 molecules to a protein can create localized hydrophobic patches, promoting aggregation and quenching.[10] Reduce the molar excess of the dye during the conjugation reaction. |
| Sub-optimal Buffer Conditions | The buffer's pH or ionic strength may be promoting aggregation on the surface of the labeled molecule.[13][16] Test a range of buffers with varying pH (7.0-8.5) and lower salt concentrations (e.g., 50 mM vs. 150 mM NaCl). |
| Formation of H-Aggregates | The Cy5 dyes are stacking in a parallel orientation. This can be confirmed by observing a blue-shifted shoulder peak in the absorbance spectrum. To disrupt these aggregates, try adding a small percentage (5-10%) of an organic solvent like DMSO or a non-ionic detergent (e.g., 0.05% Tween-20) to your buffer, if compatible with your experiment. |
Issue 3: I observe a shift in the UV-Vis absorbance peak of my conjugate.
A shift to a shorter wavelength (hypsochromic or blue-shift) is a strong indicator of H-aggregate formation.[7]
| Parameter | Recommended Range/Condition | Rationale |
| Concentration | < 1 mg/mL for stock solutions | Higher concentrations significantly increase the likelihood of intermolecular interactions and aggregation.[7] |
| pH | 7.0 - 8.5 | Maintains the deprotonated (more soluble) state of the terminal carboxylic acid and is compatible with most biological samples.[12][13] |
| Ionic Strength | 20 mM - 150 mM | While high salt can cause aggregation, physiological salt concentrations are often necessary. Start low and increase only if required for your application.[15][16] |
| Additives | 0-10% DMSO or 0.01-0.05% Tween-20 | Organic co-solvents and non-ionic detergents can disrupt hydrophobic interactions and prevent aggregation.[10] Use only if compatible with downstream applications. |
| Storage Temperature | -20°C or -80°C | Store aliquots in a freezer to prevent degradation and repeated freeze-thaw cycles which can promote aggregation.[1][2] |
Diagrams and Workflows
Caption: The pathway of conjugate aggregation from stable monomers to fluorescently quenched dimers and insoluble precipitates.
Caption: A decision tree for troubleshooting common aggregation issues with fluorescent conjugates.
Experimental Protocols
Protocol 1: Reconstitution and Handling of Lyophilized Conjugate
This protocol is designed to minimize aggregation upon initial solubilization.
-
Equilibration: Before opening, allow the vial of lyophilized conjugate to warm to room temperature for at least 15 minutes. This prevents moisture condensation, which can degrade the compound.[12]
-
Solvent Preparation: Prepare high-quality, anhydrous DMSO.
-
Initial Reconstitution: Add a small volume of anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 1-10 mg/mL). Mix thoroughly by vortexing until all solid is dissolved. The solution should be a clear, dark blue.[1][2]
-
Buffer Preparation: Prepare your desired aqueous buffer (e.g., Phosphate Buffered Saline, PBS) at the optimal pH (7.2-8.5). Ensure the buffer is filtered and free of particulates.[12]
-
Dilution into Aqueous Buffer: To prepare a working solution, add the DMSO stock solution dropwise to the aqueous buffer while gently vortexing or stirring. Do not add the aqueous buffer to the DMSO stock. This gradual addition helps prevent the conjugate from crashing out of solution.
-
Aliquoting and Storage: Aliquot the final solution into small, single-use volumes. Store protected from light at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2]
Protocol 2: Monitoring Aggregation with UV-Vis Spectroscopy
This method allows for the quantitative assessment of aggregation.
-
Sample Preparation: Prepare your this compound conjugate in the desired buffer at a concentration that gives a maximum absorbance between 0.5 and 1.0 AU.
-
Blank Measurement: Use the same buffer without the conjugate to zero the spectrophotometer.
-
Spectrum Acquisition: Measure the absorbance spectrum of the conjugate solution from approximately 500 nm to 750 nm.
-
Analysis:
-
Monomeric State: A non-aggregated conjugate will exhibit a single, sharp absorption peak (λ_max) around 650 nm.[1][5]
-
Aggregated State (H-Aggregates): The presence of H-aggregates is indicated by the appearance of a second peak or a prominent shoulder on the blue side of the main peak (i.e., at a shorter wavelength, ~600-620 nm).[9]
-
Quantification: The ratio of the absorbance at the monomer peak (~650 nm) to the aggregate peak (~610 nm) can be used to monitor changes in aggregation state under different conditions (e.g., varying pH, ionic strength, or concentration). A decrease in this ratio indicates an increase in aggregation.
-
References
- 1. nanocs.net [nanocs.net]
- 2. nanocs.net [nanocs.net]
- 3. Peg derivatives for the synthesis of water-soluble cyanine dye Cy5 | Seviarynchyk | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
- 4. This compound, 2107273-26-5 | BroadPharm [broadpharm.com]
- 5. Is Cy5 hydrophobic? | AAT Bioquest [aatbio.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. leica-microsystems.com [leica-microsystems.com]
- 8. Towards control of excitonic coupling in DNA-templated Cy5 aggregates: the principal role of chemical substituent hydrophobicity and steric interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Comparative study of the hydrophobic interaction effect of pH and ionic strength on aggregation/emulsification of Congo red and amyloid fibrillation of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Cyanine-based Fluorescent Cassette with Aggregation-induced Emission for Sensitive Detection of pH Changes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of ionic strength on aggregation of nile red and coumarin 30 in aqueous medium: primary kinetic salt effect or salting-out effect? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of Ionic Strength on Thioflavin-T Affinity to Amyloid Fibrils and Its Fluorescence Intensity - PMC [pmc.ncbi.nlm.nih.gov]
optimizing antibody concentration for N-(m-PEG9)-N'-(PEG5-acid)-Cy5 staining
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the concentration of antibodies conjugated to N-(m-PEG9)-N'-(PEG5-acid)-Cy5 for fluorescent staining applications. Here you will find troubleshooting guides and frequently asked questions to help you achieve high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal antibody concentration for my this compound staining experiment?
The optimal antibody concentration is the one that provides the best signal-to-noise ratio, meaning a bright specific signal with minimal background fluorescence.[1][2][3] This concentration is highly dependent on several factors, including the specific antibody, the expression level of the target antigen, the cell or tissue type, and the fixation and permeabilization methods used.[4][5][6] Therefore, it is crucial to perform a titration experiment for each new antibody and experimental setup.[4][7][8]
Q2: How does the PEG linker on the Cy5 dye affect the staining?
Polyethylene glycol (PEG) linkers are used to improve the solubility and stability of the conjugated molecule.[9] In the context of antibody-dye conjugates, PEGylation can increase the circulating half-life of the antibody and reduce immunogenicity.[10][11] For staining applications, the hydrophilic PEG spacer can increase the solubility of the antibody conjugate in aqueous media.[9] However, PEGylation can also potentially influence the binding affinity of the antibody to its target.[12][13] Therefore, careful optimization of the antibody concentration is essential.
Q3: What are the excitation and emission maxima for Cy5 dye?
Cy5 is a far-red fluorescent dye with a maximum absorption (excitation) wavelength of approximately 646-650 nm and a maximum emission wavelength of around 662-670 nm.[1][14][15] Using the correct filter sets on your microscope is critical for optimal signal detection and to minimize bleed-through from other fluorophores.[1]
Q4: Why am I seeing high background fluorescence in my stained samples?
High background can be caused by several factors:
-
Antibody concentration is too high: This is a common cause of non-specific binding.[4][16][17] Performing an antibody titration is the best way to resolve this.
-
Insufficient blocking: Inadequate blocking can lead to non-specific binding of the primary or secondary antibody.[16][18] Consider increasing the blocking time or changing the blocking agent.
-
Inadequate washing: Insufficient washing between antibody incubation steps can leave unbound antibodies, contributing to background.[19][20]
-
Autofluorescence: Some cells and tissues have endogenous molecules that fluoresce, which can be mistaken for a specific signal.[19][20][21] You can check for autofluorescence by examining an unstained sample under the microscope.[16]
-
Secondary antibody cross-reactivity: If using a secondary antibody, it may be cross-reacting with other proteins in your sample.[19] Running a secondary antibody-only control can help identify this issue.[21][22]
Q5: What should I do if I have weak or no signal?
Weak or no signal can be due to a variety of reasons:
-
Antibody concentration is too low: The antibody may not be present in a high enough concentration to detect the target.[4][16] An antibody titration will help determine the optimal concentration.
-
The target protein is not present or is at low levels: Confirm that your cells or tissue express the target protein.[4]
-
Suboptimal fixation and permeabilization: These steps are critical for allowing the antibody to access its target. The methods may need to be optimized for your specific target and sample type.[20][23]
-
Incorrect filter set: Ensure your microscope's filter set is appropriate for Cy5.[1][20][23]
-
Photobleaching: Cy5, like all fluorophores, is susceptible to photobleaching (fading) upon exposure to light.[1] Minimize light exposure and use an antifade mounting medium.[1]
-
Improper antibody storage: Ensure your antibody has been stored according to the manufacturer's recommendations to maintain its activity.[20][23]
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound staining.
| Problem | Possible Cause | Recommended Solution |
| High Background | Antibody concentration too high.[4][16][17] | Perform an antibody titration to determine the optimal concentration.[4][7] |
| Insufficient blocking.[16][18] | Increase blocking time or try a different blocking agent (e.g., normal serum from the secondary antibody host species).[16] | |
| Inadequate washing.[19][20] | Increase the number and duration of wash steps. | |
| Autofluorescence.[19][20][21] | Examine an unstained sample.[16] If autofluorescence is high, consider using a different fixative or a commercial autofluorescence quenching kit.[24] | |
| Secondary antibody cross-reactivity.[19] | Run a secondary antibody-only control.[21][22] Consider using a pre-adsorbed secondary antibody.[17] | |
| Weak or No Signal | Antibody concentration too low.[4][16] | Perform an antibody titration to determine the optimal concentration.[4][7] |
| Low or no target antigen expression.[4] | Confirm target expression using an alternative method like Western blot or use a positive control cell line/tissue.[4] | |
| Suboptimal fixation/permeabilization.[20][23] | Optimize fixation and permeabilization methods and incubation times. | |
| Incorrect microscope filter set.[1][20][23] | Ensure the filter set is appropriate for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).[1][14] | |
| Photobleaching.[1] | Minimize sample exposure to light and use an antifade mounting medium.[1] | |
| Inactive antibody.[20][23] | Verify proper antibody storage and handling.[20][23] Test the antibody in a different application if possible. | |
| Uneven or Patchy Staining | Inadequate sample permeabilization.[21] | Optimize the permeabilization step to ensure uniform antibody access.[21] |
| Uneven antibody distribution.[21] | Ensure the antibody solution is well-mixed and completely covers the sample during incubation.[21] | |
| Cells/tissue dried out.[20] | Keep the sample hydrated throughout the staining procedure.[19][20] |
Experimental Protocols
Protocol: Antibody Titration for Optimal Concentration
This protocol describes how to perform an antibody titration to determine the optimal concentration for your this compound conjugated antibody.
Materials:
-
Your this compound conjugated antibody
-
Fixed and permeabilized cells or tissue sections
-
Blocking buffer
-
Wash buffer (e.g., PBS with 0.1% Tween 20)
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filters for Cy5
Procedure:
-
Prepare a dilution series of your antibody: Start with the manufacturer's recommended concentration, if available. If not, a starting concentration of 10 µg/mL is a good starting point.[4][8] Prepare a series of 2-fold dilutions. For example: 10 µg/mL, 5 µg/mL, 2.5 µg/mL, 1.25 µg/mL, 0.625 µg/mL, and a no-primary-antibody control.[7]
Tube Antibody Concentration 1 10 µg/mL 2 5 µg/mL 3 2.5 µg/mL 4 1.25 µg/mL 5 0.625 µg/mL 6 (Control) 0 µg/mL (No primary antibody) -
Block your samples: Incubate your fixed and permeabilized samples in blocking buffer for at least 1 hour at room temperature to minimize non-specific binding.
-
Incubate with primary antibody: Remove the blocking buffer and add the different antibody dilutions to your samples. Incubate for 1 hour at room temperature or overnight at 4°C, protected from light.[25]
-
Wash: Wash the samples three times with wash buffer for 5 minutes each to remove unbound antibody.[1]
-
Mount: Mount your samples using an antifade mounting medium.
-
Image: Acquire images of your samples using a fluorescence microscope with the appropriate Cy5 filter set. Use the same acquisition settings (e.g., exposure time, gain) for all samples to allow for direct comparison.
-
Analyze: Compare the images from the different antibody concentrations. The optimal concentration will be the one that gives a bright specific signal with the lowest background. This can be quantified by measuring the mean fluorescence intensity of the specific signal and a background region and calculating the signal-to-noise ratio.[3]
Signal-to-Noise Ratio (SNR) = (Mean Signal Intensity) / (Mean Background Intensity) [26]
Visualizations
Caption: A flowchart illustrating the key steps in optimizing antibody concentration for immunofluorescence staining.
Caption: A diagram illustrating how specific signal, background, and the signal-to-noise ratio change with antibody concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. biotium.com [biotium.com]
- 5. health.uconn.edu [health.uconn.edu]
- 6. welcome.cytekbio.com [welcome.cytekbio.com]
- 7. Antibody Titration | McGovern Medical School [med.uth.edu]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. This compound, 2107273-26-5 | BroadPharm [broadpharm.com]
- 10. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PEGylated antibodies and antibody fragments for improved therapy: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. The effect of PEGylation on the efficacy and uptake of an immunostimulatory nanoparticle in the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure and properties of CY5 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 15. Cy5 | BroadPharm [broadpharm.com]
- 16. stjohnslabs.com [stjohnslabs.com]
- 17. hycultbiotech.com [hycultbiotech.com]
- 18. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 19. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 20. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 21. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. researchgate.net [researchgate.net]
- 23. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 24. vectorlabs.com [vectorlabs.com]
- 25. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 26. help.codex.bio [help.codex.bio]
effect of pH on N-(m-PEG9)-N'-(PEG5-acid)-Cy5 fluorescence
Welcome to the technical support center for N-(m-PEG9)-N'-(PEG5-acid)-Cy5. This guide is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the effects of pH on the fluorescence of this specific cyanine (B1664457) dye derivative during their experiments.
Frequently Asked Questions (FAQs)
Q1: Is the fluorescence intensity of this compound dependent on pH?
A1: The core Cy5 fluorophore is known to be largely independent of pH within a broad range, typically from pH 3 to 10.[1][2][3] Studies have demonstrated that the fluorescence of Cy5 and its sulfonated counterpart, Sulfo-Cy5, remains relatively constant, with variations of less than 5%, across a pH spectrum of 3.5 to 8.3.[1][4] The this compound is expected to exhibit similar pH stability due to the stable nature of the Cy5 core. However, extreme pH values outside of this range can potentially affect the dye's performance.[3]
Q2: How might the PEG and carboxylic acid groups on this compound influence its pH sensitivity?
A2: While the Cy5 core dictates the primary fluorescence properties, the terminal carboxylic acid group will undergo protonation/deprotonation depending on the pH. The pKa of a terminal carboxylic acid on a PEG linker is typically in the range of 3-4. While this may not directly impact the fluorescence of the Cy5 core, it could potentially influence the local microenvironment of the dye, especially if the dye is conjugated to a biomolecule. The hydrophilic PEG (polyethylene glycol) chains are designed to increase water solubility and minimize aggregation, which can help maintain stable fluorescence across various buffer conditions.[5][6]
Q3: Are there specific situations where the fluorescence of this compound might appear to be pH-dependent?
A3: Yes. While the dye itself is generally pH-insensitive, its fluorescence can be influenced by its immediate chemical environment.[1] For instance, when conjugated to a biomolecule like a protein or DNA, conformational changes in the biomolecule induced by pH could alter the dye's fluorescence.[1] Additionally, the local nucleotide sequence can have a greater impact on the fluorescence of conjugated Cy5 than the bulk solution's pH.[1] It's also important to note that some specially designed cyanine dyes can act as pH-responsive fluorescent probes, where their fluorescence intensity changes predictably with pH.[1][7]
Q4: What is the optimal pH for conjugating this compound to proteins?
A4: The terminal carboxylic acid of this compound can be activated (e.g., with EDC and NHS) to react with primary amines (like the side chain of lysine (B10760008) residues) on proteins. For the subsequent reaction of the activated ester with the protein, a pH range of 8.2 to 8.5 is generally optimal.[1] This pH is a compromise: it's high enough to ensure that the primary amino groups on the protein are deprotonated and reactive, but not so high as to cause significant hydrolysis of the activated ester.[1]
Troubleshooting Guide
Issue: Unexpected changes in the fluorescence intensity of this compound in my experiment.
This guide will help you determine if the observed changes are due to pH or other factors.
| Potential Cause | Troubleshooting Steps |
| Extreme pH | Ensure your experimental buffer is within the pH 3-10 range for optimal and stable Cy5 fluorescence.[2][3] Verify the pH of your buffers with a calibrated pH meter. |
| Buffer Composition | While Cy5 is generally stable in common biological buffers like phosphate (B84403) and borate, be aware that certain buffer components at high concentrations could potentially quench fluorescence. If you suspect a buffer effect, test the dye's fluorescence in a simpler buffer system. |
| Photobleaching | A rapid decrease in fluorescence during imaging is often due to photobleaching. To minimize this, reduce the excitation laser power, decrease the exposure time, and consider using an anti-fade mounting medium.[3] |
| Conjugation Issues | If the dye is conjugated to a biomolecule, ensure the labeling reaction was successful and that the purification process removed all unconjugated dye. The degree of labeling can also impact fluorescence; over-labeling can lead to self-quenching. |
| Environmental Effects | If the dye is conjugated to a biomolecule, pH-induced conformational changes in that molecule could be affecting the dye's fluorescence. Consider running control experiments to assess the stability of the biomolecule across your experimental pH range. |
| Sample Autofluorescence | Your sample itself may have intrinsic fluorescence (autofluorescence). To check for this, image an unlabeled control sample under the same experimental conditions.[8] |
Quantitative Data Summary
The fluorescence intensity of the core Cy5 dye is remarkably stable across a wide pH range. The following table summarizes the observed stability from various studies.
| pH Range | Variation in Fluorescence Intensity | Reference |
| 3.5 - 8.3 | Within 5% | [1][4] |
| 3 - 10 | Generally insensitive | [2] |
| 4 - 10 | Relative insensitivity | [9] |
Experimental Protocols
Protocol: Measuring the Effect of pH on the Fluorescence of this compound
This protocol outlines a method to determine the pH stability of the dye's fluorescence in your specific experimental context.
Materials:
-
This compound
-
DMSO or DMF for stock solution
-
A series of buffers covering a wide pH range (e.g., 0.1 M sodium citrate (B86180) for pH 3-6, 0.1 M sodium phosphate for pH 6-8, and 0.1 M glycine-NaOH for pH 9-10)[2]
-
Spectrofluorometer
-
pH meter
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 1-10 mM). Store this solution at -20°C, protected from light.
-
Prepare Working Solutions: Dilute the stock solution in each of the different pH buffers to a final concentration suitable for your spectrofluorometer (e.g., 1 µM). Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%) to avoid solvent effects.
-
Measure Fluorescence:
-
Set the spectrofluorometer to the excitation and emission wavelengths appropriate for Cy5 (excitation max ~649 nm, emission max ~670 nm).
-
For each pH sample, record the fluorescence emission spectrum or the fluorescence intensity at the emission maximum.
-
Use the corresponding buffer without the dye as a blank for each measurement.
-
-
Data Analysis: Plot the fluorescence intensity as a function of pH. This will allow you to visualize the pH stability of the dye under your experimental conditions.
Diagrams
Caption: Experimental workflow for assessing the effect of pH on Cy5 fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. This compound, 2107273-26-5 | BroadPharm [broadpharm.com]
- 6. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 9. nbinno.com [nbinno.com]
Choosing the Right Antifade Mounting Medium for Cy5 Dyes: A Technical Guide
For researchers utilizing Cy5 and other far-red dyes in fluorescence microscopy, preserving the fluorescent signal against photobleaching is paramount for generating high-quality, quantifiable data. The choice of antifade mounting medium plays a critical role in this endeavor. This technical support guide provides troubleshooting advice, answers frequently asked questions, and presents data to aid in the selection of the most appropriate antifade reagent for your specific needs.
Troubleshooting Guide
This section addresses common problems encountered when using antifade mounting media with Cy5 dyes.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Rapid loss of Cy5 fluorescence signal | Photobleaching: Intense excitation light, prolonged exposure, and the presence of reactive oxygen species (ROS) can quickly degrade the Cy5 fluorophore.[1] | - Reduce excitation intensity: Use the lowest laser power or lamp intensity that provides an adequate signal. Neutral density filters can be employed to attenuate the light. - Minimize exposure time: Use a shutter to block the light path when not actively acquiring images. For time-lapse experiments, increase the interval between acquisitions.[1] - Use an effective antifade reagent: Select a mounting medium specifically formulated to reduce photobleaching of cyanine (B1664457) dyes. Oxygen scavenging systems (e.g., glucose oxidase and catalase) and triplet state quenchers (e.g., n-propyl gallate, Trolox) are key components.[1] |
| Low signal-to-noise ratio (SNR) | Weak initial signal: The antifade reagent itself may quench the initial fluorescence intensity of Cy5.[2] High background fluorescence: The mounting medium or cellular autofluorescence can contribute to high background, obscuring the specific Cy5 signal. | - Optimize dye concentration: Ensure an optimal dye-to-antibody ratio to maximize signal without causing self-quenching. - Choose a low-background mounting medium: Some homemade media or certain commercial formulations may exhibit lower intrinsic fluorescence. - Perform a pre-mounting wash: Thoroughly wash the sample to remove any unbound fluorescently labeled antibodies. - Consider spectral unmixing: If autofluorescence is a significant issue, use spectral imaging and unmixing to separate the Cy5 signal from the background. |
| Crystallization of the mounting medium | Dehydration: Aqueous mounting media can dry out over time, leading to the formation of crystals that can damage the sample and interfere with imaging.[3] Component precipitation: Certain components of homemade mounting media may precipitate if not fully dissolved or if the pH is incorrect. | - Seal the coverslip: Use nail polish or a commercially available sealant to create an airtight barrier around the coverslip, preventing evaporation. - Use a hardening mounting medium: These media solidify, providing a more stable, long-term mounting solution. However, be aware of potential shrinkage. - Ensure proper preparation of homemade media: Follow recipes carefully, ensuring all components are fully dissolved and the final pH is correct. |
| Image artifacts (e.g., bubbles, uneven fluorescence) | Improper mounting technique: Trapped air bubbles or an uneven distribution of the mounting medium can lead to distorted images. Incompatible components: Some antifade reagents, like p-phenylenediamine (B122844) (PPD), can react with and degrade cyanine dyes, leading to reduced and diffuse fluorescence.[2][4] | - Careful mounting: Apply a small drop of mounting medium to the slide and gently lower the coverslip at an angle to avoid trapping air bubbles. - Use an appropriate volume: Use enough medium to fill the space under the coverslip without excess leaking out. - Avoid PPD-based antifades for Cy5: Choose mounting media that utilize alternative antifade agents like n-propyl gallate or DABCO.[2][3] |
Frequently Asked Questions (FAQs)
Q1: How do antifade mounting media work?
A1: Antifade reagents primarily work through two mechanisms to protect fluorophores like Cy5 from photobleaching. First, they can act as triplet state quenchers, accepting energy from the excited triplet state of the fluorophore and returning it to the ground state before it can react with oxygen to produce damaging reactive oxygen species (ROS). Second, they can be ROS scavengers, directly removing any ROS that are formed in the local environment.[5]
Q2: What is the importance of the refractive index (RI) of the mounting medium?
A2: The refractive index of the mounting medium should be closely matched to that of the coverslip (typically ~1.52) and the immersion oil used with the objective lens. Mismatches in refractive index can cause spherical aberration, which leads to a loss of signal and reduced axial resolution, particularly when imaging deep into the sample.[4][6]
Q3: Should I use a hardening or non-hardening mounting medium?
A3: The choice between a hardening and non-hardening medium depends on your experimental needs.
-
Non-hardening (aqueous) media: These are typically glycerol-based and remain liquid. They are easy to apply and allow for immediate imaging. However, the coverslip needs to be sealed to prevent drying and movement.
-
Hardening media: These media solidify over time (from hours to days), providing a permanent and stable mount for long-term storage and repeated imaging.[7] Some hardening media can cause sample flattening due to shrinkage.[8]
Q4: Can I make my own antifade mounting medium?
A4: Yes, several recipes for homemade antifade mounting media are available. These are often glycerol-based and contain antifade reagents like n-propyl gallate or 1,4-diazabicyclo[2.2.2]octane (DABCO). While cost-effective, it is crucial to prepare them carefully to ensure the correct pH and complete dissolution of all components to avoid performance issues.[2][3]
Q5: Are there alternatives to Cy5 that are more photostable?
A5: Yes, several alternative far-red dyes are known to be more photostable than Cy5. Alexa Fluor 647 is a commonly used alternative that is spectrally similar to Cy5 but generally exhibits greater brightness and photostability.[9]
Quantitative Data on Antifade Mounting Media
The following tables summarize available quantitative and qualitative data for a selection of commercial and homemade antifade mounting media. Direct quantitative comparisons of photobleaching rates for Cy5 across a wide range of media are limited in the literature due to variations in experimental conditions.
Table 1: Properties of Selected Commercial Antifade Mounting Media
| Mounting Medium | Refractive Index (RI) | Hardening/Non-hardening | Notes on Cy5 Compatibility |
| ProLong Gold | ~1.46 (cured)[7] | Hardening | Generally good compatibility. |
| ProLong Diamond | ~1.46 (cured)[7] | Hardening | Ideal for Alexa Fluor dyes, good for traditional dyes.[7] |
| ProLong Glass | ~1.52 (cured)[10] | Hardening | RI match for oil immersion optics, improves axial resolution.[10] |
| VECTASHIELD | ~1.45[7] | Non-hardening | Some reports suggest incompatibility with cyanine dyes due to the presence of PPD.[4][6] |
| VECTASHIELD HardSet | Not specified | Hardening | May cause loss of fluorescence with Alexa Fluor 647 (spectrally similar to Cy5).[11] |
| Fluoromount-G | Not specified | Non-hardening | Aqueous, glycerol-based medium. |
| Cytoseal 60 | Not specified | Hardening | Toluene-based, requires sample dehydration. Reported to work well with Cy5.[6] |
Table 2: Photostability of Cy5 in Different Media
| Medium | Photobleaching Metric | Value | Experimental Conditions | Reference |
| ProLong Antifade | Relative Fluorescence | Retained ~55% of initial fluorescence after 95 sec | Constant illumination | [9] |
| PBS (no antifade) | Fluorescence Half-life (t₁/₂) | Not specified, but significantly less than with antifade | Continuous 633 nm excitation (200 µW/cm²) | [12] |
| Homemade n-propyl gallate | Qualitative Assessment | Reduces fading of various fluorophores | Fluorescence microscopy | [11] |
| Homemade DABCO | Qualitative Assessment | Reduces fading of various fluorophores | Fluorescence microscopy | [3] |
Experimental Protocols
Protocol for Comparing the Photostability of Cy5 in Different Antifade Mounting Media
This protocol provides a standardized method for quantitatively comparing the photobleaching rates of Cy5 in various mounting media.
1. Sample Preparation: a. Prepare identical samples of cells or tissues stained with a Cy5-conjugated antibody according to your standard immunofluorescence protocol. b. After the final wash step, divide the samples into groups for mounting with different antifade media. c. Mount one set of samples in each of the antifade media to be tested.
2. Microscope Setup: a. Use a fluorescence microscope (confocal or widefield) equipped with a laser or lamp for Cy5 excitation (e.g., 633 nm or 640 nm). b. Set the excitation intensity to a level that is representative of your typical imaging conditions. It is crucial to keep this intensity constant for all samples. c. Use a consistent objective lens (e.g., 60x or 100x oil immersion) and detector settings (gain, offset) for all acquisitions.
3. Image Acquisition: a. For each mounted sample, locate a representative field of view. b. Acquire a time-lapse series of images of this field of view. Use a constant exposure time and frame rate. For example, acquire an image every 5 seconds for a total of 5 minutes. c. Ensure that the sample remains in focus throughout the acquisition period.
4. Data Analysis: a. For each time-lapse series, select several regions of interest (ROIs) within the fluorescently labeled structures. b. Measure the mean fluorescence intensity within each ROI for every time point. c. For each ROI, normalize the fluorescence intensity by dividing the intensity at each time point by the initial intensity (at time zero). d. Average the normalized intensity values for all ROIs for each mounting medium. e. Plot the average normalized fluorescence intensity as a function of time for each mounting medium. f. From these photobleaching curves, you can calculate the fluorescence half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
Signaling Pathways and Logical Relationships
The process of photobleaching involves the transition of the fluorophore to a reactive triplet state, which can then interact with molecular oxygen to generate destructive reactive oxygen species (ROS). Antifade reagents intervene in this process to preserve fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. bidc.ucsf.edu [bidc.ucsf.edu]
- 5. vectorlabs.com [vectorlabs.com]
- 6. unige.ch [unige.ch]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. ovid.com [ovid.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Non-Specific Binding of PEGylated Fluorescent Probes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating non-specific binding (NSB) of PEGylated fluorescent probes. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) of PEGylated fluorescent probes and why is it a problem?
Q2: What are the common causes of high background fluorescence with PEGylated probes?
High background fluorescence with PEGylated probes can stem from several factors:
-
Excessive Probe Concentration: Using a higher concentration of the probe than necessary can lead to increased non-specific interactions.[2]
-
Inadequate Blocking: Failure to effectively block non-specific binding sites on cells or tissues can result in the probe adhering to unintended locations.[1][2]
-
Suboptimal PEGylation: The density and length of the PEG chains can impact their effectiveness in preventing NSB. Insufficient PEG density or inappropriate chain length may not provide an adequate barrier to non-specific interactions.[4][5]
-
Improper Fixation and Permeabilization: The choice of fixative and permeabilizing agents can alter cell membrane integrity and expose non-specific binding sites.[2]
-
Insufficient Washing: Inadequate washing steps may not effectively remove all unbound or weakly bound probes, contributing to the background signal.[2]
-
Probe Aggregation: PEGylated probes can sometimes form aggregates, which may bind non-specifically to cellular structures.[2]
-
Sample Autofluorescence: Some cells and tissues naturally fluoresce, which can be mistaken for a signal from the probe.[2]
Q3: How does PEGylation reduce non-specific binding?
PEGylation involves attaching PEG chains to a molecule. These chains are hydrophilic and create a "shield" around the probe. This shield has two primary effects:
-
Steric Hindrance: The PEG chains physically block the probe from interacting with non-target surfaces.[3]
-
Hydration Layer: PEG chains attract a layer of water molecules, which further repels other molecules from approaching and binding non-specifically.
The effectiveness of PEGylation in reducing NSB is influenced by factors such as the length and density of the PEG chains. Longer and denser PEG chains generally provide better protection against NSB.[4][5]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting high background and non-specific binding issues with PEGylated fluorescent probes.
Issue 1: High background fluorescence across the entire sample.
This is often due to an excess of unbound probe or inadequate blocking.
Troubleshooting Steps:
-
Optimize Probe Concentration:
-
Problem: The probe concentration is too high, leading to increased non-specific interactions.
-
Solution: Perform a titration experiment to determine the optimal probe concentration that provides a good signal-to-noise ratio. Start with the manufacturer's recommended concentration and test a range of dilutions (e.g., 1:50, 1:100, 1:200, 1:500).
-
-
Improve Blocking Efficiency:
-
Problem: The blocking agent is not effectively saturating all non-specific binding sites.
-
Solution:
-
Choice of Blocking Agent: If you are using a standard blocking agent like Bovine Serum Albumin (BSA), consider trying other options such as normal serum from the same species as the secondary antibody, casein, or commercially available protein-free blocking buffers.[6][7]
-
Concentration and Incubation Time: Increase the concentration of the blocking agent or the incubation time. Typical concentrations for BSA and non-fat milk are 1-5%. For serum, a 5-10% concentration is common. Incubation can range from 30 minutes at room temperature to overnight at 4°C.[1][8]
-
-
-
Enhance Washing Steps:
-
Problem: Insufficient washing is leaving behind unbound probe.
-
Solution:
-
Increase Wash Duration and Frequency: Increase the number of washes (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 10 minutes).[9]
-
Add a Surfactant: Include a non-ionic surfactant like Tween-20 (typically at 0.05-0.1%) in your wash buffer to help remove non-specifically bound probes.[8]
-
-
Issue 2: Punctate or speckled background staining.
This may indicate probe aggregation or binding to specific cellular structures non-specifically.
Troubleshooting Steps:
-
Check for Probe Aggregation:
-
Problem: The PEGylated probe has formed aggregates that are binding non-specifically.
-
Solution:
-
Centrifugation: Before use, centrifuge the probe solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any aggregates. Use the supernatant for staining.
-
Sonication: Briefly sonicate the probe solution to break up aggregates.
-
Fresh Dilutions: Always prepare fresh dilutions of the probe immediately before use.
-
-
-
Modify Buffer Composition:
-
Problem: The ionic strength or pH of the buffer is promoting non-specific interactions.
-
Solution:
-
Adjust Salt Concentration: Increasing the salt concentration (e.g., up to 500 mM NaCl) in the incubation and wash buffers can help to disrupt ionic interactions.
-
Adjust pH: Ensure the pH of your buffers is appropriate for your probe and target.
-
-
Logical Workflow for Troubleshooting NSB
Caption: A logical workflow for troubleshooting non-specific binding of PEGylated fluorescent probes.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effectiveness of different strategies to reduce non-specific binding.
Table 1: Effect of PEGylation on Non-Specific Binding
| Parameter | Without PEGylation | With PEGylation | Fold Reduction in NSB | Reference |
| Protein Adsorption | High | Low | ~70% reduction with monodisperse PEG-AuNPs | [4] |
| Cellular Uptake | High | Low | PEG-conjugated quantum dots significantly reduced NSB | [10] |
| Signal-to-Noise Ratio | Low | High | PEGylation led to a signal-to-noise ratio of 8 | [11] |
Table 2: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Incubation Time | Key Considerations | References |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | 30 min - 1 hr at RT | Use IgG-free BSA to avoid cross-reactivity with secondary antibodies. | [8][12] |
| Non-fat Dry Milk | 1-5% (w/v) | 30 min - 1 hr at RT | Inexpensive, but not suitable for biotin-based detection systems or phosphoprotein analysis. | [8] |
| Normal Serum | 5-10% (v/v) | 30 min - 1 hr at RT | Use serum from the same species as the secondary antibody to block Fc receptors. | [1][12] |
| Casein | 0.1-0.5% (w/v) | 30 min - 1 hr at RT | Can be more effective than BSA for some applications. | [13] |
| Protein-free Blockers | Varies (commercial) | As per manufacturer | Good for avoiding cross-reactivity issues with protein-based blockers. | [6][7] |
Detailed Experimental Protocols
Protocol 1: General Staining Protocol with a PEGylated Fluorescent Probe
This protocol provides a starting point for immunofluorescence staining and can be optimized as needed.
-
Cell/Tissue Preparation:
-
Prepare cells or tissue sections on slides or coverslips as per your standard protocol.
-
Fix and permeabilize the samples appropriately for your target antigen.
-
-
Blocking:
-
Prepare a blocking buffer (e.g., 3% BSA in PBS with 0.1% Tween-20).
-
Incubate the samples with the blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation (if applicable):
-
Dilute the primary antibody in the blocking buffer to its optimal concentration.
-
Incubate the samples with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the samples three times for 5 minutes each with a wash buffer (e.g., PBS with 0.1% Tween-20).
-
-
PEGylated Fluorescent Probe Incubation:
-
Dilute the PEGylated fluorescent probe in the blocking buffer to its optimal concentration.
-
Incubate the samples with the probe solution for 1 hour at room temperature, protected from light.
-
-
Final Washes:
-
Wash the samples three to five times for 5-10 minutes each with the wash buffer, protected from light.
-
-
Mounting and Imaging:
-
Mount the samples with an anti-fade mounting medium.
-
Image the samples using a fluorescence microscope with the appropriate filter sets.
-
Protocol 2: Troubleshooting High Background with a Blocking Optimization Experiment
This protocol helps to identify the most effective blocking agent for your specific experiment.
-
Prepare Samples: Prepare multiple identical samples for staining.
-
Test Different Blocking Buffers:
-
Buffer 1: 3% BSA in PBST
-
Buffer 2: 5% Normal Goat Serum in PBST (assuming a goat secondary antibody)
-
Buffer 3: 1% Non-fat Dry Milk in PBST
-
Buffer 4: A commercial protein-free blocking buffer
-
Control: No blocking agent
-
-
Blocking: Incubate one set of samples in each of the different blocking buffers for 1 hour at room temperature.
-
Staining: Proceed with your standard staining protocol (from step 3 of Protocol 1) for all samples.
-
Imaging and Analysis:
-
Image all samples using the exact same microscope settings (laser power, exposure time, gain).
-
Quantify the background fluorescence intensity in a region of interest with no specific staining.
-
Compare the signal-to-noise ratio for each blocking condition to determine the optimal agent.
-
Signaling Pathways and Experimental Workflows
Mechanism of Non-Specific Binding and the Role of PEGylation
Caption: Mechanism of non-specific binding and the inhibitory effect of PEGylation.
References
- 1. Blocking Strategies for IHC | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Head-to-Head Comparison: N-(m-PEG9)-N'-(PEG5-acid)-Cy5 vs. Cy5-NHS Ester for Advanced Research Applications
For researchers, scientists, and drug development professionals, the choice of fluorescent probe is a critical determinant of experimental success. Cyanine 5 (Cy5), a far-red fluorescent dye, is a workhorse in biological imaging and assays due to its favorable spectral properties that minimize background autofluorescence. This guide provides a comprehensive comparison of two popular Cy5 derivatives: the traditional Cy5-NHS ester and a PEGylated counterpart, N-(m-PEG9)-N'-(PEG5-acid)-Cy5. We will delve into their performance characteristics, supported by experimental data, to empower you in selecting the optimal reagent for your specific research needs.
The fundamental difference between these two molecules lies in the incorporation of a polyethylene (B3416737) glycol (PEG) linker in this compound. This modification significantly influences the dye's physicochemical properties, impacting its performance in various applications.
At a Glance: Key Performance Differences
| Feature | This compound | Cy5-NHS Ester | Key Advantage |
| Solubility | High aqueous solubility | Soluble in organic solvents (DMSO, DMF), limited aqueous solubility | PEGylated Cy5: Ideal for direct use in biological buffers without organic co-solvents. |
| Non-Specific Binding | Significantly reduced | Prone to non-specific binding due to hydrophobicity | PEGylated Cy5: Leads to higher signal-to-noise ratios, especially in immunoassays and in vivo imaging. |
| Brightness (Quantum Yield) | Potentially lower (~0.07 for a similar PEGylated Cy5)[1] | Higher (~0.2) | Cy5-NHS Ester: Inherently brighter, which can be advantageous for detecting low-abundance targets. |
| Molar Extinction Coefficient | Potentially lower (~170,000 M⁻¹cm⁻¹) | Higher (~250,000 M⁻¹cm⁻¹) | Cy5-NHS Ester: More efficient at absorbing excitation light. |
| Biocompatibility | Enhanced | Standard | PEGylated Cy5: Reduced immunogenicity and improved pharmacokinetic properties in vivo. |
| Aggregation | Reduced tendency to aggregate in aqueous solutions | Prone to aggregation, leading to fluorescence quenching | PEGylated Cy5: Maintains fluorescence in aqueous environments. |
Deeper Dive: Performance Data and Applications
Enhanced Signal-to-Noise in Immunoassays
The hydrophilic nature of the PEG linker in this compound plays a crucial role in reducing non-specific binding to surfaces and proteins. This is a significant advantage in sensitive applications like immunoassays. Experimental evidence with PEG-modified hydrogels has demonstrated a 10-fold decrease in non-specific protein binding and a 6-fold increase in the specific binding signal for the target antigen[2]. This translates to a cleaner signal and improved assay sensitivity.
Superior Performance in In Vivo Imaging
For in vivo applications, PEGylation offers a distinct advantage. The PEG chains create a hydrophilic shield around the dye, which can reduce uptake by the reticuloendothelial system and prolong circulation time. Studies comparing PEGylated and non-PEGylated near-infrared dyes conjugated to antibodies for tumor imaging have shown that the PEGylated versions exhibit a significantly higher tumor-to-background ratio [3]. This leads to clearer tumor delineation and more accurate quantification.
Considerations for Brightness and Labeling Efficiency
While PEGylation provides significant benefits in terms of solubility and reduced non-specific binding, it can influence the intrinsic fluorescence properties of the dye. The molar extinction coefficient and quantum yield of PEGylated Cy5 may be lower than that of the unmodified Cy5-NHS ester[1]. This means that for applications where absolute brightness is the primary concern and non-specific binding can be effectively managed, Cy5-NHS ester might be the preferred choice.
The labeling efficiency of both dyes is dependent on the reaction conditions. Cy5-NHS ester reacts with primary amines on proteins and other biomolecules. While the specific labeling efficiency of this compound will depend on the activation of its carboxylic acid group, NHS ester chemistry generally provides high conjugation yields, often in the range of 80-95%[4].
Experimental Protocols
General Protocol for Antibody Labeling with Cy5-NHS Ester
This protocol describes the general steps for labeling an antibody with Cy5-NHS ester.
Materials:
-
Antibody solution (in amine-free buffer, e.g., PBS)
-
Cy5-NHS ester
-
Anhydrous DMSO or DMF
-
1 M Sodium bicarbonate buffer, pH 8.3-8.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
1X PBS
Procedure:
-
Prepare the Antibody: Adjust the antibody concentration to 1-10 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5)[5].
-
Prepare the Dye Solution: Dissolve the Cy5-NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
Labeling Reaction: Add the dye solution to the antibody solution at a specific molar excess (typically 5-20 fold). Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with 1X PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).
Protocol for Antibody Labeling with this compound
This protocol requires the activation of the carboxylic acid group before conjugation to an amine-containing molecule like an antibody.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer (e.g., MES buffer, pH 6.0)
-
Antibody solution (in amine-free buffer, e.g., PBS, pH 7.4)
-
Quenching solution (e.g., hydroxylamine)
-
Size-exclusion chromatography column
-
1X PBS
Procedure:
-
Activate the Dye: Dissolve this compound, EDC, and Sulfo-NHS in the activation buffer. Incubate for 15-30 minutes at room temperature to form the reactive Sulfo-NHS ester.
-
Labeling Reaction: Add the activated dye solution to the antibody solution in PBS (pH 7.4). Incubate for 2 hours at room temperature, protected from light.
-
Quench the Reaction: Add the quenching solution to stop the reaction.
-
Purification: Purify the labeled antibody as described in the Cy5-NHS ester protocol.
-
Characterization: Determine the DOL as described above.
Visualizing the Concepts
Experimental Workflow for Antibody Labeling
Caption: A generalized workflow for fluorescently labeling antibodies.
ERK Signaling Pathway for Immunofluorescence Studies
Caption: Simplified ERK1/2 signaling pathway, a common target for immunofluorescence analysis.
Conclusion: Making the Right Choice
The decision between this compound and Cy5-NHS ester hinges on the specific demands of your experiment.
-
Choose this compound when:
-
Working in aqueous environments where solubility is a concern.
-
High signal-to-noise is critical, such as in sensitive immunoassays or in vivo imaging.
-
Minimizing non-specific binding and aggregation is a priority.
-
-
Choose Cy5-NHS ester when:
-
Maximizing brightness is the primary goal for detecting low-abundance targets.
-
The experimental system is less prone to non-specific binding issues.
-
A simpler, direct labeling chemistry is preferred.
-
By carefully considering these factors and the supporting data, researchers can confidently select the Cy5 derivative that will yield the most reliable and informative results for their scientific investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to PEGylated vs. Non-PEGylated Cy5 for Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate fluorescent probe is paramount for the success of live-cell imaging experiments. Cyanine 5 (Cy5), a far-red fluorescent dye, is a popular choice due to its emission spectrum, which minimizes autofluorescence from biological samples.[1] A common modification to Cy5 is the addition of a Polyethylene (B3416737) Glycol (PEG) chain, creating PEGylated Cy5. This guide provides an objective comparison of the performance of PEGylated and non-PEGylated Cy5 for live-cell imaging, supported by experimental data and detailed protocols.
Performance Comparison: Key Metrics
The decision to use PEGylated or non-PEGylated Cy5 depends on the specific requirements of the live-cell imaging experiment. PEGylation can significantly alter the physicochemical properties of the dye, impacting its performance in a cellular environment.[1]
| Spectroscopic Property | PEGylated Cy5 Derivative | Non-PEGylated Cy5-NHS Ester | Key Considerations for Live-Cell Imaging |
| Excitation Maximum (λex) | ~649 - 650 nm[1] | ~646 - 649 nm[1] | Both dyes are well-suited for excitation with common 633 nm or 647 nm laser lines, minimizing cellular phototoxicity. |
| Emission Maximum (λem) | ~667 - 691 nm[1] | ~662 - 671 nm[1] | The far-red emission of both dyes is advantageous for reducing background autofluorescence from cells.[2] |
| Molar Extinction Coefficient (ε) | ~107,000 M⁻¹cm⁻¹[1] | ~250,000 M⁻¹cm⁻¹[1] | Non-PEGylated Cy5 demonstrates a higher efficiency in absorbing light, which can contribute to a brighter initial signal. |
| Fluorescence Quantum Yield (Φ) | 0.07 (for a similar derivative)[1] | ~0.2[1] | Non-PEGylated Cy5 is more efficient at converting absorbed light into emitted fluorescence, suggesting potentially higher brightness. |
| Water Solubility | Significantly Increased[1] | Lower | PEGylation improves solubility in aqueous buffers, reducing the tendency of the dye to aggregate and form non-fluorescent quenchers.[1] This is a major advantage for consistent staining in live-cell experiments. |
| Non-Specific Binding | Reduced | Prone to non-specific interactions | The hydrophilic PEG chain creates a "stealth" effect, minimizing non-specific binding to cellular components and extracellular matrix, leading to a better signal-to-noise ratio. |
| Cellular Uptake | Generally reduced for PEGylated nanoparticles[3][4] | Generally higher for non-PEGylated nanoparticles[3] | While data on free dyes is limited, studies on nanoparticles suggest that PEGylation can hinder cellular internalization. This may require optimization of labeling protocols for PEGylated Cy5. |
| Photostability | Generally considered high | High, but can be susceptible to photobleaching | Both forms of Cy5 are known for good photostability, a crucial factor for time-lapse imaging.[5] However, the local environment can influence this property. |
Experimental Protocols
To provide a framework for comparing the performance of PEGylated and non-PEGylated Cy5, we present a detailed protocol for labeling and imaging the actin cytoskeleton in live cells.
Protocol: Live-Cell Imaging of F-Actin with Cy5-Phalloidin Conjugates
This protocol outlines a method to compare the staining efficacy and photostability of PEGylated vs. non-PEGylated Cy5 conjugated to phalloidin, a high-affinity probe for filamentous actin (F-actin).[6][7][8]
1. Cell Culture and Preparation:
-
Plate cells (e.g., HeLa or U2OS) on glass-bottom dishes or chamber slides suitable for fluorescence microscopy.
-
Culture cells in a suitable growth medium until they reach the desired confluency (typically 50-70%).
-
Ensure cells are healthy and adherent before proceeding with staining.
2. Preparation of Staining Solutions:
-
Prepare stock solutions of both PEGylated Cy5-phalloidin and non-PEGylated Cy5-phalloidin in high-quality, anhydrous DMSO at a concentration of 1 mM.
-
For working solutions, dilute the stock solutions in a pre-warmed, serum-free, and phenol (B47542) red-free imaging medium to a final concentration ranging from 50 to 200 nM. The optimal concentration should be determined empirically for each cell type.
3. Cell Labeling:
-
Remove the growth medium from the cells and gently wash them once with pre-warmed phosphate-buffered saline (PBS), pH 7.4.
-
Add the working solution of either PEGylated or non-PEGylated Cy5-phalloidin to the cells.
-
Incubate the cells for 20-30 minutes at 37°C in a humidified incubator with 5% CO2.
-
After incubation, remove the staining solution and wash the cells two to three times with the imaging medium to remove unbound dye.
4. Live-Cell Imaging:
-
Mount the dish or slide on the microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Use a laser line appropriate for Cy5 excitation (e.g., 633 nm or 640 nm).
-
Set the emission filter to capture the fluorescence from Cy5 (e.g., 660-710 nm).
-
Acquire images using identical settings (laser power, exposure time, gain) for both PEGylated and non-PEGylated Cy5 samples to allow for a direct comparison of brightness and signal-to-noise ratio.
-
For photostability assessment, acquire a time-lapse series of images with continuous or intermittent exposure to the excitation light.
5. Data Analysis:
-
Fluorescence Intensity: Measure the mean fluorescence intensity of stained actin filaments in multiple cells for each condition.
-
Signal-to-Noise Ratio (SNR): Calculate the SNR by dividing the mean intensity of the actin filaments by the standard deviation of the background fluorescence in an area of the cell devoid of visible filaments.
-
Photostability: Plot the fluorescence intensity of a defined region of interest (ROI) over time. The rate of fluorescence decay will indicate the photostability of the dye.
Visualizations
Experimental Workflow for Comparing Fluorescent Dyes
Caption: Workflow for comparing PEGylated and non-PEGylated Cy5.
The Role of the Actin Cytoskeleton in Cell Migration
Caption: Actin's role in the stages of cell migration.
Conclusion
The choice between PEGylated and non-PEGylated Cy5 for live-cell imaging is a trade-off between brightness and background. Non-PEGylated Cy5 offers a potentially brighter signal due to its higher molar extinction coefficient and quantum yield.[1] However, this can be offset by its propensity for aggregation and non-specific binding, which can lead to a lower signal-to-noise ratio and potential artifacts.
PEGylated Cy5, while potentially having a lower intrinsic brightness, offers significant advantages in terms of solubility and reduced non-specific binding.[1] This often translates to cleaner images with a higher signal-to-noise ratio, which is crucial for quantitative and long-term live-cell imaging studies. The reduced cellular uptake of PEGylated conjugates may necessitate optimization of labeling conditions.
For applications where maximizing photon output for short-term imaging is critical, and background can be effectively managed, non-PEGylated Cy5 may be suitable. For most long-term live-cell imaging applications, where minimizing non-specific interactions and ensuring probe stability in an aqueous environment are paramount, the benefits of PEGylated Cy5 are likely to outweigh the potential decrease in intrinsic brightness. Researchers should carefully consider the specific demands of their experimental system to make an informed decision.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Actin Staining Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. F-アクチンの蛍光染色プロトコール | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Actin Labeling | Thermo Fisher Scientific - US [thermofisher.com]
A Head-to-Head Comparison: N-(m-PEG9)-N'-(PEG5-acid)-Cy5 vs. Alexa Fluor 647 for Advanced Microscopy
For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent probe is a critical determinant of experimental success in microscopy. This guide provides an objective comparison of two widely used far-red fluorescent dyes: N-(m-PEG9)-N'-(PEG5-acid)-Cy5, a PEGylated derivative of Cyanine5 (Cy5), and Alexa Fluor 647. This comparison is supported by quantitative data and detailed experimental protocols to inform the selection of the optimal dye for demanding microscopy applications.
At their core, both dyes are spectrally similar, with excitation and emission maxima in the far-red region of the spectrum, making them compatible with common laser lines (e.g., 633 nm or 647 nm) and filter sets.[1][2][3] This spectral similarity is advantageous as it minimizes the need for significant changes in instrumentation when switching between the two fluorophores.[2][4] However, their performance characteristics, particularly in terms of brightness and photostability, show significant differences that can impact experimental outcomes.
The this compound features polyethylene (B3416737) glycol (PEG) linkers, which are designed to enhance the water solubility and stability of the Cy5 dye.[5][6][7] While this modification can be beneficial for conjugation and reducing non-specific binding, the fundamental photophysical properties are dictated by the Cy5 core. In contrast, Alexa Fluor 647 is a sulfonated rhodamine derivative engineered for superior performance in fluorescence-based applications.[8]
Quantitative Performance Comparison
The overall performance of a fluorophore is determined by several key parameters, including its molar extinction coefficient, quantum yield, and photostability. The brightness of a fluorescent dye is directly proportional to the product of its molar extinction coefficient and quantum yield.
| Property | This compound (Cy5 core) | Alexa Fluor 647 | Reference(s) |
| Excitation Maximum (nm) | ~649 | ~650 | [3][9] |
| Emission Maximum (nm) | ~667-670 | ~665-671 | [3][9][10] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~239,000 - 270,000 | [3][9][11] |
| Quantum Yield | ~0.2 - 0.27 | ~0.33 | [3][9][11] |
| Brightness of Conjugates | Prone to self-quenching at high degrees of labeling, leading to diminished fluorescence.[2][12][13] | Less self-quenching, resulting in brighter protein conjugates, especially at high degrees of labeling.[1][13][14] | [1][2][12][13][14] |
| Photostability | Less photostable than Alexa Fluor 647.[2][12][15] | Significantly more photostable than Cy5.[2][12][15] | [2][12][15] |
| pH Sensitivity | Fluorescence can be sensitive to environmental factors. | Highly fluorescent over a broad pH range.[9][14] | [9][14] |
Key Takeaways from the Data:
-
Brightness: While the molar extinction coefficients are comparable, Alexa Fluor 647 exhibits a higher quantum yield, contributing to its superior brightness.[3][9][11] More importantly, Alexa Fluor 647 is less susceptible to self-quenching when conjugated to proteins at high degrees of labeling.[1][13][14] This means that more Alexa Fluor 647 molecules can be attached to a target protein before a decrease in fluorescence is observed, resulting in significantly brighter conjugates and more sensitive detection.[1][13][16]
-
Photostability: Alexa Fluor 647 demonstrates significantly greater photostability than Cy5.[2][12][15] In one study, after continuous illumination, Alexa Fluor 647 retained about 80% of its initial fluorescence, whereas Cy5 retained only 55%.[15] This enhanced photostability allows for longer exposure times and more robust image acquisition, which is particularly crucial for time-lapse imaging and super-resolution microscopy techniques like dSTORM.[17]
-
Spectral Properties: The absorption spectra of Cy5 conjugates can show an additional peak at around 600 nm, which does not contribute to fluorescence, a phenomenon not observed with Alexa Fluor 647 conjugates.[1][18]
Experimental Protocols
To ensure a reproducible comparison and aid in experimental design, detailed protocols for protein labeling and immunofluorescence microscopy are provided below.
Protein Labeling with Amine-Reactive Dyes
This protocol describes the general procedure for conjugating this compound (with an activated carboxyl group) or Alexa Fluor 647 NHS ester to a protein.
Materials:
-
Purified protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound with EDC/NHS for activation, or Alexa Fluor 647 NHS ester
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching solution: 1.5 M hydroxylamine, pH 8.5 (for NHS esters) or an appropriate quenching reagent for EDC/NHS chemistry
-
Purification column (e.g., size-exclusion chromatography)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Prepare the Protein: Dissolve the protein in the reaction buffer at a concentration of 5-20 mg/mL. The protein solution must be free of any amine-containing substances like Tris or glycine.[19][20]
-
Prepare the Dye: Immediately before use, dissolve the amine-reactive dye in a small amount of anhydrous DMF or DMSO.
-
Conjugation Reaction: Add the reactive dye solution to the protein solution while gently stirring. The molar ratio of dye to protein will need to be optimized for each specific protein but a starting point of 10-20 moles of dye per mole of protein is common.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[19][21]
-
Quenching: Stop the reaction by adding the quenching solution and incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (~650 nm).
Indirect Immunofluorescence Staining
This protocol outlines a typical workflow for immunofluorescence staining of cultured cells.
Materials:
-
Cultured cells on coverslips
-
Fixation buffer: 4% paraformaldehyde in PBS
-
Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody specific to the target antigen
-
Secondary antibody conjugated to either this compound or Alexa Fluor 647
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[22]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If the target antigen is intracellular, permeabilize the cells with permeabilization buffer for 5-10 minutes at room temperature.[22]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.[22]
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate the cells for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.[23]
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the key points of comparison, the following diagrams are provided.
Conclusion and Recommendation
For most microscopy applications, Alexa Fluor 647 is the superior choice over this compound. Its enhanced brightness, superior photostability, and resistance to self-quenching contribute to more robust, reliable, and sensitive experimental data.[1][2][12][15][16] These advantages are particularly critical for quantitative imaging, low-abundance target detection, and advanced applications such as super-resolution microscopy.
While the PEGylated Cy5 derivative offers improved solubility, the performance limitations of the core Cy5 fluorophore remain. For routine applications where high sensitivity and photostability are not paramount, this compound may be a suitable and cost-effective alternative. However, for researchers aiming to push the boundaries of fluorescence microscopy and obtain the highest quality data, the investment in Alexa Fluor 647 is well-justified.
References
- 1. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. cancer.iu.edu [cancer.iu.edu]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 6. This compound, 2107273-26-5 | BroadPharm [broadpharm.com]
- 7. This compound | CAS: 2107273-26-5 | AxisPharm [axispharm.com]
- 8. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. Spectrum [Alexa Fluor 647] | AAT Bioquest [aatbio.com]
- 11. benchchem.com [benchchem.com]
- 12. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Alexa Fluor 647 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. ovid.com [ovid.com]
- 17. Fluorescent Probes for Three Super-Resolution Modalities—STORM, SIM, and STED Microscopy | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. chem.uci.edu [chem.uci.edu]
- 19. ulab360.com [ulab360.com]
- 20. broadpharm.com [broadpharm.com]
- 21. benchchem.com [benchchem.com]
- 22. cosmobio.co.jp [cosmobio.co.jp]
- 23. Enhanced Multiplexing of Immunofluorescence Microscopy Using a Long Stokes Shift Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
photostability comparison of N-(m-PEG9)-N'-(PEG5-acid)-Cy5 and other far-red dyes
For researchers, scientists, and drug development professionals, the selection of robust fluorescent probes is paramount for generating high-quality and reproducible data. In fluorescence imaging, the photostability of a dye—its resistance to light-induced degradation (photobleaching)—is a critical performance metric. This guide provides a comparative analysis of the photostability of N-(m-PEG9)-N'-(PEG5-acid)-Cy5 and other commonly used far-red dyes, supported by available experimental data and detailed experimental protocols.
Quantitative Photostability Comparison
The following table summarizes the available quantitative data on the photostability and spectral properties of this compound and other far-red fluorescent dyes. While specific photostability data for this compound is not extensively published, its core structure is the well-characterized Cy5 fluorophore. Therefore, its photostability is expected to be comparable to that of Cy5. It is important to note that PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains, can sometimes influence a dye's stability, with impurities in PEG potentially reducing it.
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Photostability Metric | Reference |
| This compound | ~649 | ~667 | Not Reported | Similar to Cy5 | General Knowledge |
| Cy5 | ~649 | ~670 | ~0.27 | Retained 55% of initial fluorescence under specific conditions. | [1] |
| Alexa Fluor 647 | ~650 | ~668 | 0.33 | Retained 80% of initial fluorescence under the same conditions as Cy5.[1] | [1] |
| DyLight 650 | ~652 | ~672 | Not Reported | Generally marketed as having superior photostability to Cy5. | [2][3] |
| IRDye 800CW | ~774 | ~789 | 0.09-0.12 | Generally stable for in vivo imaging applications. | [1] |
Experimental Protocols
Accurate and reproducible assessment of fluorophore photostability is crucial for comparative studies. Below is a detailed, generalized protocol for measuring the photobleaching rate of fluorescent dyes.
Protocol: Measurement of Photobleaching Rate
1. Sample Preparation:
-
Prepare stock solutions of each dye (e.g., this compound, Alexa Fluor 647, DyLight 650, and IRDye 800CW) in a suitable solvent (e.g., DMSO) at a concentration of 1 mM.
-
Dilute the stock solutions in an appropriate imaging buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration that yields a good signal-to-noise ratio without significant saturation of the detector. A typical starting concentration is 1 µM.
-
Mount the dye solution on a microscope slide with a coverslip. For live-cell imaging, cells can be labeled with the dyes according to standard protocols and then mounted in an appropriate imaging medium.
2. Imaging System Setup:
-
Use a fluorescence microscope (e.g., confocal or widefield) equipped with a suitable laser line for excitation (e.g., 633 nm or 640 nm for Cy5 and its analogs) and a sensitive detector (e.g., a PMT or sCMOS camera).
-
Set the imaging parameters:
-
Laser Power: Use a consistent and moderate laser power to induce photobleaching over a measurable time course.
-
Exposure Time: Set a fixed exposure time for all acquisitions.
-
Pinhole (for confocal): Maintain a constant pinhole size.
-
Gain/Offset: Keep these detector settings constant throughout the experiment.
-
3. Data Acquisition:
-
Select a region of interest (ROI) within the sample.
-
Acquire a time-lapse series of images of the ROI under continuous illumination. The time interval and total duration of the acquisition will depend on the photostability of the dyes being tested and should be optimized to capture a significant decay in fluorescence.
-
For each dye, acquire a time series under identical illumination conditions.
4. Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a background region from the ROI intensity at each time point.
-
Normalize the background-corrected fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
To quantify photostability, fit the decay curve to an appropriate model (e.g., a single or double exponential decay function) to determine the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
Visualizing Experimental Workflows
To aid in understanding the experimental process, the following diagrams, generated using the DOT language, illustrate the key workflows.
Caption: Workflow for a typical photobleaching experiment.
References
A Comparative Analysis of the Quantum Yield of PEGylated Cy5 and Other Common Cyanine Dyes
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorophore is critical for the success of fluorescence-based assays. This guide provides a quantitative comparison of the quantum yield of N-(m-PEG9)-N'-(PEG5-acid)-Cy5 against other widely used cyanine (B1664457) dyes like Cy3, Cy5, and Cy7. The inclusion of polyethylene (B3416737) glycol (PEG) chains in the structure of this compound is designed to enhance hydrophilicity and biocompatibility. This comparison is supported by experimental data and detailed methodologies to aid in the selection of the most suitable dye for specific research applications.
Data Summary: Quantum Yield of Cyanine Dyes
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[1] A higher quantum yield is often desirable for applications that require bright fluorescent probes. The following table summarizes the quantum yields of this compound and other relevant cyanine dyes. It is important to note that quantum yield can be influenced by the solvent, pH, and conjugation state of the dye.[2]
| Dye | Quantum Yield (Φ) | Solvent/Conditions |
| This compound | ~0.2 (typical for Cy5 dyes) | Aqueous Buffer |
| Cy3 | 0.15[3] | PBS |
| 0.04 - 0.09[4] | Non-viscous aqueous solutions | |
| Cy5 | 0.27[5][6][7] | PBS |
| 0.4[5] | Ethanol | |
| ~0.2 - 0.3 | Aqueous solutions | |
| Cy7 | ~0.3[2][8] | Aqueous solutions |
Experimental Protocols: Measuring Fluorescence Quantum Yield
The determination of fluorescence quantum yield can be performed using two primary methods: the comparative (or relative) method and the absolute method. The comparative method is more widely used due to its simpler experimental setup.
Comparative Method for Quantum Yield Determination
This method involves comparing the fluorescence intensity of the sample under investigation to a standard with a known quantum yield.[10] The fundamental assumption is that the sample and standard, at identical absorbance values and under the same experimental conditions, absorb the same number of photons.[1]
Materials and Equipment:
-
Spectroscopic grade solvents[10]
-
Fluorescence standard with a known quantum yield
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
10 mm path length fluorescence cuvettes[10]
Procedure:
-
Standard Selection: Choose a reference standard with a known quantum yield and spectral properties similar to the dye being tested.[1]
-
Sample Preparation:
-
Ensure all glassware is meticulously clean to prevent interference from fluorescent impurities.
-
Prepare a series of dilute solutions for both the sample and the standard in the same solvent.[9]
-
The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[9][10]
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance spectrum for each dilution of the sample and the standard.
-
Record the absorbance at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer.
-
Ensure that the excitation and emission slit widths are identical for all measurements.
-
Measure the fluorescence emission spectrum for each dilution of the sample and the standard, ensuring the entire emission band is captured.
-
Measure a solvent blank and subtract it from each spectrum.
-
-
Data Analysis:
-
Calculate the integrated fluorescence intensity (the area under the corrected emission curve) for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
Perform a linear regression for both datasets. The resulting plots should be linear and pass through the origin.
-
Calculation:
The quantum yield of the test sample (Φₓ) is calculated using the following equation:
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φₛₜ is the fluorescence quantum yield of the standard.
-
Gradₓ and Gradₛₜ are the gradients from the linear regression plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
ηₓ and ηₛₜ are the refractive indices of the sample and standard solutions, respectively.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the comparative method for determining the fluorescence quantum yield.
Caption: Comparative method for fluorescence quantum yield determination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantum Yield [Cy3 (Cyanine-3)] | AAT Bioquest [aatbio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantum Yield [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 6. Cyanine - Wikipedia [en.wikipedia.org]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. Quantum Yield [Cy7 (Cyanine-7)] | AAT Bioquest [aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
A Comparative Guide to N-(m-PEG9)-N'-(PEG5-acid)-Cy5 for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescent labeling, the selection of an appropriate dye and linker system is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of N-(m-PEG9)-N'-(PEG5-acid)-Cy5, a popular far-red fluorescent probe, with its key alternatives. We delve into the critical performance metrics, supported by experimental data, to empower researchers in making informed decisions for their bioconjugation needs.
Performance Comparison: The Impact of PEGylation and Dye Chemistry
The performance of a fluorescent label is not solely determined by the fluorophore itself but is significantly influenced by the linker connecting it to the target biomolecule. This compound features a Cyanine 5 (Cy5) core functionalized with two polyethylene (B3416737) glycol (PEG) chains. This design offers distinct advantages over non-PEGylated dyes and presents a compelling alternative to other popular fluorophores.
The inclusion of PEG linkers enhances the hydrophilicity of the Cy5 dye, which can improve the solubility of the resulting conjugate and reduce non-specific binding to surfaces and other proteins.[1][2] However, the choice of the core fluorophore remains a critical factor influencing brightness and photostability.
Below is a summary of key performance parameters comparing PEGylated Cy5 with non-PEGylated Cy5 and the widely used alternative, Alexa Fluor 647.
| Parameter | This compound (PEGylated Cy5) | Standard Cy5 (non-PEGylated) | Alexa Fluor 647 |
| Excitation Max (nm) | ~649 | ~649 | ~650 |
| Emission Max (nm) | ~667 | ~666 | ~668 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~170,000 | ~250,000 | ~270,000 |
| Quantum Yield | Lower than non-PEGylated Cy5 (A similar PEGylated Cy5 derivative was reported to have a quantum yield of 0.07)[3] | ~0.2 | Significantly higher than Cy5 conjugates |
| Photostability | Susceptible to photobleaching (inherent to Cy5 core) | Less photostable than Alexa Fluor 647[4][5] | Significantly more photostable than Cy5[4][5] |
| Brightness of Conjugates | PEGylation can reduce aggregation-caused quenching | Prone to self-quenching at high degrees of labeling, leading to diminished fluorescence[6] | Less self-quenching, resulting in brighter protein conjugates than Cy5, especially at high degrees of labeling[6] |
| Solubility | High aqueous solubility | Limited aqueous solubility | High aqueous solubility |
| Non-Specific Binding | Reduced due to hydrophilic PEG linker | Can be problematic | Generally low |
Note: The molar extinction coefficient for this compound is an approximation based on a structurally similar compound.[7]
Experimental Protocols
Accurate characterization of fluorescently labeled biomolecules is crucial for reliable downstream applications. The following are detailed protocols for determining the Degree of Labeling (DOL) and for comparing key performance metrics of fluorescent probes.
Protocol 1: Degree of Labeling (DOL) Calculation
The DOL, representing the average number of dye molecules conjugated to each biomolecule, is a critical parameter. It is determined spectrophotometrically.
Materials:
-
Purified fluorescently labeled protein conjugate
-
Conjugation buffer (e.g., Phosphate-Buffered Saline, PBS)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Ensure the fluorescently labeled protein conjugate is purified from any unconjugated dye. This can be achieved by methods such as gel filtration or dialysis.
-
Spectrophotometer Setup: Blank the spectrophotometer with the conjugation buffer.
-
Absorbance Measurement: Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of Cy5 (~650 nm, A_max). If the absorbance is too high, dilute the sample with a known volume of buffer and remember to account for the dilution factor in the calculations.
-
DOL Calculation: Use the following formulas to calculate the DOL:
-
Concentration of Dye (M) = A_max / (ε_dye × path length)
-
Where:
-
A_max = Absorbance at the maximum absorption wavelength of the dye.
-
ε_dye = Molar extinction coefficient of the dye at its A_max (for Cy5, ~250,000 M⁻¹cm⁻¹).
-
path length = Path length of the cuvette (typically 1 cm).
-
-
-
Corrected Protein Absorbance (A_prot_corr) = A₂₈₀ - (A_max × CF₂₈₀)
-
Where:
-
A₂₈₀ = Absorbance at 280 nm.
-
CF₂₈₀ = Correction factor to account for the dye's absorbance at 280 nm (for Cy5, this is approximately 0.05).
-
-
-
Concentration of Protein (M) = A_prot_corr / (ε_prot × path length)
-
Where:
-
ε_prot = Molar extinction coefficient of the protein at 280 nm.
-
-
-
Degree of Labeling (DOL) = [Dye] / [Protein]
-
Protocol 2: Comparative Analysis of Photostability
This protocol allows for the direct comparison of the photostability of different fluorescent labels under identical conditions.
Materials:
-
Solutions of the fluorescently labeled proteins to be compared, at the same concentration.
-
Fluorescence microscope with a stable light source and a digital camera.
-
Microscope slides and coverslips.
-
Antifade mounting medium (optional, but recommended for consistent results).
Procedure:
-
Sample Preparation: Prepare microscope slides with each of the fluorescently labeled protein solutions.
-
Image Acquisition Setup: Place the first slide on the microscope stage and bring the sample into focus. Use identical microscope settings (objective, light intensity, exposure time, camera gain) for all samples.
-
Initial Image: Acquire an initial image (time = 0).
-
Continuous Illumination: Continuously illuminate a specific region of the sample with the excitation light.
-
Time-Lapse Imaging: Acquire images at regular time intervals (e.g., every 30 seconds) for a defined period (e.g., 5-10 minutes).
-
Repeat for Other Samples: Repeat steps 2-5 for each of the other fluorescently labeled protein samples, ensuring the illumination conditions are identical.
-
Data Analysis: Measure the mean fluorescence intensity of the illuminated region in each image over time. Plot the normalized fluorescence intensity against time for each fluorophore. The dye that retains a higher percentage of its initial fluorescence over time is more photostable.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key workflows.
Caption: Workflow for Degree of Labeling (DOL) calculation.
Caption: Workflow for comparative photostability analysis.
References
- 1. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Improved fluoroimmunoassays using the dye Alexa Fluor 647 with the RAPTOR, a fiber optic biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Navigating the Crowded Spectrum: A Guide to Fluorophores with Spectral Overlap with N-(m-PEG9)-N'-(PEG5-acid)-Cy5
For researchers, scientists, and drug development professionals leveraging fluorescence-based techniques, the careful selection of fluorophores is paramount to generating robust and reproducible data. This guide provides a comprehensive comparison of fluorophores that exhibit significant spectral overlap with N-(m-PEG9)-N'-(PEG5-acid)-Cy5, a commonly used far-red fluorescent probe. Understanding these spectral relationships is critical for designing multicolor imaging experiments and for applications leveraging Förster Resonance Energy Transfer (FRET).
This compound is a derivative of the cyanine (B1664457) dye Cy5, featuring polyethylene (B3416737) glycol (PEG) linkers that enhance its solubility and reduce non-specific binding. Its core spectral properties are dictated by the Cy5 fluorophore, which is characterized by strong absorption in the red region and emission in the far-red region of the spectrum. This makes it a popular choice for biological imaging due to reduced autofluorescence from cells and tissues in this spectral window.
However, the increasing complexity of biological questions often necessitates the simultaneous use of multiple fluorophores. In such scenarios, the emission spectrum of one fluorophore can bleed into the detection channel of another, a phenomenon known as spectral overlap. This can lead to false-positive signals and inaccurate quantification. Conversely, for applications like FRET, a controlled degree of spectral overlap between a donor and an acceptor fluorophore is essential for energy transfer to occur.
Spectral Properties of this compound and Spectrally Similar Fluorophores
The table below summarizes the key spectral properties of this compound and other commercially available fluorophores known for their spectral proximity. The inclusion of PEG linkers in this compound does not significantly alter the core spectral characteristics of the Cy5 dye.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| This compound | ~649 | ~667 | ~250,000 | ~0.27 |
| Alexa Fluor 647 | ~650 | ~665 | ~239,000 | ~0.33 |
| Allophycocyanin (APC) | ~650 | ~660 | ~700,000 | ~0.68 |
| DyLight 649 | ~654 | ~673 | ~250,000 | Not readily available |
| iFluor 647 | ~651 | ~670 | ~250,000 | Not readily available |
Note: The molar extinction coefficient and quantum yield for this compound are based on the parent Cy5 dye.
Potential FRET Partners for this compound (as Acceptor)
Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions. It relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. A critical requirement for FRET is the overlap between the emission spectrum of the donor and the excitation spectrum of the acceptor. Given the excitation maximum of Cy5 is around 649 nm, suitable donor fluorophores should have emission maxima in this region.
| FRET Donor | Excitation Max (nm) | Emission Max (nm) |
| Cy3 | ~550 | ~570 |
| R-Phycoerythrin (R-PE) | ~496, 546, 565 | ~578 |
| Alexa Fluor 555 | ~555 | ~565 |
| TAMRA | ~555 | ~579 |
Experimental Protocols
Accurate assessment of spectral overlap is crucial for both mitigating its negative effects in multicolor imaging and harnessing it for FRET-based assays. Below are detailed protocols for two common experimental approaches.
Protocol 1: Quantifying Spectral Overlap in Multicolor Flow Cytometry via Compensation
Objective: To mathematically correct for the spectral bleed-through of one fluorophore into the detection channel of another.
Materials:
-
Flow cytometer with appropriate laser lines and filters for the selected fluorophores.
-
Single-stained compensation controls for each fluorophore in the panel. These can be antibody-capture beads or cells stained with a single fluorescently labeled antibody.
-
Unstained control (cells or beads).
-
Multicolor stained sample.
Methodology:
-
Instrument Setup:
-
Turn on the flow cytometer and allow it to warm up.
-
Set the appropriate laser and filter configurations for your panel of fluorophores.
-
Adjust the forward scatter (FSC) and side scatter (SSC) voltages to visualize the cell population of interest using the unstained control.
-
Adjust the photomultiplier tube (PMT) voltages for each fluorescence channel so that the negative population is on scale and the positive population for the brightest single-stained control is within the linear range of detection.
-
-
Acquisition of Compensation Controls:
-
Run the unstained control to establish the baseline fluorescence.
-
Sequentially run each single-stained compensation control. For each control, record data in all the fluorescence channels of your panel. This will measure the amount of signal from a single fluorophore that "spills over" into other detectors.[1][2]
-
-
Calculation of Compensation Matrix:
-
Most modern flow cytometry software can automatically calculate the compensation matrix using the data from the single-stained controls.[2][3]
-
The software calculates the percentage of fluorescence from each fluorophore that is detected in other channels and creates a matrix of these spillover values.
-
-
Application of Compensation:
-
Apply the calculated compensation matrix to your multicolor stained samples. The software will subtract the spillover fluorescence from each channel, providing a more accurate measurement of the true signal for each fluorophore.[2]
-
-
Data Analysis:
-
Analyze the compensated data to identify and quantify your cell populations of interest.
-
Protocol 2: Measuring FRET via Sensitized Emission Microscopy
Objective: To detect and quantify the interaction between two molecules labeled with a donor and an acceptor fluorophore (e.g., Cy3 as donor and Cy5 as acceptor).
Materials:
-
Confocal or widefield fluorescence microscope equipped with:
-
Laser lines for exciting both the donor and acceptor fluorophores.
-
Filter sets to specifically detect the emission of the donor and acceptor.
-
-
Samples labeled with:
-
Donor-only fluorophore.
-
Acceptor-only fluorophore.
-
Both donor and acceptor fluorophores (the FRET sample).
-
-
Image analysis software.
Methodology:
-
Image Acquisition Setup:
-
Optimize the microscope settings (laser power, detector gain, pinhole size for confocal) to obtain good signal-to-noise for both donor and acceptor channels while minimizing photobleaching.
-
-
Acquisition of Control Images:
-
Donor-only sample: Excite at the donor excitation wavelength and acquire images in both the donor and acceptor emission channels. The signal in the acceptor channel represents the donor bleed-through.
-
Acceptor-only sample: Excite at the donor excitation wavelength and acquire an image in the acceptor emission channel. This measures the direct excitation of the acceptor by the donor's excitation light.
-
-
Acquisition of FRET Image:
-
FRET sample (Donor and Acceptor):
-
Excite the sample at the donor's excitation wavelength.
-
Simultaneously or sequentially acquire images in both the donor and acceptor emission channels. The signal in the acceptor channel upon donor excitation is the "sensitized emission," which is indicative of FRET.[4]
-
-
-
Image Analysis and FRET Calculation:
-
Background Subtraction: Subtract the background fluorescence from all acquired images.
-
Correction for Bleed-through and Direct Excitation: Use the control images to calculate correction factors for donor bleed-through and acceptor direct excitation.
-
Calculate Corrected FRET (FRETc): Apply the correction factors to the sensitized emission image from the FRET sample. Various algorithms and software plugins are available to perform these corrections and calculate FRET efficiency.
-
Visualizing Spectral Overlap and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz (DOT language).
References
A Comparative Guide to N-(m-PEG9)-N'-(PEG5-acid)-Cy5 for Super-Resolution Microscopy
For researchers, scientists, and drug development professionals at the forefront of cellular imaging, the choice of a fluorescent probe is a critical determinant of experimental success. This guide provides a comprehensive comparison of N-(m-PEG9)-N'-(PEG5-acid)-Cy5, a near-infrared PEGylated cyanine (B1664457) dye, with its main alternatives for super-resolution microscopy applications like stochastic optical reconstruction microscopy (STORM).
This compound is a derivative of the widely used Cy5 fluorophore. It features a polyethylene (B3416737) glycol (PEG) linker, which enhances its solubility in aqueous media and provides a spacer arm for conjugation to biomolecules via its terminal carboxylic acid group. This specific modification makes it a valuable tool for labeling proteins and other molecules, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Quantitative Performance Comparison
| Property | This compound (inferred from Cy5) | Alexa Fluor 647 | ATTO 647N |
| Excitation Maximum (nm) | ~649 | ~650 | ~646 |
| Emission Maximum (nm) | ~667 | ~665 | ~664 |
| Molar Extinction Coeff. (M⁻¹cm⁻¹) | ~250,000 | ~270,000 | ~150,000 |
| Quantum Yield | ~0.2 | ~0.33 | ~0.65 |
| Photon Yield per switching event (STORM) | Good | Excellent (often thousands of photons) | High |
| Photostability | Moderate | High (significantly more resistant to photobleaching than Cy5)[1] | High |
| Blinking Cycles (STORM) | Good | High (can be switched on and off hundreds of times) | Good |
| Localization Precision | Good | Excellent | Good |
Note: The performance of fluorescent dyes can be influenced by the local environment and the specific conjugation chemistry. The PEG linker in this compound is expected to reduce aggregation-induced quenching, potentially improving its performance compared to standard Cy5.
In-Depth Comparison with Alternatives
Alexa Fluor 647: As indicated in the data table, Alexa Fluor 647 is widely regarded as the gold standard for dSTORM imaging due to its exceptional photostability and high photon output, leading to superior localization precision.[2] Studies have shown that Alexa Fluor 647 is significantly more resistant to photobleaching than Cy5.[1] This makes it the preferred choice for demanding super-resolution applications that require long acquisition times.
ATTO Dyes: ATTO 647N and other dyes from the ATTO series are also strong contenders for super-resolution microscopy, often exhibiting high quantum yields and good photostability.
Other Cyanine Dyes: While Cy5 is a workhorse in the field, other derivatives such as Cy5.5 and Cy7 can be used for multi-color imaging, though they may have lower photon yields compared to Alexa Fluor 647.[3]
Experimental Protocols
I. Protein Labeling with this compound
This protocol describes the general procedure for labeling a protein with a primary amine group using this compound.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)
-
Anhydrous DMSO
-
Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare Dye Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
-
Prepare Protein Solution: Dissolve the protein to be labeled in the labeling buffer at a concentration of 2-10 mg/mL.
-
Activate Carboxylic Acid: In a separate tube, react this compound with EDC and NHS in DMSO to form an NHS-ester intermediate.
-
Labeling Reaction: Add the activated dye solution to the protein solution at a desired molar ratio (e.g., 10:1 dye-to-protein). Incubate for 1-2 hours at room temperature with gentle stirring, protected from light.
-
Purification: Remove unconjugated dye by passing the labeling reaction mixture through a gel filtration column.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for the Cy5 dye).
II. dSTORM Imaging Protocol
This protocol outlines a general procedure for dSTORM imaging of cells labeled with a Cy5-conjugated antibody.
Materials:
-
Labeled cells on high-precision coverslips
-
dSTORM imaging buffer (e.g., a buffer containing an oxygen scavenging system like glucose oxidase and catalase, and a thiol like β-mercaptoethylamine)
-
Super-resolution microscope (e.g., a TIRF microscope with high-power lasers)
Procedure:
-
Cell Preparation: Culture, fix, and permeabilize cells as required for immunostaining.
-
Immunolabeling: Incubate the cells with the primary antibody followed by the secondary antibody conjugated with the Cy5 derivative.
-
Sample Mounting: Mount the coverslip with the labeled cells onto the microscope stage.
-
Imaging:
-
Add the dSTORM imaging buffer to the sample.
-
Illuminate the sample with a high-power 647 nm laser to induce photoswitching of the fluorophores.
-
Acquire a series of 10,000-50,000 frames with a typical exposure time of 10-50 ms.
-
-
Data Analysis:
-
Use localization software (e.g., ThunderSTORM, rapidSTORM) to identify and localize the single-molecule blinking events in each frame.
-
Reconstruct the super-resolved image from the localization data.
-
Visualizing the Application: PROTAC Mechanism of Action
This compound is particularly well-suited as a linker for PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5][6] Super-resolution microscopy can be employed to visualize the localization and dynamics of these PROTAC-induced protein complexes within the cell.
Caption: The PROTAC mechanism of action, a key application for Cy5-PEGylated compounds.
Experimental Workflow for Super-Resolution Imaging of PROTAC Activity
Caption: A typical experimental workflow for dSTORM super-resolution microscopy.
References
- 1. researchgate.net [researchgate.net]
- 2. Practical Considerations for Super-Resolution Microscopy | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of N-(m-PEG9)-N'-(PEG5-acid)-Cy5: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of N-(m-PEG9)-N'-(PEG5-acid)-Cy5, a fluorescent dye labeled PEG derivative commonly used in laboratory research.
Hazard and Safety Information
According to the Safety Data Sheet (SDS), this compound presents the following hazards:
-
Harmful if swallowed (H302).[1]
-
Very toxic to aquatic life with long-lasting effects (H400, H410).[1]
Adherence to the precautionary statements outlined in the SDS is mandatory to mitigate these risks.
Quantitative Hazard Data
| Hazard Statement | Classification | Precautionary Measures |
| H302 | Acute toxicity, Oral (Category 4) | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| H400/H410 | Acute and Chronic aquatic toxicity (Category 1) | P273: Avoid release to the environment. P391: Collect spillage. |
| Disposal | - | P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Disposal Protocol
This step-by-step protocol ensures the safe and compliant disposal of this compound.
1.0 Personal Protective Equipment (PPE) 1.1. Wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
2.0 Waste Segregation and Collection 2.1. Designate a specific, clearly labeled, and sealed waste container for this compound and materials contaminated with it. 2.2. Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. 2.3. Collect all materials that have come into contact with the compound, including pipette tips, contaminated gloves, and empty vials, in this designated container.
3.0 Handling Spills 3.1. In the event of a spill, prevent the substance from entering drains or waterways. 3.2. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). 3.3. Collect the spilled material and absorbent into the designated waste container. 3.4. Wash the spill area thoroughly with soap and water.
4.0 Final Disposal 4.1. All waste containing this compound must be disposed of as hazardous chemical waste.[1] 4.2. Arrange for the collection and disposal of the waste container through your institution's licensed hazardous waste disposal service. 4.3. Ensure that the disposal is carried out at an approved waste disposal plant in accordance with local, state, and federal regulations.[1]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
